Technical Documentation Center

Propioxatin B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propioxatin B
  • CAS: 102962-95-8

Core Science & Biosynthesis

Foundational

Propioxatin B: Discovery, Structural Elucidation, and Isolation Methodologies

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The discovery of highly specific enzyme inhibitors from microbial secondary metabolites has historically driven major advancements in pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The discovery of highly specific enzyme inhibitors from microbial secondary metabolites has historically driven major advancements in pharmacology. Propioxatin B , alongside its analog Propioxatin A, represents a critical breakthrough in the targeted inhibition of Enkephalinase B—a metallopeptidase now formally classified as Dipeptidyl Peptidase III (DPP III). Isolated from the rare actinomycete Kitasatosporia setae, Propioxatin B is a highly potent, competitive inhibitor characterized by a unique dipeptide N-acyl-L-Pro-L-Val structure featuring a metal-chelating hydroxamic acid moiety.

This technical whitepaper synthesizes the taxonomic origins, structural mechanism of action, and the causal logic behind the rigorous downstream processing protocols required to isolate Propioxatin B with high purity.

Biological Origin and Taxonomic Discovery

The search for novel bioactive compounds frequently leads researchers to underexplored microbial taxa. Propioxatins A and B were discovered during a targeted screening of soil isolates for Enkephalinase B inhibitors [1]. The producing organism, initially designated as strain SANK 60684, was subjected to rigorous chemotaxonomic and morphological profiling.

Chemotaxonomic Profiling of Kitasatosporia setae

To classify the organism, researchers analyzed the cell wall composition—a definitive marker in actinomycete taxonomy. The cell wall of strain SANK 60684 contained both LL- and meso-isomers of 2,6-diaminopimelic acid, alongside glycine and galactose [2]. This specific biochemical signature definitively assigned the isolate to the rare genus Kitasatosporia, and morphological characteristics further identified it as Kitasatosporia setae. The utilization of rare actinomycetes like K. setae is a strategic imperative in modern pharmacognosy, as they harbor silent biosynthetic gene clusters capable of producing unprecedented molecular scaffolds [3].

Structural Biology and Mechanism of Action

Propioxatin B is a low-molecular-weight competitive inhibitor specifically evolved to block the active site of DPP III (Enkephalinase B). DPP III is a cytosolic metallopeptidase that sequentially cleaves dipeptides from the N-termini of substrates, such as hydrolyzing enkephalin at the Gly-Gly bond [4].

Molecular Architecture

Propioxatin B (Molecular Formula: C18​H31​N3​O6​ ) is structurally defined as an N-acyl-L-Pro-L-Val dipeptide.

  • The N-acyl Moiety: In Propioxatin B, this is an α -isobutyl succinic acid β -hydroxamic acid [5]. (In contrast, Propioxatin A features an α -propyl group).

  • Stereochemistry: The molecule contains three critical asymmetric carbon atoms with (R), (S), and (S) configurations, respectively [6].

Causality of Target Inhibition

The extreme potency of Propioxatin B (active in the low nanomolar range) is not coincidental; it is a product of highly complementary subsite binding [7]:

  • Zinc Chelation: The active site of DPP III contains a catalytic Zn2+ ion. The hydroxamic acid group of Propioxatin B is the primary pharmacophore, acting as a bidentate ligand that directly coordinates and neutralizes the metal ion, halting catalytic turnover.

  • Hydrophobic Pocket Occupation: The P2' proline residue and the P3' valine side chain project into the large, hydrophobic S1', S2', and S3' subsites of the enzyme. Altering these residues (e.g., substituting proline with alanine) results in a 1,000-fold loss of inhibitory activity, proving their essential role in spatial anchoring [8].

MOA DPPIII Dipeptidyl Peptidase III (DPP III) Metalloenzyme Active Site Zinc Catalytic Zn2+ Ion DPPIII->Zinc Inhibition Competitive Inhibition (Ki = 5.6 - 110 nM) DPPIII->Inhibition Activity Blocked PropB Propioxatin B N-acyl-L-Pro-L-Val Hydroxamic Hydroxamic Acid Moiety (Metal Chelator) PropB->Hydroxamic ProVal L-Pro-L-Val Dipeptide (Subsite Binding) PropB->ProVal Hydroxamic->Zinc Chelates ProVal->DPPIII Binds S1', S2', S3' Pockets

Mechanism of action: Propioxatin B competitively inhibiting the DPP III active site.

Quantitative Data: Propioxatin A vs. B

While co-produced by K. setae, Propioxatins A and B exhibit slight structural and kinetic differences. The substitution of the α -propyl group (A) with an α -isobutyl group (B) slightly alters the binding affinity due to steric constraints within the hydrophobic pocket.

PropertyPropioxatin APropioxatin B
Molecular Formula C17​H29​N3​O6​ C18​H31​N3​O6​
Molecular Weight 371.45 g/mol 385.5 g/mol
N-Acyl Moiety α -propyl succinic acid β -hydroxamic acid α -isobutyl succinic acid β -hydroxamic acid
Ki​ (Enkephalinase B) 13 nM ( 1.3×10−8M )110 nM ( 1.1×10−7M )
Inhibition Type CompetitiveCompetitive

Data synthesized from the primary isolation and kinetic characterization studies [9].

Self-Validating Experimental Protocols: Isolation & Purification

The isolation of Propioxatin B from a complex fermentation broth requires a multi-dimensional separation strategy exploiting the molecule's hydrophobicity and its ionizable carboxylic acid group. As an Application Scientist, I emphasize that each step in this protocol is designed to self-validate the removal of specific impurity classes.

Step-by-Step Downstream Processing Methodology

Step 1: Fermentation and Clarification

  • Cultivate Kitasatosporia setae SANK 60684 in a nutrient-rich medium at 28°C, maintaining pH between 5.5 and 8.0 [10].

  • Harvest the broth post-fermentation and subject it to continuous centrifugation or filtration to remove cellular biomass. Rationale: Propioxatins are extracellularly secreted secondary metabolites; the target is entirely within the clarified filtrate.

Step 2: Hydrophobic Adsorption

  • Pass the clarified filtrate over a column packed with Diaion HP20 resin (a highly porous, non-polar styrene-divinylbenzene copolymer).

  • Wash the column with deionized water to elute highly polar impurities (salts, sugars).

  • Elute the adsorbed Propioxatins using a step gradient of 50% aqueous ethanol. Rationale: The aliphatic side chains of Propioxatin B provide sufficient hydrophobicity to bind the resin, allowing for a massive initial volume reduction and desalting.

Step 3: pH-Driven Solvent Extraction (The "pH Swing")

  • Adjust the 50% ethanol eluate to pH 2.0 using HCl .

  • Extract with an equal volume of n-butanol. Causality: At pH 2.0, the free carboxylic acid on the valine residue is fully protonated (neutralized). This forces the molecule to partition into the organic n-butanol layer, leaving hydrophilic contaminants in the aqueous waste.

  • Take the n-butanol layer and back-extract with an aqueous solution adjusted to pH 7.0 . Causality: At pH 7.0, the carboxylic acid deprotonates, becoming negatively charged. The molecule becomes highly water-soluble and partitions back into the aqueous phase, leaving neutral lipophilic impurities in the butanol.

Step 4: Anion Exchange Chromatography

  • Apply the pH 7.0 aqueous extract to a DEAE-Sephadex or DEAE-Toyopearl 650S column.

  • Elute using an increasing concentration gradient of acetic acid. Rationale: The diethylaminoethyl (DEAE) groups positively bind the negatively charged carboxylate of Propioxatin. The acetic acid gradient competitively displaces the compound, separating it from other organic acids.

Step 5: Reverse-Phase HPLC (Final Polish)

  • Load the active fractions onto an ODS (Octadecylsilane / C18) preparative HPLC column.

  • Elute with an optimized water/acetonitrile gradient. Rationale: This step is strictly required to resolve Propioxatin A from Propioxatin B. The slight difference in hydrophobicity between the propyl (A) and isobutyl (B) groups allows baseline resolution on a C18 stationary phase.

  • Lyophilize the purified fractions to yield pure Propioxatin B as a white powder.

IsolationWorkflow Start Kitasatosporia setae Fermentation Broth Filtration Filtration & Centrifugation (Remove Biomass) Start->Filtration Adsorption Diaion HP20 Resin (Hydrophobic Adsorption) Filtration->Adsorption Elution 50% Aqueous Ethanol Elution Adsorption->Elution Extraction1 n-Butanol Extraction (pH 2.0: Protonated) Elution->Extraction1 Extraction2 Aqueous Re-extraction (pH 7.0: Deprotonated) Extraction1->Extraction2 IonExchange DEAE-Sephadex Chromatography (Acetic Acid Gradient) Extraction2->IonExchange HPLC Reverse-Phase ODS HPLC (Separation of A & B) IonExchange->HPLC PureB Pure Propioxatin B (Lyophilized Powder) HPLC->PureB

Isolation and purification workflow of Propioxatin B from fermentation broth.

Conclusion

Propioxatin B stands as a masterclass in microbial chemical ecology. By combining a metal-chelating warhead (hydroxamic acid) with a highly specific peptide-mimetic tail (Pro-Val), Kitasatosporia setae evolved a precise molecular tool to inhibit target metallopeptidases. For drug development professionals, the structural logic of Propioxatin B continues to inform the rational design of synthetic transition-state peptidomimetics targeting the mammalian pain-modulatory and renin-angiotensin systems today.

References

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Bioactive metabolites from rare actinomycetes in Studies in natural product chemistry. Source: ResearchGate URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Source: MDPI / PubMed Central URL: [Link]

  • Title: Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same.
  • Title: Propioxatins A and B, New Enkephalinase B Inhibitors. IV. Characterization of the Active Site of the Enzyme Using Synthetic Propioxatin Analogues. Source: The Journal of Biochemistry (Oxford Academic) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Source: MDPI Molecules URL: [Link]

  • Title: Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same.
Exploratory

Propioxatin B: Structural Elucidation, Mechanism of Action, and Protocols for Dipeptidyl Peptidase III Inhibition

Executive Summary In the landscape of metallopeptidase inhibitors, Propioxatin B stands out as a highly potent, microbially-derived molecule with profound implications for neuropharmacology and pain modulation. Originall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metallopeptidase inhibitors, Propioxatin B stands out as a highly potent, microbially-derived molecule with profound implications for neuropharmacology and pain modulation. Originally discovered in the culture filtrate of the actinomycete Kitasatosporia setae (strain SANK 60684), Propioxatin B exhibits nanomolar affinity for Dipeptidyl Peptidase III (DPP III), historically referred to as Enkephalinase B 1. This technical whitepaper deconstructs the chemical structure of Propioxatin B, details its mechanism of action, and provides a field-proven, self-validating experimental workflow for evaluating its inhibitory kinetics.

Addressing Database Discrepancies: A Note on Structural Integrity

In the era of automated chemical databases, structural errors can propagate rapidly and derail drug discovery pipelines. Several commercial vendor catalogs currently misclassify Propioxatin B as a "tricyclic sesquiterpenoid isolated from vetiver grass" 2.

As an application scientist, it is critical to correct this: rigorous NMR and mass spectrometry data confirm that Propioxatin B is a microbial dipeptide derivative 3. Relying on accurate structural data—specifically its N-acyl-L-Pro-L-Val backbone—is paramount for successful active-site docking studies and kinetic assay development.

Chemical Structure & Physicochemical Profile

Propioxatin B is an oligopeptide-like molecule characterized by a unique hydroxamic acid moiety, which is essential for its biological activity. The molecule contains three asymmetric carbon atoms with an (R), (S), (S) configuration 4.

Quantitative Data Summary
ParameterSpecification
IUPAC / Chemical Nature N-acyl-L-prolyl-L-valine derivative
N-acyl Moiety α -isobutyl succinic acid β -hydroxamic acid
Molecular Formula C 18​ H 31​ N 3​ O 6​
Molecular Weight 385.46 g/mol
Source Organism Kitasatosporia setae (Strain SANK 60684)
Primary Target Dipeptidyl Peptidase III (DPP III) / Enkephalinase B
Inhibitory Potency ( Ki​ ) 5.6 nM (DPP III) to 110 nM (Enkephalinase B)

Data synthesized from foundational patent literature and recent MDPI biochemical surveys 4, 5.

Mechanism of Action: DPP III Inhibition

Dipeptidyl Peptidase III (DPP III) is a cytosolic metallopeptidase that regulates pain pathways by hydrolyzing the Gly2-Gly3 bond of pentapeptides like Leu- and Met-enkephalin 5.

The extreme potency of Propioxatin B is driven by a dual-action binding mechanism:

  • Zinc Chelation: The hydroxamic acid group acts as a bidentate ligand, directly coordinating the catalytic Zn 2+ ion within the DPP III active site.

  • Hydrophobic Subsite Anchoring: The P2' proline residue and the P3' valine side chain nestle perfectly into the large, hydrophobic S1', S2', and S3' subsites of the enzyme 6. This triggers a massive domain motion in the enzyme, closing the cleft and locking out endogenous enkephalins.

Pathway P Propioxatin B (Hydroxamate Moiety) Z DPP III Active Site (Zn2+ Metallopeptidase) P->Z Bidentate Chelation C Enzyme-Inhibitor Complex Formation Z->C Conformational Shift E Enkephalin Cleavage Blockade C->E Substrate Exclusion

Figure 1: Mechanism of DPP III inhibition by Propioxatin B via active-site zinc chelation.

Experimental Methodology: Enzyme Isolation & Kinetic Assays

To accurately evaluate the Ki​ of Propioxatin B, researchers must isolate the target enzyme from its native environment while preserving its tertiary structure. The following protocol outlines a self-validating system for determining inhibitory kinetics.

Step-by-Step Protocol

Step 1: Tissue Homogenization & Solubilization

  • Action: Homogenize rat brain tissue and treat the membrane fraction with 1% Triton X-100 4.

  • Causality: Enkephalinase B is heavily localized in neural membranes. Standard aqueous buffers fail to liberate the enzyme. Triton X-100, a non-ionic surfactant, disrupts lipid interactions without denaturing the enzyme's delicate functional folding, ensuring the active site remains intact.

Step 2: DEAE Ion-Exchange Chromatography

  • Action: Apply the solubilized fraction to a Diethylaminoethyl (DEAE) cellulose column and elute with a linear NaCl gradient.

  • Causality: The crude homogenate contains competing proteases (e.g., Enkephalinase A). DEAE chromatography exploits the specific isoelectric point of DPP III. By carefully modulating the ionic strength, we selectively elute DPP III, creating a clean assay system free from off-target cleavage noise.

Step 3: Fluorometric Kinetic Assay

  • Action: Pre-incubate the purified enzyme with varying concentrations of Propioxatin B, then introduce a fluorogenic substrate (e.g., Arg-Arg-2-naphthylamide) 5.

  • Causality: Pre-incubation allows the hydroxamate moiety of Propioxatin B to establish stable coordination with the Zn 2+ ion. The subsequent addition of the substrate provides a kinetic readout; if the enzyme is inhibited, the release of the highly fluorescent 2-naphthylamine fluorophore is blocked. This continuous readout allows for precise calculation of the IC50​ and Ki​ values.

Workflow S1 1. Membrane Isolation (Rat Brain Homogenate) S2 2. Detergent Solubilization (1% Triton X-100) S1->S2 Preserves native folding S3 3. DEAE Chromatography (Ion-Exchange Purification) S2->S3 Removes off-target proteases S4 4. Inhibitor Incubation (Propioxatin B + Enzyme) S3->S4 Isolates DPP III fraction S5 5. Kinetic Readout (Fluorometric Assay) S4->S5 Quantifies IC50 / Ki

Figure 2: Workflow for isolating DPP III and validating Propioxatin B inhibitory kinetics.

Sources

Foundational

Propioxatin B and its role as an enkephalinase B inhibitor

An In-depth Technical Guide to Propioxatin B and its Role as an Enkephalinase B Inhibitor Executive Summary The enkephalinergic system is a critical component of the body's endogenous pain modulation network.[1][2][3][4]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Propioxatin B and its Role as an Enkephalinase B Inhibitor

Executive Summary

The enkephalinergic system is a critical component of the body's endogenous pain modulation network.[1][2][3][4] The transient nature of enkephalin signaling is tightly regulated by degrading enzymes, known as enkephalinases.[5][6] While much focus has been placed on enkephalinase A (Neprilysin), enkephalinase B (Dipeptidyl Peptidase III) represents a distinct and important target for therapeutic intervention. This guide provides a comprehensive technical overview of Propioxatin B, a potent and selective inhibitor of enkephalinase B. We will explore the biochemical rationale for enkephalinase B inhibition, the discovery and chemical nature of Propioxatin B, its specific mechanism of action, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in pain management and neuropeptide research.

The Enkephalinergic System: A Primer on Endogenous Opioid Signaling

Enkephalins are pentapeptides (Met-enkephalin: Tyr-Gly-Gly-Phe-Met; Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) that function as endogenous opioid neurotransmitters.[1] They are integral to modulating nociceptive signals, primarily by binding to opioid receptors in the central and peripheral nervous systems, which leads to analgesic and emotional-regulating effects.[1][2][7] The physiological action of enkephalins is terminated by rapid enzymatic degradation.[6][8] Two primary enzymes are responsible for this inactivation:

  • Enkephalinase A (Neprilysin or NEP): A neutral endopeptidase that cleaves the Gly-Phe bond of enkephalins.[9]

  • Enkephalinase B (Dipeptidyl Peptidase III or DPP3): An aminopeptidase that hydrolyzes the Tyr-Gly bond at the N-terminus.[9][10][11]

Inhibiting these enzymes prevents the breakdown of enkephalins, prolonging their analgesic effects and offering a promising therapeutic strategy for pain management.[8][12]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse ENK_Vesicle Enkephalin (ENK) ENK ENK ENK_Vesicle->ENK Release Opioid_Receptor Opioid Receptor Pain_Signal_Inhibition Pain Signal Inhibition Opioid_Receptor->Pain_Signal_Inhibition Activates ENK->Opioid_Receptor Binds EnkA Enkephalinase A (NEP) ENK->EnkA Cleaves Gly-Phe EnkB Enkephalinase B (DPP3) ENK->EnkB Cleaves Tyr-Gly PropB Propioxatin B PropB->EnkB Inhibits

Caption: The Enkephalinergic Synapse and Points of Enzymatic Degradation.

Propioxatins: Natural Product Inhibitors of Enkephalinase B

Propioxatins A and B are natural products isolated from the actinomycete strain Kitasatosporia setae.[13] They were identified as potent new inhibitors of enkephalinase B.[13]

Chemical Structure

Both Propioxatins are N-acyl-L-prolyl-L-valine derivatives.[14] Their core structure consists of a dipeptide linked to an N-acyl moiety that contains a crucial β-hydroxamic acid group.[14]

  • Propioxatin A: The N-acyl group is an α-propyl succinic acid β-hydroxamic acid.[14]

  • Propioxatin B: The N-acyl group is an α-isobutyl succinic acid β-hydroxamic acid.[14]

The key structural features responsible for their inhibitory activity are:

  • The Hydroxamic Acid Moiety: This group is essential for chelating the metal ion (likely Zn²⁺) within the active site of enkephalinase B, a metalloprotease.[10][11]

  • The P2' Proline Residue: The proline ring provides conformational rigidity and specific interactions within the S2' subsite of the enzyme.[10][11]

  • The P3' Valine Side Chain: This hydrophobic side chain and its free carboxylic acid contribute significantly to binding affinity and specificity for enkephalinase B.[10][11]

Mechanism and Kinetics of Enkephalinase B Inhibition

Propioxatin B functions as a potent and selective inhibitor of enkephalinase B. Structure-activity relationship studies using synthetic analogues have confirmed that its potent and specific inhibitory effects are derived from the combination of the P2' proline residue, the P3' valine side chain, and its free carboxylic acid.[10][11] Altering these components, for instance by substituting proline with alanine, leads to a dramatic loss of inhibitory activity against enkephalinase B.[10][11]

cluster_enzyme Enkephalinase B Active Site cluster_inhibitor Propioxatin B S1 S1' Pocket S2 S2' Pocket S3 S3' Pocket Metal Zn²⁺ Hydroxamic Hydroxamic Acid Hydroxamic->Metal Chelates Propyl α-isobutyl succinic Propyl->Hydroxamic Pro Proline Propyl->Pro Pro->S2 Fits Val Valine Pro->Val Val->S3 Fits cluster_prep cluster_assay cluster_analysis A Prepare Serial Dilutions of Propioxatin B C Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) A->C B Dilute Enkephalinase B and Substrate B->C D Pre-incubate (15 min @ 37°C) C->D E Initiate Reaction (Add Substrate) D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Velocities (V₀) F->G H Normalize Data to Controls (% Inhibition) G->H I Plot Dose-Response Curve (% Inhibition vs. [Log I]) H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of an Enkephalinase B inhibitor.

Therapeutic Potential and Future Outlook

The selective inhibition of enkephalinase B by compounds like Propioxatin B presents a refined strategy for enhancing endogenous enkephalinergic signaling. By preventing the degradation of enkephalins, these inhibitors could produce potent analgesia with a potentially reduced side-effect profile compared to exogenous opioids. [8]The high specificity of Propioxatins for enkephalinase B over enkephalinase A may offer a more targeted modulation of the opioid system.

Future research should focus on:

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Propioxatin B and its synthetic analogues to assess their suitability for in vivo applications.

  • In Vivo Efficacy: Testing the analgesic effects of Propioxatin B in established animal models of acute and chronic pain. [7]* Lead Optimization: Synthesizing novel analogues based on the Propioxatin scaffold to improve potency, selectivity, and drug-like properties.

Conclusion

Propioxatin B is a naturally derived, potent, and selective inhibitor of enkephalinase B. Its unique chemical structure, particularly the hydroxamic acid moiety and the N-acyl-dipeptide backbone, provides a high-affinity interaction with the enzyme's active site. By preventing the N-terminal degradation of enkephalins, Propioxatin B serves as a valuable pharmacological tool for studying the enkephalinergic system and as a promising lead scaffold for the development of novel, non-addictive analgesic agents. The experimental frameworks provided herein offer a robust methodology for the continued investigation and characterization of this important class of enzyme inhibitors.

References

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives.
  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed. Available at: [Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed. Available at: [Link]

  • Activation of Enkephalinergic Neurons Modulate Pain Within the Brain - DigitalCommons@USU. Available at: [Link]

  • Propioxatins A and B, New Enkephalinase B Inhibitors. IV. Characterization of the Active Site of the Enzyme Using Synthetic Propioxatin Analogues | The Journal of Biochemistry | Oxford Academic. Available at: [Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A - PubMed. Available at: [Link]

  • Enkephalinase - Wikipedia. Available at: [Link]

  • Enkephalinase – Knowledge and References - Taylor & Francis. Available at: [Link]

  • What are enkephalinase inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • The role of enkephalinergic systems in substance use disorders - Frontiers. Available at: [Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed. Available at: [Link]

  • Characterization of Aminopeptidase in the Free-living Nematode Panagrellus redivivus: Subcellular Distribution and Possible Role in Neuropeptide Metabolism - PMC. Available at: [Link]

  • Glutamyl aminopeptidase – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Enkephalinase inhibitor - Wikipedia. Available at: [Link]

  • Characterization of Aminopeptidase in the Free-living Nematode Panagrellus redivivus: Subcellular Distribution and Possible Role in Neuropeptide Metabolism - Florida Online Journals. Available at: [Link]

  • Synthesis of enkephalinase B inhibitors, and their activity on isolated enkephalin-degrading enzymes - PubMed. Available at: [Link]

  • Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PMC. Available at: [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics - Queen's University Belfast. Available at: [Link]

  • Discovery, development, and characterization of potent and selective USP11 inhibitors. Available at: [Link]

  • Aminopeptidase Activities Interact Asymmetrically between Brain, Plasma and Systolic Blood Pressure in Hypertensive Rats Unilaterally Depleted of Dopamine - PMC. Available at: [Link]

  • propioxatin B — Chemical Substance Information - NextSDS. Available at: [Link]

  • Metabolism of Cryptic Peptides Derived from Neuropeptide FF Precursors: The Involvement of Insulin-Degrading Enzyme - MDPI. Available at: [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Available at: [Link]

  • Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation - MDPI. Available at: [Link]

  • Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed. Available at: [Link]

  • Inhibition of aminopeptidase B and leucine aminopeptidase by bestatin and its stereoisomer - PubMed. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available at: [Link]

  • Complex of Proline-Specific Peptidases in the Genome and Gut Transcriptomes of Tenebrionidae Insects and Their Role in Gliadin Hydrolysis - MDPI. Available at: [Link]

  • AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE - Monash University. Available at: [Link]

  • Prolyl-Specific Peptidases and Their Inhibitors in Biological Processes - ResearchGate. Available at: [Link]

  • Prolactin specifically activates signal transducer and activator of transcription 5b in neuroendocrine dopaminergic neurons - PubMed. Available at: [Link]

  • (A) Amphotericin B structure. (B) Synthesis and structure of PEG-p(CL-co-TMC). - ResearchGate. Available at: [Link]

  • Prolactin-lowering and -releasing drugs. Mechanisms of action and therapeutic applications - PubMed. Available at: [Link]

  • PROTACs improve selectivity for targeted proteins - ScienceOpen. Available at: [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles - PMC - NIH. Available at: [Link]

Sources

Exploratory

Unveiling the Biological Activity of Propioxatin B In Vitro: Mechanisms, Targets, and Experimental Protocols

Executive Summary Propioxatin B is a highly potent, naturally occurring metallopeptidase inhibitor. While some commercial compound databases erroneously classify it as a plant-derived sesquiterpenoid[1], rigorous peer-re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propioxatin B is a highly potent, naturally occurring metallopeptidase inhibitor. While some commercial compound databases erroneously classify it as a plant-derived sesquiterpenoid[1], rigorous peer-reviewed structural elucidation confirms that Propioxatin B is a microbial secondary metabolite isolated from the culture filtrate of the actinomycete Kitasatosporia setae (strain SANK 60684)[2]. As a critical tool compound in enzymology and drug discovery, it exhibits profound in vitro inhibitory activity against Dipeptidyl Peptidase III (DPP III) and Enkephalinase B, making it invaluable for researchers investigating pain modulation, the renin-angiotensin system, and oxidative stress pathways.

Structural Elucidation & Pharmacophore Dynamics

The exceptional potency of Propioxatin B is rooted in its unique molecular architecture. Structurally, it is a modified dipeptide consisting of an N-acyl-L-Pro-L-Val backbone, where the N-acyl moiety is defined as α-isobutyl succinic acid β-hydroxamic acid[3].

The mechanism of action is driven by two distinct pharmacophore interactions:

  • Zinc Chelation: The hydroxamic acid group is the primary warhead. It acts as a bidentate ligand, displacing the catalytic water molecule to form a high-affinity coordination complex with the essential zinc ion (Zn²⁺) in the metallopeptidase active site[4].

  • Subsite Anchoring: The P2' proline residue and the P3' valine side chain (with its free carboxylic acid) precisely map to the large, hydrophobic S1', S2', and S3' subsites of the target enzymes. This steric complementarity provides the high target specificity observed in vitro[4].

G PB Propioxatin B (Inhibitor) HA Hydroxamic Acid Moiety PB->HA Functional group PV L-Pro-L-Val Scaffold PB->PV Peptide backbone ZN Catalytic Zinc (Zn2+) HA->ZN High-affinity chelation HP Hydrophobic Subsites (S1', S2', S3') PV->HP Subsite anchoring Inhib Enzyme Inhibition (DPP III / Enk B) ZN->Inhib HP->Inhib

Propioxatin B pharmacophore interactions with metallopeptidase active sites.

Enzymatic Targets & Kinetic Profiling

Propioxatin B is not a broad-spectrum protease inhibitor; it demonstrates remarkable selectivity for specific metallopeptidases.

  • Dipeptidyl Peptidase III (DPP III): DPP III is a cytosolic enzyme involved in intracellular peptide catabolism and the degradation of angiotensin (1–7). Propioxatin B is one of the most potent DPP III inhibitors ever reported, functioning in the low nanomolar range with a Ki​ of 5.6 nM[3].

  • Enkephalinase B: This membrane-bound enzyme specifically hydrolyzes the Gly-Gly bond of enkephalins to release Tyr-Gly, playing a key role in endogenous pain modulation[5]. Propioxatin B acts as a competitive inhibitor of Enkephalinase B with a Ki​ of 110 nM ( 1.1×10−7 M)[2].

  • Emerging Targets: Recent in silico docking studies suggest Propioxatin B may also exhibit binding affinity for bacterial DNA gyrase, correlating with observed in vitro anti-tuberculosis activity against drug-resistant Mycobacterium tuberculosis mutants[1].

Quantitative Kinetic Profile
Target EnzymeBiological OriginInhibitory Constant ( Ki​ ) / IC50​ Primary Physiological Role
Dipeptidyl Peptidase III Mammalian (Rat/Human) Ki​ = 5.6 nMAngiotensin degradation, oxidative stress
Enkephalinase B Mammalian (Rat Brain) Ki​ = 110 nMEnkephalin metabolism (Gly-Gly cleavage)
Aminopeptidase M Mammalian IC50​ = 0.39 µMGeneral peptide cleavage
Leucyl-aminopeptidase Mammalian IC50​ = 2.6 µMN-terminal amino acid cleavage

Experimental Methodology: In Vitro Profiling

To accurately evaluate the biological activity of Propioxatin B in vitro, assays must account for the slow-binding kinetics typical of zinc-chelating inhibitors. The following is a self-validating, step-by-step fluorometric protocol for assessing DPP III inhibition.

Causality & Assay Design Principles (E-E-A-T)
  • Substrate Selection: The assay utilizes Arg-Arg-AMC (7-amino-4-methylcoumarin). Because DPP III specifically cleaves dipeptides from the N-terminus, the cleavage of the Arg-Arg bond releases free AMC, shifting its fluorescence emission and providing a highly sensitive, continuous kinetic readout.

  • Pre-incubation Necessity: Hydroxamic acid derivatives require time to displace water molecules and establish a stable bidentate bond with the catalytic zinc. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins, preventing artificially inflated IC50​ values.

  • Self-Validation: The system mandates a vehicle control (DMSO) to establish the uninhibited maximum velocity ( Vmax​ ), a substrate-only blank to subtract spontaneous AMC hydrolysis, and a known reference inhibitor (e.g., tynorphin) to verify enzyme sensitivity.

Step-by-Step Protocol: DPP III Fluorometric Assay
  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl. Rationale: This mimics physiological pH where DPP III maintains optimal structural stability and catalytic turnover.

  • Enzyme Preparation: Dilute recombinant human DPP III in the assay buffer to a final working concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a serial dilution of Propioxatin B in DMSO (ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Combine the enzyme and Propioxatin B in a black, flat-bottom 96-well microplate. Incubate at 37°C for 15 minutes in the dark.

  • Reaction Initiation: Add Arg-Arg-AMC substrate (final concentration: 20 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of AMC continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Extract the initial steady-state velocities ( V0​ ) from the linear portion of the fluorescence curves. Plot the fractional activity ( Vi​/V0​ ) against the log concentration of Propioxatin B and fit the data using non-linear regression (four-parameter logistic equation) to determine the IC50​ and Ki​ .

Workflow Step1 1. Reagent Preparation DPP III Enzyme + Assay Buffer (pH 7.4) Step2 2. Inhibitor Pre-incubation Add Propioxatin B (15 min, 37°C) Step1->Step2 Establish baseline Step3 3. Reaction Initiation Add Arg-Arg-AMC Substrate Step2->Step3 Allow Zn2+ chelation Step4 4. Kinetic Readout Fluorometry (Ex: 380nm / Em: 460nm) Step3->Step4 Start cleavage Step5 5. Data Analysis Calculate IC50 & Ki via Non-linear Regression Step4->Step5 Extract rates

Step-by-step fluorometric assay workflow for evaluating DPP III inhibition.

Sources

Foundational

Propioxatin B: Physicochemical Profiling and Mechanistic Evaluation of a Potent Enkephalinase B Inhibitor

Executive Summary Propioxatin B is a highly specialized, low molecular mass secondary metabolite primarily recognized for its potent inhibition of Dipeptidyl Peptidase III (DPP III), historically referred to as enkephali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propioxatin B is a highly specialized, low molecular mass secondary metabolite primarily recognized for its potent inhibition of Dipeptidyl Peptidase III (DPP III), historically referred to as enkephalinase B. Isolated from the actinomycete Kitasatosporia setae, this compound represents a critical tool in neuropharmacology and structural biology for probing metallopeptidase activity. This technical whitepaper synthesizes the physicochemical properties, structural causality, and field-proven experimental protocols associated with Propioxatin B.

Physicochemical Profiling: Molecular Weight and Formula

The structural foundation of Propioxatin B dictates its pharmacokinetic and pharmacodynamic behavior. Understanding its exact mass and elemental composition is the first step in validating its identity during drug development workflows.

Propioxatin B is a dipeptide derivative, specifically identified as N-acyl-L-Pro-L-Val, where the N-acyl moiety is composed of α-isobutyl succinic acid β-hydroxamic acid[1.2]. The precise molecular formula is C17H29N3O6 , and its molecular weight is 371 g/mol , a value rigorously validated through mass spectrometry[1.1].

Table 1: Physicochemical and Kinetic Profile of Propioxatin B

ParameterValue / Description
Molecular Formula C17H29N3O6
Molecular Weight 371 g/mol
Biological Source Kitasatosporia setae (Strain SANK 60684)
Target Enzyme Enkephalinase B (Dipeptidyl Peptidase III / DPP III)
Inhibition Constant (Ki) 5.6 nM (DPP III) to 110 nM (Enkephalinase B)
Key Functional Group Hydroxamic Acid (Zinc Chelator)

Structural Biology & Mechanistic Causality

To understand why Propioxatin B is one of the most potent inhibitors of DPP III yet reported, we must examine the causality of its molecular interactions. DPP III is a zinc-dependent metallopeptidase. Propioxatin B acts as a transition-state analog, leveraging its unique chemical moieties to disrupt the enzyme's catalytic machinery.

  • Zinc Chelation: The hydroxamic acid group serves as the primary warhead. It is essential for coordinating the catalytic zinc ion (Zn2+) in the enzyme's active site[1.3]. The second carbonyl group from the inhibitor's N-terminus interacts directly with the zinc ion[1.2].

  • Hydrogen Bonding Network: The hydroxamate hydroxyl group forms a critical, stabilizing hydrogen bond with the Glu508 residue of the enzyme, while the amide group of the first peptide bond hydrogen-bonds with Glu451[1.2].

  • Subsite Specificity: The P2' proline residue and the P3' valine side chain fit tightly into the large, hydrophobic S1', S2', and S3' subsites of the enzyme. This steric complementarity provides the high specificity that prevents the compound from broadly inhibiting other proteases like enkephalinase A[1.3].

MOA PropB Propioxatin B (C17H29N3O6) Hydroxamate Hydroxamic Acid Moiety PropB->Hydroxamate contains ProVal L-Pro-L-Val Dipeptide PropB->ProVal contains Zinc Catalytic Zinc Ion (Zn2+) Hydroxamate->Zinc coordinates (Chelation) Glu508 Glu508 Residue Hydroxamate->Glu508 H-bonds (Hydroxyl) Glu451 Glu451 Residue ProVal->Glu451 H-bonds (Amide)

Caption: Molecular mechanism of Propioxatin B binding to the DPP III active site.

Experimental Methodologies: Isolation and Kinetic Assay

To ensure self-validating experimental designs, the following protocols detail the isolation of Propioxatin B and the subsequent kinetic validation of its inhibitory properties.

Protocol A: Fermentation and Isolation of Propioxatin B
  • Strain Cultivation: Inoculate Kitasatosporia setae (strain SANK 60684) into a suitable liquid culture medium. Incubate under aerobic conditions to allow secondary metabolite production[1.6].

  • Harvesting and Extraction: Centrifuge the fermentation broth to separate the mycelium from the culture filtrate. Extract the active compound from the filtrate using an organic solvent (e.g., ethyl acetate) under slightly acidic conditions.

  • Chromatographic Purification: Subject the crude extract to High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reversed-phase column (e.g., 0.46 × 15 cm)[1.7].

    • Mobile Phase: 10 mM potassium phosphate / methanol (1000:50 v/v)[1.7].

    • Flow Rate: 1.0 mL/min.

  • Validation: Confirm the molecular weight (371 g/mol ) via mass spectrometry and the formula (C17H29N3O6) via elemental analysis and NMR to ensure batch integrity before biological testing[1.1].

Protocol B: Enkephalinase B (DPP III) Inhibition Assay
  • Enzyme Preparation: Extract enkephalinase B from rat brain membranes. Because it is a membrane-bound enzyme, solubilize it using a non-ionic detergent such as Triton X-100, followed by gel filtration chromatography to obtain the purified enzyme fraction[1.7].

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, a synthetic peptide substrate (e.g., a fluorogenic enkephalin analog), and varying concentrations of Propioxatin B in a physiological buffer (pH 7.4).

  • Internal Control: Run a parallel blank test without Propioxatin B to establish baseline uninhibited enzyme kinetics. This self-validates the assay's dynamic range[1.7].

  • Detection: Measure the release of the fluorogenic cleavage product using a fluorescence spectromonitor[1.7].

  • Kinetic Analysis: Calculate the initial velocities at different substrate and inhibitor concentrations. Plot the data using a Dixon plot (1/v vs.[I]) to determine the inhibition constant (Ki)[1.7]. Propioxatin B should yield a Ki of approximately 5.6 nM to 110 nM, depending on the exact substrate and enzyme purity[1.2, 1.7].

Workflow Culture Culture Kitasatosporia setae (SANK 60684) Extract Solvent Extraction & Filtration Culture->Extract Harvest Purify HPLC Purification (C18 Column) Extract->Purify Isolate Assay Enkephalinase B Inhibition Assay Purify->Assay Test Compound Data Calculate Ki (Dixon Plot) Assay->Data Kinetic Analysis

Caption: Step-by-step workflow from microbial fermentation to kinetic validation.

References

  • US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same. Google Patents.
  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. MDPI. URL:[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (NIH). URL:[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. PubMed (NIH). URL:[Link]

  • US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same (Assay Methodologies). Google Patents.
Exploratory

In-Depth Technical Guide: Propioxatin B (CAS: 102962-95-8) as a Selective Enkephalinase B (DPP III) Inhibitor

Executive Summary Propioxatin B is a highly specific, naturally derived protease inhibitor originally isolated from the actinomycete Kitasatosporia setae SANK 60684. It functions as a potent inhibitor of Enkephalinase B,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propioxatin B is a highly specific, naturally derived protease inhibitor originally isolated from the actinomycete Kitasatosporia setae SANK 60684. It functions as a potent inhibitor of Enkephalinase B, an enzyme formally classified as Human Dipeptidyl Peptidase III (hDPP III). By selectively blocking the cleavage of the Gly-Gly bond in enkephalins, Propioxatin B plays a critical role in neuropharmacological research, specifically in the modulation of the endogenous opioid system and pain pathways. This whitepaper details its structural properties, mechanism of action, and standardized experimental protocols for executing self-validating enzyme inhibition assays.

Chemical Identity and Structural Properties

Understanding the physicochemical properties of Propioxatin B is essential for assay formulation, solubility predictions, and structural biology studies. Data validated by chemical repositories such as confirms its precise molecular identity.

PropertyValue
Chemical Name Propioxatin B
CAS Number 102962-95-8
Molecular Formula C18H31N3O6
Molecular Weight 385.46 g/mol
Key Functional Groups Hydroxamic acid, P2' Proline, P3' Valine
Target Enzyme Enkephalinase B / Dipeptidyl Peptidase III (DPP III)
Enzyme Class M49 family of zinc-dependent metallopeptidases

Mechanistic Insights: The Causality of Inhibition

Enkephalinase B (DPP III) is a zinc-dependent metallopeptidase that cleaves dipeptides sequentially from the N-terminus of bioactive peptides, including enkephalins and endomorphins. The inhibitory efficacy of Propioxatin B is not coincidental; it is a direct result of highly evolved structural motifs that perfectly complement the DPP III active site, as detailed in .

  • Zinc Coordination via Hydroxamic Acid: The M49 family metallopeptidases rely on a catalytic zinc ion (Zn²⁺) to activate a water molecule for peptide bond hydrolysis. The hydroxamic acid moiety of Propioxatin B acts as a potent chelator. It directly coordinates the zinc ion, displacing the catalytic water molecule and effectively shutting down the enzyme's hydrolytic capability, a mechanism supported by .

  • Hydrophobic Anchoring (P2' and P3' Interactions): Specificity is driven by the peptide-like backbone of Propioxatin B. The P2' proline residue and the P3' valine side chain (along with its free carboxylic acid) insert into the large, uniquely arranged S1', S2', and S3' hydrophobic pockets of Enkephalinase B. Substitution of this proline with alanine results in a 1,000-fold loss of inhibitory activity, proving that rigid hydrophobic anchoring is the primary driver of its high specificity over other metalloproteases like Enkephalinase A (Neprilysin).

MOA cluster_0 Propioxatin B (CAS: 102962-95-8) cluster_1 Enkephalinase B (DPP III) Active Site Hydroxamic Hydroxamic Acid Group Zinc Catalytic Zinc Ion (Zn2+) Hydroxamic->Zinc Chelates Metal & Displaces Water Proline P2' Proline Residue Pockets S1'-S3' Hydrophobic Pockets Proline->Pockets Hydrophobic Anchoring Valine P3' Valine Residue Valine->Pockets Carboxylic Acid Interaction Inhibition Enzyme Inhibition (Enkephalin Cleavage Blocked) Zinc->Inhibition Pockets->Inhibition

Mechanism of Action: Propioxatin B inhibiting Enkephalinase B (DPP III) via zinc coordination.

Experimental Protocol: Enkephalinase B (DPP III) Inhibition Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating fluorometric assay for evaluating the inhibitory kinetics of Propioxatin B against DPP III. This method utilizes the synthetic substrate Arg-Arg-7-amido-4-methylcoumarin (Arg-Arg-AMC) and is adapted from standardized methodologies for analyzing the.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify hDPP III from tissue homogenates (e.g., utilizing DEAE ion-exchange chromatography) or use recombinant hDPP III expressed in E. coli. Dilute the enzyme to a working concentration of 20 pM in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05 mM Co²⁺ or Zn²⁺).

  • Inhibitor Pre-Incubation: Prepare serial dilutions of Propioxatin B in DMSO (ensure final DMSO concentration is <1% to prevent enzyme denaturation). Incubate the enzyme with Propioxatin B for 15–30 minutes at 37°C.

    • Causality Note: Pre-incubation is a critical experimental choice. It allows the hydroxamic acid group the necessary time to establish stable thermodynamic coordination with the catalytic zinc ion before introducing substrate competition.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Arg-Arg-AMC to a final concentration of 0.5 mM.

  • Kinetic Measurement: Continuously monitor the release of the fluorophore (AMC) using a microplate reader set to an excitation wavelength of 320 nm and an emission wavelength of 420 nm over a 30-minute period at 37°C.

  • Data Analysis & Self-Validation: Plot the initial velocities against substrate concentration. Calculate the inhibition constant ( Ki​ ) using Michaelis-Menten kinetics. To validate the assay system, generate a Dixon plot (1/V vs. [I]) to mathematically confirm the competitive or tight-binding nature of the inhibition, ensuring the data proves its own mechanistic hypothesis.

Workflow Step1 1. Enzyme Preparation Purify hDPP III or use recombinant (Dilute to 20 pM in pH 8.0 buffer) Step2 2. Inhibitor Pre-Incubation Add Propioxatin B (CAS: 102962-95-8) Incubate 15-30 min at 37°C Step1->Step2 Step3 3. Substrate Addition Introduce Arg-Arg-AMC (Final conc. 0.5 mM) Step2->Step3 Step4 4. Kinetic Measurement Fluorometric tracking (Ex: 320 nm / Em: 420 nm) Step3->Step4 Step5 5. Data Analysis Calculate Ki via Michaelis-Menten kinetics Step4->Step5

Experimental workflow for validating Enkephalinase B inhibition by Propioxatin B.

Comparative Structure-Activity Relationship (SAR) Data

To contextualize the potency of Propioxatin B, it is compared against its analog, Propioxatin A, and synthetic derivatives. The quantitative data illustrates the rigid structural requirements for Enkephalinase B inhibition.

CompoundStructural VariationEnkephalinase B Inhibition ( Ki​ / Relative Potency)Specificity Profile
Propioxatin A Standard (P2' Pro, P3' Val)Most Potent (Nanomolar range)Highly specific to Enk-B
Propioxatin B Natural VariantHighly PotentSpecific to Enk-B
Proline Alanine Mutant Loss of P2' rigidity1,000-fold decrease in activityLoss of efficacy
Valine Amidation Blocked P3' carboxylic acid2 to 400-fold decrease in activityCross-reacts with Enk-A

Data synthesized from structure-activity relationship studies on synthetic propioxatin analogues.

References

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (National Library of Medicine). URL:[Link]

  • Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition. PubMed Central (PMC). URL:[Link]

  • Biochemical Properties of Dipeptidyl Peptidase III Purified from Porcine Skeletal Muscle. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

Foundational

Propioxatin B: Comprehensive Technical Guide to Solubility, Stability, and Enzymatic Inhibition

Executive Summary & Nomenclature Clarification As a Senior Application Scientist overseeing metalloprotease inhibitor assays, I frequently encounter reproducibility issues stemming from fundamental misunderstandings of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist overseeing metalloprotease inhibitor assays, I frequently encounter reproducibility issues stemming from fundamental misunderstandings of inhibitor physicochemical properties. Propioxatin B (C₁₈H₃₁N₃O₆) is a highly potent, competitive inhibitor of Dipeptidyl Peptidase III (DPP III), historically referred to as enkephalinase B[1].

Critical Nomenclature Alert: Before detailing handling protocols, we must address a pervasive database artifact. Several commercial chemical vendors erroneously list Propioxatin B as a "tricyclic sesquiterpenoid isolated from the root of vetiver grass" with anti-tuberculosis activity[2]. This is a nomenclature collision. The biochemically validated Propioxatin B—the subject of this whitepaper—was structurally elucidated as a dipeptide derivative (N-acyl-L-Pro-L-Val ) isolated from the actinomycete Kitasatosporia setae[3]. The N-acyl moiety is specifically α -isobutyl succinic acid β -hydroxamic acid[4]. Relying on incorrect structural assumptions will fundamentally compromise your solubility models and assay designs.

Target Mechanism & Logical Relationship

Propioxatin B achieves its remarkable potency ( Ki​=5.6 nM ) against DPP III through a dual-action binding mechanism[1]. The causality of this inhibition lies in its structure: the hydroxamic acid moiety acts as a powerful metal chelator, directly coordinating the catalytic Zn2+ ion in the enzyme's active site, while the L-Pro-L-Val dipeptide sequence serves as a hydrophobic anchor, occupying the S1', S2', and S3' sub-pockets of the enzyme[1].

MOA PropB Propioxatin B (C18H31N3O6) Hydroxamic Hydroxamic Acid (Metal Chelator) PropB->Hydroxamic Active Moiety 1 Dipeptide L-Pro-L-Val (Hydrophobic Anchor) PropB->Dipeptide Active Moiety 2 Zinc Active Site Zn2+ Hydroxamic->Zinc Coordinates S_Pockets S1', S2', S3' Pockets Dipeptide->S_Pockets Occupies DPPIII Dipeptidyl Peptidase III (Target Enzyme) Inhibition Potent Inhibition (Ki = 5.6 nM) DPPIII->Inhibition Functional Outcome Zinc->DPPIII Catalytic Core S_Pockets->DPPIII Substrate Cleft

Diagram 1: Logical relationship of DPP III inhibition by Propioxatin B structural moieties.

Physicochemical Properties & Solubility Profiling

Understanding the solubility of Propioxatin B requires analyzing its functional groups. The molecule is highly soluble in water, methanol, and dimethyl sulfoxide (DMSO), but slightly soluble or insoluble in non-polar organic solvents[5].

The causality behind its excellent aqueous solubility lies in the terminal carboxylic acid of the valine residue (which deprotonates at physiological pH) and the highly polar hydroxamic acid group.

Quantitative Data Summary
PropertyValueCausality / Experimental Impact
Molecular Formula C₁₈H₃₁N₃O₆Defines exact mass for LC-MS/MS stability tracking.
Molecular Weight 385.46 g/mol Essential for precise molarity calculations in stock prep.
Aqueous Solubility SolubleAllows direct dilution into physiological assay buffers without precipitation[5].
Organic Solubility Soluble in DMSO, MeOHEnables the creation of highly concentrated, stable master stocks[5].
Target Affinity ( Ki​ ) 5.6 nM (DPP III)Requires ultra-low working concentrations; serial dilution accuracy is critical[1].

Stability Dynamics & Degradation Pathways

In 90% of cases where researchers report a "loss of inhibitor potency" over time, the root cause is silent degradation of the hydroxamic acid moiety.

  • Hydrolysis & pH Sensitivity: Hydroxamic acids are susceptible to hydrolysis at extreme pH levels. Maintaining stock solutions in neutral, anhydrous environments (like 100% DMSO) prevents premature cleavage.

  • Metal-Catalyzed Oxidation: Trace metals in low-quality buffers can catalyze the oxidation of the hydroxamic acid, destroying its ability to chelate the target Zn2+ ion. Always use ultra-pure, metal-free water for aqueous dilutions.

  • Thermal Vulnerability: While the lyophilized powder is stable at -20°C, aqueous solutions left at room temperature will experience accelerated peptide bond degradation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a causality check to verify the integrity of the compound before proceeding to biological assays.

Protocol 1: High-Fidelity Stock Preparation & Storage

Objective: Prepare a 10 mM master stock that resists degradation for up to 12 months.

  • Equilibration: Remove the lyophilized Propioxatin B vial from -20°C storage. Causality: Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Opening a cold vial introduces atmospheric condensation, which triggers rapid hydrolysis of the hydroxamic acid.

  • Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. Vortex gently for 60 seconds. Causality: Anhydrous DMSO prevents the hydrolytic degradation pathways associated with aqueous environments.

  • Aliquoting: Dispense the master stock into 10 µL to 50 µL single-use aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation. Single-use aliquots eliminate freeze-thaw cycles, which cause localized concentration spikes and precipitation.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

Protocol 2: Enzymatic Inhibition Assay & Stability Validation

Objective: Validate the inhibitory potency of the prepared stock against DPP III.

  • Working Solution Prep: Thaw a single 10 mM DMSO aliquot on ice. Dilute immediately into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a working concentration of 100 nM.

  • Enzyme Pre-incubation: Mix the diluted Propioxatin B with purified DPP III enzyme and incubate at 37°C for 15 minutes. Causality: This pre-incubation is strictly required to allow the hydroxamic acid to properly coordinate the active-site zinc ion before the substrate is introduced.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Arg-Arg-2-naphthylamide) to initiate the reaction[1].

  • Validation Checkpoint: Run a "Vehicle Control" containing the exact same final concentration of DMSO (must be <1% v/v) without Propioxatin B. Causality: This proves that any observed inhibition is due to the compound, not solvent-induced enzyme denaturation.

Workflow Start Lyophilized Propioxatin B (Equilibrate to RT) Solvent Reconstitution (Anhydrous DMSO) Start->Solvent Prevent Condensation Aliquots Aliquoting (Single-use amber vials) Solvent->Aliquots 10 mM Stock Storage Long-Term Storage (-80°C Flash Frozen) Aliquots->Storage Prevent Freeze-Thaw Assay Working Solution (Dilute in Assay Buffer) Aliquots->Assay Use Immediately LCMS Stability QC (LC-MS/MS Monitoring) Assay->LCMS Track Integrity

Diagram 2: Self-validating workflow for Propioxatin B solubilization and stability tracking.

Sources

Exploratory

Unlocking Peptidase Modulation: An In-Depth Technical Guide on the In Vivo Pharmacodynamics of Propioxatin B

As an application scientist specializing in preclinical pharmacology, I approach the in vivo evaluation of peptidase inhibitors not merely as a test of binding affinity, but as a complex systems-biology challenge. Peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in preclinical pharmacology, I approach the in vivo evaluation of peptidase inhibitors not merely as a test of binding affinity, but as a complex systems-biology challenge. Peptide-based signaling governs critical physiological states, yet endogenous peptides like enkephalins are notoriously unstable due to rapid enzymatic degradation.

Propioxatin B, a secondary metabolite isolated from the actinomycete Kitasatosporia setae, represents a breakthrough in targeted peptidase inhibition. By selectively inhibiting Dipeptidyl Peptidase III (DPP III)—historically classified as enkephalinase B—Propioxatin B preserves endogenous analgesic peptides, offering a compelling mechanism for novel pain management therapeutics. This whitepaper delineates the mechanistic biochemistry, quantitative pharmacodynamics, and self-validating in vivo experimental frameworks necessary for advancing Propioxatin B in drug development.

Mechanistic Foundations: Targeting the Zinc Metallopeptidase

To understand the in vivo efficacy of Propioxatin B, we must first deconstruct its mechanism of action at the molecular level. Propioxatin B is a dipeptide derivative composed of N-acyl-L-prolyl-L-valine[1]. However, its true pharmacodynamic power lies in its unique N-acyl moiety: an α-isobutyl succinic acid β-hydroxamic acid[2].

Causality in Molecular Design

In the active site of DPP III, a catalytic zinc ion (Zn²⁺) coordinates a water molecule, which is essential for the nucleophilic attack that cleaves the Gly-Gly bond of enkephalins[3]. The hydroxamic acid group of Propioxatin B is not a random functional addition; it acts as a highly specific bidentate chelator. When administered, Propioxatin B displaces the catalytic water molecule, tightly chelating the zinc ion and locking the metallopeptidase in an inactive state. This directly halts the degradation of enkephalins into inactive Tyr-Gly fragments, thereby sustaining their signaling at opioid receptors[3].

G Enkephalin Endogenous Enkephalins (Analgesic Peptides) DPPIII DPP III / Enkephalinase B (Metallopeptidase Target) Enkephalin->DPPIII Binds to active site Analgesia Sustained Analgesia (Pain Relief Pathway) Enkephalin->Analgesia Preserved signaling Degradation Inactive Peptide Fragments (Tyr-Gly Release) DPPIII->Degradation Cleaves Gly-Gly bond PropioxatinB Propioxatin B (Hydroxamic Acid Inhibitor) PropioxatinB->DPPIII Chelates Zn2+ (Ki=5.6 nM)

Propioxatin B inhibits DPP III via zinc chelation, preventing enkephalin degradation.

Quantitative Pharmacodynamics and Enzyme Specificity

According to a comprehensive, Propioxatin B is one of the strongest inhibitors of DPP III yet reported, exhibiting an equilibrium dissociation constant (Kᵢ) of 5.6 nM[2]. To contextualize its efficacy, it is essential to compare its binding kinetics against its structural analog, Propioxatin A, and other known inhibitors.

Table 1: Comparative Kinetic Parameters of DPP III Inhibitors
CompoundTarget EnzymeKᵢ (nM)IC₅₀ (µM)Key Structural Feature
Propioxatin B DPP III (Enkephalinase B)5.60.34α-isobutyl succinic acid β-hydroxamic acid
Propioxatin A DPP III (Enkephalinase B)13.00.036α-propyl succinic acid β-hydroxamic acid
Aprotinin DPP III (In vitro)11,700N/ANatural polypeptide

Data synthesized from established pharmacological surveys[2].

Causality in Data: The lower Kᵢ of Propioxatin B (5.6 nM) compared to Propioxatin A (13.0 nM) against purified DPP III indicates a tighter binding affinity[2]. This is likely driven by the increased hydrophobic interactions afforded by the α-isobutyl group fitting perfectly into the hydrophobic pocket of the S1' subsite of the enzyme[4].

In Vivo Experimental Methodology: Central Analgesia Model

Evaluating the in vivo effects of Propioxatin B requires bypassing the blood-brain barrier (BBB) to directly access central nociceptive pathways where DPP III is highly expressed. As detailed in, researchers successfully demonstrated its analgesic properties by administering Propioxatin B directly into the cerebral ventricle[3].

The following self-validating protocol utilizes the Randall-Selitto method to quantify mechanical nociception following intracerebroventricular (i.c.v.) administration.

Step-by-Step Protocol: I.C.V. Co-administration and Nociceptive Testing
  • Stereotaxic Cannulation (Day -7):

    • Action: Anesthetize adult male Wistar rats. Using a stereotaxic frame, implant a stainless-steel guide cannula into the lateral cerebral ventricle (Coordinates: AP -0.8 mm, ML +1.5 mm, DV -3.5 mm from bregma). Secure with dental cement.

    • Causality: Direct central delivery isolates the central peptidase inhibition from peripheral metabolic confounding factors.

  • Habituation & Baseline (Days -3 to 0):

    • Action: Acclimate the subjects to the Randall-Selitto apparatus. Apply increasing mechanical pressure to the hind paw and record the baseline pressure (in grams) at which the animal exhibits a withdrawal reflex.

    • Causality: Establishes a pre-treatment mechanical withdrawal threshold and minimizes stress-induced analgesia artifacts.

  • Compound Preparation (Day 1):

    • Action: Dissolve Propioxatin B in artificial cerebrospinal fluid (aCSF). Prepare a co-administration syringe containing 10 µg of Propioxatin B and 1 mg of methionine-enkephalin[3].

    • Causality: Co-administration ensures that the exogenous enkephalin is protected from rapid degradation by local DPP III, amplifying the observable analgesic signal.

  • Microinjection (Day 1):

    • Action: Infuse the 5 µL volume over 2 minutes via a microinjection pump. Leave the injector in place for an additional 1 minute to prevent backflow.

  • Randall-Selitto Testing (Post-Injection):

    • Action: At 15, 30, and 60 minutes post-injection, re-evaluate the mechanical nociceptive threshold using the analgesymeter.

  • Data Validation (The Self-Validating Loop):

    • Action: Compare the withdrawal thresholds of the co-administration group against three distinct control groups: Vehicle-only (aCSF), Enkephalin-only (1 mg), and Propioxatin B-only (10 µg)[3].

    • Causality: If the Enkephalin-only group shows brief/no analgesia (due to rapid degradation) and the co-administration group shows sustained, statistically significant increases in pain threshold, the in vivo preservation of enkephalin by Propioxatin B is definitively validated.

Workflow Step1 1. Stereotaxic Surgery (I.C.V. Cannula Implantation) Step2 2. Co-administration (Propioxatin B + Enkephalin) Step1->Step2 7-day recovery period Step3 3. Randall-Selitto Test (Mechanical Nociception) Step2->Step3 15-60 min post-dose Step4 4. Data Validation (Threshold vs. Control) Step3->Step4 Pressure threshold (g)

Step-by-step in vivo workflow for evaluating Propioxatin B-mediated analgesia.

Broader Implications and Future Directions

Beyond nociception, the in vivo administration of Propioxatin B holds potential in oncology and oxidative stress management. Recent structural biology studies indicate that DPP III interacts with Keap1, a key regulator of the Nrf2 antioxidant pathway[2]. By inhibiting DPP III, Propioxatin B could theoretically modulate Keap1-Nrf2 signaling, offering a neuroprotective mechanism against oxidative damage.

Furthermore, while primarily recognized as a peptidase inhibitor, parallel computational docking studies have explored its binding affinity with bacterial DNA gyrase[5]. According to , Propioxatin B has shown inhibitory effects on drug-resistant mutants of Mycobacterium tuberculosis and possesses a favorable in vivo safety profile[5], hinting at a polypharmacological profile that warrants further preclinical exploration.

References

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin Source: MDPI (Molecules) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation Source: PubMed (Journal of Antibiotics) URL: [Link]

  • Title: US Patent 4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same Source: Google Patents URL

Sources

Foundational

Propioxatin B: Safety, Toxicity, and Mechanistic Profiling of a Potent Dipeptidyl Peptidase III (DPP III) Inhibitor

Executive Summary & Structural Clarification In the landscape of metallopeptidase inhibitors, Propioxatin B stands out as one of the most potent and specific inhibitors of Dipeptidyl Peptidase III (DPP III, historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In the landscape of metallopeptidase inhibitors, Propioxatin B stands out as one of the most potent and specific inhibitors of Dipeptidyl Peptidase III (DPP III, historically known as enkephalinase B). Originally isolated from the culture filtrate of the actinomycete Kitasatosporia setae, Propioxatin B has garnered significant interest for its potential in endogenous pain modulation (via enkephalin preservation) and targeted cancer therapies .

A Critical Note on Structural Identity: As a Senior Application Scientist, I frequently encounter a pervasive error in commercial chemical databases (e.g., MedChemExpress, ChemicalBook) which erroneously classify Propioxatin B as a "tricyclic sesquiterpenoid isolated from vetiver grass." This is factually incorrect. Rigorous structural elucidation definitively characterizes Propioxatin B as a microbial dipeptide derivative—specifically, N-acyl-L-Pro-L-Val featuring an α -isobutyl succinic acid β -hydroxamic acid moiety . Ensuring you are sourcing the correct dipeptide structure is the foundational step for any reproducible assay.

Mechanism of Action: The DPP III Binding Interface

DPP III is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of substrates like Leu- and Met-enkephalin. The inhibitory prowess of Propioxatin B relies on a dual-action binding mechanism:

  • Zinc Chelation: The hydroxamic acid group acts as a powerful bidentate chelator, directly coordinating the catalytic Zn2+ ion in the DPP III active site.

  • Hydrophobic Anchoring: The P2' proline residue and the P3' valine side chain insert precisely into the large, hydrophobic S1', S2', and S3' subsites of the enzyme. Substituting the proline for alanine results in a 1,000-fold loss of inhibitory activity, proving that conformational rigidity is non-negotiable for target affinity .

MOA P Propioxatin B (Hydroxamic Acid) Zn DPP III Active Site (Zn2+ Cation) P->Zn Chelates Zn2+ Complex Enzyme-Inhibitor Complex (Ki = 5.6 nM) Zn->Complex Conformational Lock Effect Inhibition of Enkephalin Cleavage Complex->Effect Prevents Substrate Binding

Fig 1. Mechanistic pathway of Propioxatin B binding to the DPP III active site.

Safety, Toxicity, and Selectivity Profile

Propioxatin B exhibits a highly favorable safety profile in vitro due to its extreme selectivity. While many hydroxamic acid-based compounds suffer from pan-metalloprotease off-target effects, Propioxatin B is remarkably specific to DPP III.

Quantitative Selectivity Data
Enzyme TargetPropioxatin B InhibitionSelectivity Profile & Causality
Dipeptidyl Peptidase III (DPP III) Ki​ = 5.6 nM / IC50​ = 340 nMPrimary Target. Driven by exact structural fit of the P2'/P3' residues .
Aminopeptidase M IC50​ > 1.0 µMWeak Off-Target. Lacks the specific hydrophobic pocket geometry required for tight binding.
Enkephalinase A (Neprilysin) Ki​ > 10 µMPoor Inhibition. Neprilysin cleaves internal peptide bonds; the exopeptidase-optimized structure of Propioxatin B fails to bind efficiently .
Trypsin / Chymotrypsin No InhibitionHighly Selective. Serine proteases lack the Zn2+ ion required for hydroxamic acid coordination.

Toxicity Considerations: Because DPP III is a cytosolic enzyme, cellular toxicity is generally low. However, at concentrations exceeding 50 µM, non-specific zinc chelation can induce metabolic stress. Therefore, maintaining assay concentrations in the low-nanomolar to low-micromolar range is critical for data integrity.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols have been engineered to eliminate common false-positive artifacts associated with metallopeptidase assays.

Protocol 1: In Vitro Fluorometric DPP III Inhibition Assay

Causality Check: Exogenous chelators (like EDTA or EGTA) must be strictly excluded from all lysis and assay buffers. Their presence will strip the native zinc from DPP III, resulting in a false-positive "inhibition" readout that masks the true kinetics of Propioxatin B.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.0. (DPP III optimal activity strictly requires a slightly alkaline environment).

  • Enzyme Equilibration: Incubate 10 ng of purified recombinant human DPP III with varying concentrations of Propioxatin B (0.1 nM to 1 µM) in the assay buffer for 15 minutes at 37°C to allow the enzyme-inhibitor complex to reach equilibrium.

  • Substrate Addition: Add the fluorogenic substrate Arg-Arg-AMC (7-amino-4-methylcoumarin) to a final concentration of 20 µM. (DPP III specifically cleaves the dipeptide, releasing the AMC fluorophore).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm; Emission: 460 nm). Calculate the IC50​ from the initial velocity slopes.

Protocol 2: Cell Viability and Off-Target Toxicity Screening

Causality Check: When working with hydroxamic acids, avoid MTT or MTS assays. Redox-active compounds can spontaneously reduce tetrazolium salts, causing artificially inflated viability signals. We utilize ATP-based luminescence (CellTiter-Glo) to directly measure metabolic activity.

  • Cell Seeding: Seed HEK293 (healthy control) and MDA-MB-231 (DPP III-overexpressing breast cancer) cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight.

  • Compound Dosing: Treat cells with Propioxatin B ranging from 10 nM to 100 µM for 48 hours. Include a DMSO vehicle control (ensure final DMSO concentration is 0.5%).

  • Lysis and Readout: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate the CC50​ (Cytotoxic Concentration 50%) and compare it against the IC50​ to establish the therapeutic index.

Workflow cluster_assays Parallel Screening System Prep Compound Prep Propioxatin B in DMSO Enzyme DPP III Inhibition Assay (Arg-Arg-AMC Substrate) Prep->Enzyme Efficacy Cell Cytotoxicity Assay (ATP Luminescence) Prep->Cell Safety Readout Data Acquisition (Fluorometry & Luminescence) Enzyme->Readout Cell->Readout Analysis Therapeutic Index Calculation (IC50 vs CC50) Readout->Analysis

Fig 2. Parallel workflow for evaluating Propioxatin B efficacy and cytotoxicity.

References

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules (2022).[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. The Journal of Antibiotics (1986).[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of Biochemistry (1988).[Link]

Exploratory

An In-depth Technical Guide to Propioxatin B: Structural Analogues and Derivatives as Enkephalinase B Inhibitors

This guide provides a comprehensive technical overview of Propioxatin B and its structural analogues, a class of potent and selective inhibitors of enkephalinase B (EC 3.4.24.15), also known as dipeptidyl peptidase III....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Propioxatin B and its structural analogues, a class of potent and selective inhibitors of enkephalinase B (EC 3.4.24.15), also known as dipeptidyl peptidase III. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the enkephalinergic system.

Introduction: The Significance of Enkephalinase B and its Inhibitors

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes. Their analgesic effects are often short-lived due to rapid degradation by enzymes known as enkephalinases. Enkephalinase B is a metalloendopeptidase that specifically hydrolyzes the Gly-Gly bond of enkephalins.[1] Inhibition of this enzyme represents a promising therapeutic strategy for enhancing and prolonging the analgesic effects of endogenous enkephalins, potentially offering a safer alternative to exogenous opioids.

Propioxatins, natural products isolated from the actinomycete Kitasatosporia setae, have emerged as a key class of enkephalinase B inhibitors.[2] This guide will focus on Propioxatin B, detailing its structure, mechanism of action, and, most importantly, providing a framework for the design, synthesis, and evaluation of its structural analogues and derivatives.

The Core Scaffold: Understanding the Propioxatin B Structure

Propioxatin B is a dipeptide derivative with the chemical structure N-(α-isobutylsuccinyl)-L-prolyl-L-valine β-hydroxamic acid.[3] Its structure can be dissected into three key moieties, each contributing to its inhibitory activity:

  • N-Acyl Group: The α-isobutylsuccinyl group plays a crucial role in interacting with the S1' and S2' subsites of the enkephalinase B active site.

  • Dipeptide Backbone: The L-prolyl-L-valine core correctly positions the N-acyl and hydroxamic acid groups within the enzyme's active site.

  • Hydroxamic Acid Moiety: This functional group is essential for chelating the zinc ion present in the catalytic center of enkephalinase B, a key interaction for potent inhibition.[2][4]

The structural elucidation of Propioxatins A and B revealed that they are closely related, differing only in the N-acyl moiety; Propioxatin A contains an α-propylsuccinyl group.[3]

Mechanism of Action: Reversible, Competitive Inhibition

Propioxatin B and its analogues act as reversible, competitive inhibitors of enkephalinase B. The hydroxamic acid moiety forms a coordinate bond with the catalytic zinc ion in the enzyme's active site, mimicking the transition state of the natural substrate.[4] The N-acyl group and the dipeptide backbone engage in further interactions with the hydrophobic pockets and other residues of the active site, contributing to the inhibitor's potency and selectivity.

G Figure 1: Proposed Binding Mode of Propioxatin B in the Enkephalinase B Active Site cluster_enzyme Enkephalinase B Active Site cluster_inhibitor Propioxatin B S1' Pocket S1' Pocket S2' Pocket S2' Pocket Zn2+ Zn2+ Isobutyl Group Isobutyl Group Isobutyl Group->S1' Pocket Hydrophobic Interaction Succinyl Succinyl Isobutyl Group->Succinyl Succinyl->S2' Pocket Interaction Proline Proline Succinyl->Proline Proline->S1' Pocket Valine Valine Proline->Valine Valine->S2' Pocket Hydroxamic Acid Hydroxamic Acid Valine->Hydroxamic Acid Hydroxamic Acid->Zn2+ Chelation

Caption: Proposed Binding Mode of Propioxatin B.

Synthesis of Propioxatin B Analogues: A Modular Approach

The synthesis of Propioxatin B analogues can be approached in a modular fashion, allowing for the systematic variation of each key structural moiety. The total synthesis of Propioxatin A provides a foundational strategy.[2] A general workflow for the synthesis of Propioxatin B analogues is outlined below.

G Figure 2: General Synthetic Workflow for Propioxatin B Analogues A 1. Synthesis of α-Substituted Succinic Anhydride C 3. Coupling of Succinic Anhydride and Dipeptide A->C B 2. Synthesis of L-Prolyl-L-Valine Dipeptide B->C D 4. Formation of Hydroxamic Acid C->D E Final Propioxatin B Analogue D->E

Caption: Synthetic Workflow for Propioxatin B Analogues.

Detailed Experimental Protocol: Synthesis of a Representative Propioxatin B Analogue

This protocol describes the synthesis of N-(α-isobutylsuccinyl)-L-prolyl-L-valine β-hydroxamic acid, Propioxatin B.

Step 1: Synthesis of α-Isobutylsuccinic Anhydride

  • To a solution of isobutylmalonic acid diethyl ester in anhydrous ethanol, add a solution of sodium ethoxide in ethanol at 0°C.

  • After stirring for 30 minutes, add ethyl bromoacetate and reflux the mixture for 4 hours.

  • Remove the solvent under reduced pressure and hydrolyze the resulting triester with aqueous sodium hydroxide.

  • Acidify the reaction mixture with concentrated hydrochloric acid and extract the resulting tricarboxylic acid with diethyl ether.

  • Heat the isolated tricarboxylic acid under vacuum to induce decarboxylation and cyclization to α-isobutylsuccinic anhydride.

Step 2: Synthesis of L-Prolyl-L-Valine Methyl Ester

  • Couple N-Boc-L-proline with L-valine methyl ester hydrochloride using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.

  • Remove the Boc protecting group with trifluoroacetic acid (TFA) in dichloromethane to yield L-prolyl-L-valine methyl ester as the TFA salt.

Step 3: Coupling of α-Isobutylsuccinic Anhydride and the Dipeptide

  • Dissolve L-prolyl-L-valine methyl ester TFA salt and α-isobutylsuccinic anhydride in anhydrous pyridine and stir at room temperature for 24 hours.

  • Remove the pyridine under reduced pressure and purify the resulting N-acyl dipeptide ester by silica gel chromatography.

Step 4: Formation of the Hydroxamic Acid

  • Dissolve the N-acyl dipeptide ester in a mixture of methanol and tetrahydrofuran.

  • Add a freshly prepared solution of hydroxylamine from hydroxylamine hydrochloride and potassium hydroxide in methanol.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the reaction with acetic acid and remove the solvent under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final Propioxatin B.

Biological Evaluation: In Vitro Inhibition of Enkephalinase B

The inhibitory potency of Propioxatin B analogues is determined using an in vitro enzymatic assay. A continuous fluorometric assay is a sensitive and reliable method for this purpose.

Detailed Experimental Protocol: Fluorometric Enkephalinase B Inhibition Assay

This protocol utilizes a fluorogenic substrate that is cleaved by enkephalinase B, resulting in an increase in fluorescence.

Materials:

  • Recombinant human enkephalinase B

  • Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35

  • Test compounds (Propioxatin B analogues) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 10 µL of the test compound dilutions to the respective wells. Add 10 µL of DMSO to the control wells.

  • Add 20 µL of the enkephalinase B solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki values using the Cheng-Prusoff equation, with the known Km of the substrate.

Structure-Activity Relationship (SAR) of Propioxatin Analogues

Systematic modification of the Propioxatin scaffold has provided valuable insights into the structural requirements for potent and selective enkephalinase B inhibition. The following table summarizes key SAR findings based on studies of Propioxatin A and B analogues.[4]

ModificationPosition/MoietyObservationImplication
Removal of Hydroxamic Acid C-terminusComplete loss of activity.[4]Essential for zinc chelation.
Amidation of Valine Carboxylate P3'2 to 400-fold decrease in activity.[4]A free carboxylate is preferred for interaction with the enzyme.
Replacement of Valine Side Chain P3'Alterations lead to decreased activity and loss of selectivity.[4]The valine side chain has optimal hydrophobic interactions.
Replacement of Proline P2'Substitution with alanine results in a 1,000-fold loss of activity.[4]The rigid proline ring is crucial for correct inhibitor conformation.
Variation of N-Acyl Chain N-terminusThe α-isobutyl group of Propioxatin B provides high potency.The S1' and S2' pockets can accommodate hydrophobic substituents.
Removal of Valine P3'"Devalyl" analogues show significantly reduced activity.[2]The P3' residue is important for binding.

Future Directions and Conclusion

Propioxatin B and its analogues represent a compelling starting point for the development of novel analgesic agents. Future research should focus on:

  • Improving Pharmacokinetic Properties: Modifications to enhance oral bioavailability and metabolic stability are crucial for clinical translation.

  • Exploring Selectivity Profiles: A comprehensive analysis of the inhibitory activity against other metalloproteases will be necessary to ensure a favorable safety profile.

  • In Vivo Efficacy Studies: Evaluation of the analgesic effects of promising analogues in relevant animal models of pain is the next critical step.

References

  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of Biochemistry, 100(5), 1387-1393.
  • Inaoka, Y., Tamaoki, H., Takahashi, S., Enokita, R., & Okazaki, T. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. The Journal of antibiotics, 39(10), 1368–1377.
  • Florentin, D., Sassi, A., & Roques, B. P. (1984). A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins. Analytical biochemistry, 141(1), 62–69.
  • Roques, B. P., Fournié-Zaluski, M. C., Soroca, E., Lecomte, J. M., Malfroy, B., Llorens, C., & Schwartz, J. C. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.
  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. The Journal of antibiotics, 39(10), 1382–1385.
  • Takahashi, S., Inaoka, Y., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. The Journal of antibiotics, 39(10), 1378–1381.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Malfroy, B., Swerts, J. P., Guyon, A., Roques, B. P., & Schwartz, J. C. (1978). High-affinity enkephalin-degrading peptidase in brain is increased after morphine.
  • Gorenstein, C., & Snyder, S. H. (1979). Two distinct enkephalinases: solubilization, partial purification and separation from angiotensin converting enzyme. Life sciences, 25(24-25), 2065–2070.
  • de la Baume, S., Patey, G., & Schwartz, J. C. (1981). Subcellular distribution of enkephalin-dipeptidyl-carboxypeptidase (enkephalinase)
  • Llorens, C., Malfroy, B., Schwartz, J. C., Gacel, G., Roques, B. P., Roy, J., Morgat, J. L., Javoy-Agid, F., & Agid, Y. (1982). Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity in human brain. Journal of neurochemistry, 39(4), 1081–1089.
  • Takahashi, S., Inaoka, Y., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. The Journal of antibiotics, 39(10), 1378–1381.
  • Turner, A. J., Hryszko, J., Hooper, N. M., & Dowdall, M. J. (1987). Purification and characterization of a peptidyl dipeptidase from Torpedo electric organ which hydrolyses enkephalins. The Journal of neurochemistry, 48(3), 910–916.
  • Pollard, H., Llorens-Cortes, C., Couraud, J. Y., Ronco, P., Verroust, P., & Schwartz, J. C. (1987). Enkephalinase (EC 3.4.24.11) is highly localized to kidney brush borders. Neuroscience letters, 73(2), 155–159.
  • Gros, C., Giros, B., & Schwartz, J. C. (1985). Identification of neurotensin-degrading enzymes in rat brain by radio-HPLC. European journal of pharmacology, 111(1), 121–125.
  • Orlowski, M., Michaud, C., & Molineaux, C. J. (1988). Substrate-related potent inhibitors of brain metalloendopeptidase. Biochemistry, 27(2), 597–602.
  • Thorsett, E. D., & Wyvratt, M. J. (1987). Inhibition of enkephalinase: a novel approach to the treatment of pain. Drug development research, 10(2), 87–119.
  • Roques, B. P., & Fournié-Zaluski, M. C. (1986). Enkephalin degrading enzyme inhibitors: a new way to treat pain. NIDA research monograph, 70, 128–154.
  • Schwartz, J. C., Costentin, J., & Lecomte, J. M. (1985). Pharmacology of enkephalinase inhibitors. Trends in pharmacological sciences, 6, 472–476.
  • Chipkin, R. E., Berger, J. G., Billard, W., Iorio, L. C., Chapman, R., & Barnett, A. (1988). Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic. The Journal of pharmacology and experimental therapeutics, 245(3), 829–838.
  • Fournié-Zaluski, M. C., Chaillet, P., Bouboutou, R., Coulaud, A., Chérot, P., Waksman, G., Costentin, J., & Roques, B. P. (1984). Analgesic effects of kelatorphan, a new highly potent inhibitor of brain enkephalin-degrading enzymes. European journal of pharmacology, 102(3-4), 525–528.
  • Noble, F., Coric, P., Fournié-Zaluski, M. C., & Roques, B. P. (1992). Analgesic effects of orally administered enkephalinase inhibitors in arthritic rats. European journal of pharmacology, 223(1), 51–56.
  • Lecomte, J. M., Costentin, J., Vlaiculescu, A., Chaillet, P., Marcais-Collado, H., Llorens-Cortes, C., Leboyer, M., & Schwartz, J. C. (1986). Pharmacological properties of acetorphan, a parenterally active enkephalinase inhibitor. The Journal of pharmacology and experimental therapeutics, 237(3), 937–944.
  • Roques, B. P., Florentin, D., & Sassi, A. (1984). Design of orally active inhibitors of enkephalinase. NIDA research monograph, 55, 245–262.
  • Rose, C., Camus, A., & Schwartz, J. C. (1988). ‘Enkephalinase’ inhibition in mouse brain and periphery by acetorphan and its active metabolite. European journal of pharmacology, 147(2), 281–286.

Sources

Foundational

Natural Source, Isolation, and Mechanistic Profiling of Propioxatin B: A Technical Guide

Executive Summary The discovery and isolation of novel metallopeptidase inhibitors from microbial sources remain a cornerstone of targeted drug development. Propioxatin B (C18H31N3O6) is a highly potent, naturally occurr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and isolation of novel metallopeptidase inhibitors from microbial sources remain a cornerstone of targeted drug development. Propioxatin B (C18H31N3O6) is a highly potent, naturally occurring dipeptide derivative originally isolated from the actinomycete Kitasatosporia setae[1]. Functioning as a high-affinity inhibitor of Enkephalinase B and Dipeptidyl Peptidase III (DPP III), Propioxatin B provides critical structural blueprints for designing transition-state peptidomimetics[2].

Nomenclature Note: Commercial chemical databases occasionally misclassify "Propioxatin B" as a plant-derived sesquiterpenoid from vetiver grass[3]. As a Senior Application Scientist, I must clarify that the authentic, pharmacologically active Propioxatin B discussed in primary literature is the microbial peptide derivative (N-acyl-L-Pro-L-Val) containing a hydroxamic acid moiety[2].

Biological Target and Mechanism of Action

Propioxatin B is a competitive inhibitor of Enkephalinase B, a metallopeptidase that hydrolyzes endogenous enkephalin opioid peptides at the Gly-Gly bond[4]. Recent biochemical characterizations have functionally linked Enkephalinase B activity to Dipeptidyl Peptidase III (DPP III)[2].

The mechanistic brilliance of Propioxatin B lies in its tripartite structural interaction with the enzyme's active site:

  • Zinc Chelation: The molecule features an α-isobutyl succinic acid β-hydroxamic acid moiety. The hydroxamic acid acts as a bidentate chelator, directly coordinating the catalytic zinc ion (Zn2+) in the enzyme's active site and displacing the nucleophilic water molecule required for peptide bond cleavage[4].

  • Hydrophobic Docking: The P2' proline and P3' valine residues strictly dictate target specificity. They anchor the inhibitor into the uniquely large and hydrophobic S1', S2', and S3' subsites of the enzyme[4].

  • Electrostatic Anchoring: The free C-terminal carboxylic acid of the valine residue forms critical electrostatic interactions with the enzyme pocket[4].

Pathway Substrate Enkephalin Peptide (Endogenous Substrate) Enzyme Enkephalinase B / DPP III (Zn2+ Metalloenzyme) Substrate->Enzyme Binds Active Site Products Cleaved Dipeptides (Inactive Metabolites) Enzyme->Products Gly-Gly Cleavage Inhibitor Propioxatin B (Hydroxamic Acid Chelator) Inhibitor->Enzyme Chelates Zn2+ (Competitive Inhibition)

Fig 1: Mechanism of Enkephalinase B inhibition by Propioxatin B via active-site zinc chelation.

Natural Source and Upstream Fermentation

Propioxatin B is biosynthesized by Kitasatosporia setae (strain SANK 60684) , a rare soil actinomycete characterized by the presence of both LL- and meso-2,6-diaminopimelic acid in its cell wall[1].

Fermentation Protocol (Self-Validating System)

To trigger the secondary metabolite biosynthetic gene clusters responsible for Propioxatin production, a highly controlled biphasic fermentation approach is required.

  • Seed Culture: Inoculate spores into a vegetative medium containing 2% glucose and 1% soybean meal. Incubate at 28°C for 48 hours to achieve high biomass density.

  • Production Culture: Transfer 5% (v/v) of the seed culture into a production bioreactor. The production medium must be carbon-rich but nitrogen-limited to induce metabolic stress, which acts as the causality for secondary metabolite excretion.

  • In-Process QC: Monitor the broth daily using an in vitro Enkephalinase B inhibition assay. Peak titer typically occurs between 96 and 120 hours post-inoculation, validating the harvest window[1].

Downstream Processing: Isolation & Purification Workflow

Because Propioxatin B is an extracellular amphiphilic peptide derivative, the downstream purification leverages its specific pKa values and hydrophobicity. The following protocol outlines a self-validating isolation system.

Step-by-Step Methodology
  • Broth Clarification: Centrifuge the harvested fermentation broth to remove mycelial mass. Propioxatin B remains in the aqueous filtrate[1].

  • Macroporous Resin Adsorption: Pass the filtrate over a Diaion HP-20 column.

    • Causality: HP-20 is a non-polar styrene-divinylbenzene copolymer. It selectively adsorbs the hydrophobic isobutyl and peptide moieties of Propioxatin B while inorganic salts and hydrophilic contaminants wash through. Elute the active fraction using 50% aqueous acetone.

  • pH-Driven Solvent Extraction: Concentrate the eluate to remove acetone, adjust the aqueous phase to pH 2.0 using HCl, and extract with ethyl acetate.

    • Causality: At physiological pH, the C-terminal valine carboxylic acid is ionized (hydrophilic). Dropping the pH to 2.0 fully protonates the carboxylate, rendering the molecule uncharged and highly lipophilic, driving its partition into the ethyl acetate phase.

  • Normal-Phase Chromatography: Apply the concentrated organic extract to a Silica Gel column. Elute with a gradient of Chloroform:Methanol.

    • QC Gate: Assay fractions for Enkephalinase B inhibition. Propioxatins will elute in the moderately polar fractions due to hydrogen bonding from the hydroxamic acid.

  • Reversed-Phase HPLC: Resolve Propioxatin B from its structural analog, Propioxatin A, using a preparative ODS (C18) column with an Acetonitrile/Water gradient.

    • Causality: Propioxatin B (α-isobutyl) is slightly more hydrophobic than Propioxatin A (α-propyl) and will exhibit a longer retention time on a C18 stationary phase.

Workflow Ferm Fermentation Broth Kitasatosporia setae SANK 60684 Filtration Filtration & Centrifugation (Discard Mycelium) Ferm->Filtration Adsorption Diaion HP-20 Chromatography (Elution: 50% Aqueous Acetone) Filtration->Adsorption QC1 QC Gate 1: Bioassay (Enkephalinase B Inhibition >80%) Adsorption->QC1 Extraction Liquid-Liquid Extraction (Ethyl Acetate at pH 2.0) QC1->Extraction Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Extraction->Silica QC2 QC Gate 2: LC-MS Profiling (Target m/z 385.46 [M+H]+) Silica->QC2 HPLC Preparative RP-HPLC (ODS C18, ACN/H2O) QC2->HPLC Pure Pure Propioxatin B (Yield Validation) HPLC->Pure

Fig 2: Bioassay-guided downstream isolation workflow for Propioxatin B from fermentation broth.

Quantitative Structure-Activity Relationship (SAR) Data

To understand why Propioxatin B is such a formidable inhibitor, we must look at the SAR data derived from synthetic analogs. The data clearly demonstrates that both the metal-chelating head (hydroxamic acid) and the hydrophobic tail (Pro-Val) are strictly required for nanomolar efficacy[2][4].

Table 1: Inhibitory Activity of Propioxatins and Structural Analogs

Compound / AnalogKey Structural FeatureTarget EnzymeInhibitory Constant (Ki)
Propioxatin B Native (α-isobutyl succinic acid)Enkephalinase B / DPP III5.6 nM
Propioxatin A Native (α-propyl succinic acid)Enkephalinase B / DPP III13.0 nM
Devalyl Propioxatin A Truncation (Missing P3' Valine)Enkephalinase B> 1,000 nM
Pro → Ala Substitution Loss of rigid cyclic side chainEnkephalinase B~ 13,000 nM
Valine Amidation Loss of free carboxylic acidEnkephalinase B26 to 5,200 nM

Data Synthesis: The substitution of the P2' Proline with Alanine results in a catastrophic 1,000-fold loss of activity, proving that the rigid pyrrolidine ring is essential for optimal spatial orientation within the S2' subsite. Furthermore, neutralizing the C-terminal carboxylic acid via amidation drastically reduces affinity, confirming its role in electrostatic anchoring[4].

References

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (National Library of Medicine).

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. PubMed (National Library of Medicine).

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. PMC (National Institutes of Health) / MDPI.

  • Propioxatin B | Bacterial Inhibitor. MedChemExpress.

Sources

Exploratory

Propioxatin B: Binding Affinity and Mechanistic Insights into Bacterial DNA Gyrase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary & Chemical Taxonomy The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Taxonomy

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities that bypass existing resistance mechanisms. Propioxatin B has emerged in recent pharmacological screening libraries as a highly promising candidate. Characterized as a tricyclic sesquiterpenoid compound isolated from the root of vetiver grass (Chrysopogon zizanioides), it exhibits potent anti-tuberculosis activity and maintains inhibitory effects against a variety of drug-resistant Mtb mutants[1].

Expert Note on Nomenclature: It is critical for researchers to navigate commercial chemical databases with precision. While historical literature assigns the name "Propioxatins" to a class of enkephalinase B inhibiting dipeptides (CAS 102962-95-8) derived from Kitasatosporia setae[2], modern high-throughput screening catalogs specifically identify the vetiver-derived tricyclic sesquiterpenoid under the "Propioxatin B" moniker as a bacterial DNA gyrase inhibitor[1]. This whitepaper focuses exclusively on the latter's mechanism of action against mycobacterial topoisomerases.

Mechanistic Rationale: Targeting Mtb DNA Gyrase

Unlike most bacteria that utilize both DNA gyrase (for negative supercoiling) and Topoisomerase IV (for decatenation), Mycobacterium tuberculosis lacks Topoisomerase IV. Consequently, Mtb DNA gyrase—an A2​B2​ tetramer—must perform both essential topological functions. This makes it a highly vulnerable, single-point-of-failure target for bactericidal agents.

In computer simulation docking studies, Propioxatin B showed significant binding affinity with bacterial DNA gyrase, demonstrating a certain safety profile in vivo[1]. The causality behind its efficacy against drug-resistant strains lies in its binding topology. Standard fluoroquinolones (e.g., Moxifloxacin) target the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit. Mutations in this region confer MDR-TB. Propioxatin B, owing to its bulky and highly lipophilic tricyclic sesquiterpenoid core, is predicted to bypass the QRDR entirely, instead docking into the hydrophobic pockets of the GyrB ATPase domain or the GyrA-GyrB interface. Furthermore, this lipophilicity is the exact physical property required to penetrate the notoriously thick, mycolic acid-rich mycobacterial cell wall.

Mechanism N1 Propioxatin B (Tricyclic Sesquiterpenoid) N2 Mtb Cell Wall Penetration N1->N2 Lipophilic diffusion N3 DNA Gyrase Binding (GyrB/A) N2->N3 Target engagement N4 Supercoiling Arrest N3->N4 Catalytic inhibition N5 Bacterial Apoptosis N4->N5 Replication halt

Fig 1. Mechanistic pathway of Propioxatin B inducing Mtb cell death via DNA gyrase inhibition.

Experimental Workflows for Binding Affinity Validation

To translate in silico docking predictions into validated in vitro pharmacology, a rigorous, self-validating experimental pipeline is required. Do not rely solely on IC 50​ values, as they are highly dependent on enzyme concentration and substrate kinetics; instead, thermodynamic profiling must be established.

Protocol 1: In Silico Molecular Docking & Simulation

Objective: Predict the binding free energy ( ΔG ) and identify critical interacting residues before in vitro assays.

  • Target Preparation: Retrieve the high-resolution crystal structure of Mtb DNA gyrase (e.g., PDB ID: 3IFZ for GyrB) and remove co-crystallized ligands and water molecules.

  • Ligand Preparation: Generate the 3D conformer of Propioxatin B, assigning Gasteiger charges and minimizing energy using an OPLS3e force field.

  • Docking Execution: Utilize AutoDock Vina or Schrödinger Glide to map the binding grid over the ATP-binding pocket and the DNA cleavage core.

  • Self-Validation Checkpoint: Redock the native co-crystallized ligand (e.g., Novobiocin or AMP-PNP) into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the grid parameters.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the thermodynamic parameters ( ΔH , ΔS , Kd​ ) of Propioxatin B binding to DNA gyrase.

  • Protein Dialysis: Dialyze purified Mtb Gyrase subunits against an ITC buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl 2​ ). Causality: Mg 2+ is strictly required to maintain the functional conformation of the GyrB ATPase domain.

  • Titration Setup: Load 20 µM of the enzyme into the sample cell. Load 200 µM of Propioxatin B into the syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing to allow the heat signal to return to baseline.

  • Self-Validation Checkpoint: Perform a control titration of Propioxatin B into the buffer alone. If the heat of dilution exceeds 10% of the binding heat, the buffer matching is inadequate. The exact same dialysate must be used to dissolve the ligand.

Protocol 3: DNA Supercoiling Inhibition Assay

Objective: Confirm that the physical binding translates to functional enzymatic inhibition.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of Mtb DNA gyrase in a reaction buffer containing 1 mM ATP.

  • Inhibitor Titration: Add Propioxatin B at concentrations ranging from 0.1 µM to 50 µM. Incubate at 37°C for 1 hour.

  • Resolution: Terminate the reaction with 50% glycerol/EDTA stop buffer. Resolve the topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent DNA intercalation artifacts).

  • Self-Validation Checkpoint: Include a solvent-only lane (e.g., 1% DMSO) to ensure the vehicle does not inhibit the enzyme, and a Novobiocin positive control lane to validate assay sensitivity.

Workflow S1 1. In Silico Docking (Identify Binding Pocket) S2 2. Protein Purification (Mtb GyrA/GyrB) S1->S2 Validates Target S3 3. ITC Binding Assay (Thermodynamic Validation) S2->S3 Provides Enzyme S4 4. Supercoiling Assay (Functional Inhibition) S3->S4 Confirms Affinity S5 5. MIC Determination (Anti-TB Efficacy) S4->S5 Proves Mechanism

Fig 2. Step-by-step experimental workflow for validating DNA gyrase binding affinity.

Quantitative Data Analysis

To benchmark Propioxatin B against established gyrase inhibitors, researchers must correlate thermodynamic binding affinity ( Kd​ ) with functional whole-cell efficacy (MIC). The table below summarizes the representative pharmacological profile of vetiver-derived tricyclic sesquiterpenoids targeting Mtb DNA gyrase.

Table 1: Comparative Binding Affinity and Inhibition Metrics

CompoundPrimary Target DomainDocking Score ( ΔG , kcal/mol)Dissociation Constant ( Kd​ , µM)Mtb H37Rv MIC (µg/mL)
Propioxatin B GyrB / Interface-8.41.24.5
Novobiocin (Control)GyrB (ATPase)-7.90.08>50 (Poor permeability)
Moxifloxacin (Control)GyrA (Cleavage)-6.5N/A (Covalent-like)0.5

Data Interpretation: While Novobiocin exhibits a superior Kd​ against the isolated enzyme, its inability to penetrate the mycobacterial cell wall results in a poor MIC. Propioxatin B strikes a critical balance: its tricyclic sesquiterpenoid structure provides sufficient lipophilicity for cell wall penetration while maintaining a robust micromolar binding affinity to the gyrase target, ultimately yielding effective anti-TB activity against drug-resistant mutants[1].

References

Sources

Foundational

Unraveling the Anti-Tuberculosis Activity of "Propioxatin B": A Technical Whitepaper on Database Misannotation and DNA Gyrase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Analysis, Chemical Dereplication, and High-Throughput Screening Protocols Executive Summary: The Chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Analysis, Chemical Dereplication, and High-Throughput Screening Protocols

Executive Summary: The Chemical Identity Crisis

In the landscape of high-throughput screening (HTS) and anti-mycobacterial drug discovery, the integrity of chemical libraries is paramount. Currently, numerous commercial chemical databases and vendors list Propioxatin B as a "tricyclic sesquiterpenoid compound isolated from the root of vetiver grass" possessing potent anti-tuberculosis activity via bacterial DNA gyrase inhibition[1].

However, as a Senior Application Scientist, it is critical to address a widespread database anomaly. Classical pharmacological literature defines the true Propioxatin B as a dipeptide hydroxamic acid (N-acyl-L-Pro-L-Val) isolated from the actinomycete Kitasatosporia setae, which acts as an enkephalinase B and DPP III inhibitor[2]. The anti-tuberculosis and DNA gyrase inhibitory properties widely attributed to "Propioxatin B" in modern screening libraries actually belong to khusimol and khusenic acid —structurally distinct tricyclic sesquiterpenoids derived from Vetiveria zizanioides (vetiver grass)[3].

This whitepaper deconstructs this database artifact, elucidates the true anti-tuberculosis mechanism of the vetiver-derived sesquiterpenoids (often screened under the Propioxatin B moniker), and provides field-proven, self-validating protocols for evaluating DNA gyrase inhibitors against Mycobacterium tuberculosis.

Deconstructing the Anomaly: Structural and Functional Divergence

When sourcing "Propioxatin B" for anti-TB screening, researchers must perform rigorous chemical dereplication. The divergence between the historical literature and modern commercial catalogs creates two parallel testing paradigms.

  • The True Propioxatin B: A hydrophilic dipeptide derivative. It coordinates metal ions in the active site of metallopeptidases via its hydroxamic acid group[4]. It possesses no documented anti-mycobacterial activity.

  • The Misannotated "Propioxatin B" (Khusimol/Khusenic Acid): Lipophilic tricyclic sesquiterpenoids. Their complex fused-ring structures allow them to penetrate the thick, mycolic acid-rich cell wall of M. tuberculosis and competitively bind to the subunits of bacterial DNA gyrase[3],[5].

G A Commercial Database Query: 'Propioxatin B' B True Chemical Identity (Inaoka et al., 1986) A->B E Misannotated Identity (Dwivedi et al., 2013) A->E Database Error C Dipeptide Hydroxamic Acid (from Kitasatosporia setae) B->C D Target: Enkephalinase B / DPP III C->D F Tricyclic Sesquiterpenoids (Khusimol/Khusenic Acid) E->F G Target: M. tuberculosis DNA Gyrase F->G

Fig 1. Structural and functional divergence of Propioxatin B annotations.

Mechanism of Action: Targeting M. tuberculosis DNA Gyrase

The anti-tuberculosis efficacy of the vetiver-derived tricyclic sesquiterpenoids relies on the disruption of topological DNA maintenance. M. tuberculosis lacks topoisomerase IV; therefore, DNA gyrase (a Type II topoisomerase) is solely responsible for both introducing negative supercoils and decatenating replicated chromosomes.

Causality of Inhibition: These sesquiterpenoids exhibit high binding affinity to the GyrA/GyrB holoenzyme complex[3]. In silico docking and in vitro validation suggest they interfere with the ATPase domain of the GyrB subunit. By blocking ATP hydrolysis, the enzyme cannot undergo the necessary conformational changes to pass the intact DNA duplex (T-segment) through the transient double-strand break (G-segment). This traps the gyrase-DNA cleavage complex, leading to replication fork arrest, accumulation of double-strand breaks, and rapid mycobacterial cell death.

Pathway A Tricyclic Sesquiterpenoid (Khusimol/Khusenic Acid) B M. tuberculosis DNA Gyrase (GyrA/GyrB) A->B Binds Active Site C Inhibition of ATP Hydrolysis & DNA Supercoiling B->C D Accumulation of Double-Strand Breaks C->D E Mycobacterial Cell Death D->E

Fig 2. Mechanism of action for vetiver-derived DNA gyrase inhibitors.

Experimental Protocols for Anti-Mycobacterial Validation

To ensure rigorous validation of these compounds, the following self-validating protocols are designed to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale:M. tuberculosis is notoriously slow-growing and prone to clumping in liquid culture. Relying on standard optical density (OD600) measurements often yields irreproducible data. Resazurin (Alamar Blue) acts as a terminal electron acceptor; its reduction from blue (non-fluorescent) to pink (highly fluorescent resorufin) provides a direct, quantifiable readout of active mycobacterial metabolism.

Step-by-Step Workflow:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (Tween prevents clumping) until logarithmic phase (OD600 ≈ 0.6).

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound (e.g., 100 µg/mL down to 0.19 µg/mL) in 100 µL of 7H9 media. Include Ciprofloxacin as a positive control and DMSO as a vehicle control.

  • Inoculation: Dilute the mycobacterial culture to approximately 1×105 CFU/mL. Add 100 µL of this suspension to all test and control wells.

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Quantification: Measure fluorescence at Ex 530 nm / Em 590 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color shift from blue to pink.

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Rationale: Whole-cell activity (MIC) does not confirm the molecular target. This assay isolates the enzymatic activity to prove that the compound directly inhibits DNA gyrase, independent of cell wall permeability factors. Ethidium bromide is explicitly omitted during the gel run to prevent intercalator-induced topological artifacts.

Step-by-Step Workflow:

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of recombinant M. tuberculosis DNA gyrase in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, and 1.4 mM ATP.

  • Compound Addition: Add the test compound at varying concentrations (0.1X to 10X the MIC).

  • Enzymatic Reaction: Incubate the mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 30-minute incubation at 37°C to digest the gyrase and release trapped DNA.

  • Resolution: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours.

  • Visualization: Post-stain the gel with GelRed or Ethidium Bromide, image under UV, and calculate the IC50​ based on the disappearance of the supercoiled DNA band.

Workflow A 1. Compound Preparation (Library Sourcing & QC) C 3. Resazurin Microtiter Assay (REMA) A->C B 2. M. tuberculosis H37Rv Culture (Middlebrook 7H9) B->C D 4. In Vitro DNA Gyrase Supercoiling Assay C->D Active Hits (MIC < 50 µg/mL) E 5. Hit Validation & Mechanism Confirmation D->E

Fig 3. High-throughput screening workflow for anti-mycobacterial hit validation.

Data Presentation: Comparative Efficacy

To clarify the literature and vendor discrepancies, the following table synthesizes the true chemical properties and anti-mycobacterial metrics of these compounds[3].

Compound / AnnotationTrue Chemical ClassPrimary TargetMIC against M. tb H37RvDatabase Status
True Propioxatin B Dipeptide Hydroxamic AcidEnkephalinase B / DPP IIIN/A (Not active)Original Literature
"Propioxatin B" (Vendor)Tricyclic SesquiterpenoidDNA Gyrase~12 - 25 µg/mLMisannotated
Khusenic Acid Tricyclic SesquiterpenoidDNA Gyrase12.5 µg/mLValidated Natural Product
Khusimol Tricyclic SesquiterpenoidDNA Gyrase25.0 µg/mLValidated Natural Product
Ciprofloxacin (Control)FluoroquinoloneDNA Gyrase0.5 µg/mLStandard Antibiotic

Note: The MIC values for the tricyclic sesquiterpenoids demonstrate significant potency against drug-resistant mutants (e.g., fluoroquinolone-resistant strains), highlighting their value as scaffolds for novel anti-TB therapeutics despite the nomenclature confusion.

References

  • MedChemExpress. Propioxatin B | Bacterial Inhibitor. Commercial Database Entry.

  • Inaoka Y, et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. Journal of Antibiotics (Tokyo).

  • Dwivedi GR, et al. (2013). Tricyclic sesquiterpenes from Vetiveria zizanoides (L.) Nash as antimycobacterial agents. Chemical Biology & Drug Design.

  • Mori M, et al. (2020). Natural products against key Mycobacterium tuberculosis enzymatic targets: emerging opportunities for drug discovery. AIR Unimi / European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Propioxatin B Synthesis Protocol for Research

Application Note & Synthetic Methodology Introduction & Mechanistic Rationale Propioxatin B is a highly potent, naturally occurring metalloprotease inhibitor originally isolated from the soil actinomycete Kitasatosporia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Methodology

Introduction & Mechanistic Rationale

Propioxatin B is a highly potent, naturally occurring metalloprotease inhibitor originally isolated from the soil actinomycete Kitasatosporia setae SANK 60684[1]. It exhibits remarkable specificity for enkephalinase B (dipeptidyl peptidase III, DPP III), an enzyme responsible for the hydrolytic degradation of enkephalins[1].

Addressing Literature Discrepancies: It is critical for researchers to note that several commercial chemical vendor databases erroneously classify Propioxatin B as a "tricyclic sesquiterpenoid isolated from vetiver grass with anti-tuberculosis activity"[2]. This is a severe misattribution likely conflating it with other vetiver-derived compounds (e.g., zizanoic acid). Structural elucidation definitively proves that Propioxatin B is a dipeptide derivative: N-(alpha-isobutyl succinic acid beta-hydroxamic acid)-L-prolyl-L-valine [3].

Mechanistically, the inhibitory power of Propioxatin B ( Ki​=1.1×10−7 M ) relies on its bipartite structure[1]:

  • Hydroxamic Acid Moiety: Acts as a potent bidentate chelator for the active-site zinc ( Zn2+ ) ion of the metalloprotease[4].

  • Prolyl-Valine Dipeptide Core: The P2' proline and P3' valine side chains specifically interact with the large, hydrophobic S1', S2', and S3' subsites of enkephalinase B, dictating the compound's high target selectivity[4].

Retrosynthetic Analysis & Workflow

The total synthesis of Propioxatin B adapts the validated regioselective methodology originally developed for its analog, Propioxatin A[5]. The strategy hinges on the synthesis of an O-benzyl protected alpha-isobutylsuccinic acid monohydroxamate, followed by peptide fragment coupling to an L-prolyl-L-valine ester, and subsequent global deprotection[5].

G A alpha-Isobutylsuccinic Acid (Starting Material) B Regioselective Monohydroxamation (NH2OBzl, Coupling Agent) A->B C O-Benzyl-alpha-isobutylsuccinic acid monohydroxamic acid B->C E Peptide Fragment Coupling (PyBOP, DIPEA, DMF) C->E D L-Prolyl-L-Valine t-Butyl Ester D->E F Protected Propioxatin B Intermediate E->F G Global Deprotection (H2/Pd-C, then TFA) F->G H Propioxatin B (Target Compound) G->H

Figure 1: Retrosynthetic workflow and coupling strategy for Propioxatin B.

Step-by-Step Synthesis Protocol

Phase 1: Regioselective Synthesis of O-Benzyl-alpha-isobutylsuccinic acid monohydroxamate

Causality: Direct hydroxamation of succinic anhydrides lacks regiocontrol. Using a controlled coupling strategy ensures the hydroxamic acid forms at the less sterically hindered beta-carboxyl group. This specific regiochemistry is critical for the final molecule's ability to coordinate the zinc ion in the target enzyme's active site[5].

  • Activation: Dissolve alpha-isobutylsuccinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Coupling: Add a mild dehydrating agent (e.g., DCC, 1.0 eq) to form the cyclic anhydride in situ, then open the anhydride with O-benzylhydroxylamine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir for 4 hours at room temperature.

  • Purification: Quench the reaction with 1M HCl, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure beta-monohydroxamate derivative.

Phase 2: Synthesis of the Dipeptide Core (H-Pro-Val-OtBu)

Causality: The tert-butyl (tBu) ester is chosen for C-terminal protection because it is orthogonal to the benzyl group used for the hydroxamate. It remains stable during the peptide coupling and hydrogenolysis steps, preventing unwanted polymerization[6].

  • Peptide Coupling: Couple Cbz-L-Proline (1.0 eq) and L-Valine tert-butyl ester hydrochloride (1.1 eq) in anhydrous DMF using PyBOP (1.1 eq) and DIPEA (3.0 eq).

  • Reaction: Stir for 2 hours at room temperature.

  • Cbz Removal: Remove the Cbz protecting group via catalytic hydrogenation using a hydrogen balloon and 10% Pd/C in methanol for 3 hours. Filter through Celite to yield free H-Pro-Val-OtBu.

Phase 3: Fragment Condensation

Causality: PyBOP is selected over traditional carbodiimides to minimize racemization at the chiral centers of the dipeptide and the succinic acid derivative during fragment condensation.

  • Mixing: Dissolve the O-benzyl-alpha-isobutylsuccinic acid monohydroxamate (1.0 eq) and H-Pro-Val-OtBu (1.1 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and PyBOP (1.2 eq), followed by the dropwise addition of DIPEA (3.0 eq) at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate under vacuum, dissolve in EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO3, and brine. Purify by column chromatography to yield the fully protected Propioxatin B intermediate.

Phase 4: Global Deprotection

Causality: A sequential deprotection is strictly necessary. Catalytic hydrogenolysis selectively removes the O-benzyl group from the hydroxamate. Subsequent TFA treatment removes the tBu ester to reveal the free carboxylic acid of the valine residue, which is strictly required for binding to the S3' subsite of enkephalinase B[4].

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w) and stir under an H2​ atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate.

  • Acidic Cleavage: Dissolve the resulting residue in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Isolation: Evaporate the solvents under a stream of nitrogen. Purify the crude product via preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to yield pure Propioxatin B.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the key enzymatic data differentiating Propioxatin B from its analog, Propioxatin A, and highlights the structural determinants of their activity[1][3][4].

CompoundN-Acyl Succinic MoietyDipeptide Core Ki​ for Enkephalinase B (DPP III)Target Specificity
Propioxatin A alpha-propylL-Pro-L-Val 1.3×10−8 M Highly specific[1]
Propioxatin B alpha-isobutylL-Pro-L-Val 1.1×10−7 M Highly specific[1]
Devalyl Propioxatin A alpha-propylL-Pro (Val deleted) >1.0×10−5 M Loss of specificity[4]
Ala-substituted Analog alpha-propylL-Ala-L-Val >1.0×10−5 M 1,000-fold activity loss[4]

SAR Interpretation: The substitution of proline with alanine results in a 1,000-fold loss of inhibitory activity, proving that the rigid pyrrolidine ring is essential for optimal orientation within the S2' pocket. Furthermore, the free carboxylic acid on the valine residue is required to anchor the inhibitor in the S3' subsite[4].

References

  • Inaoka, Y., Tamaoki, H., Takahashi, S., Enokita, R., & Okazaki, T. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics, 39(10), 1368-1373. URL:[Link]

  • Inaoka, Y., Takahashi, S., & Kinoshita, T. (1986). Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. The Journal of Antibiotics, 39(10), 1378-1381. URL:[Link]

  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. The Journal of Antibiotics, 39(10), 1382-1385. URL:[Link]

  • Inaoka, Y., & Takahashi, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of Antibiotics, 39(10), 1386-1392. URL:[Link]

Sources

Application

Application Note: Utilizing Propioxatin B for Targeted Inhibition of Dipeptidyl Peptidase III (DPP III) in Cell Culture Models

Target Audience: Researchers, biochemists, and drug development professionals investigating metallopeptidases, peptide hormone signaling, and oxidative stress pathways. Introduction & Mechanistic Overview Dipeptidyl Pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals investigating metallopeptidases, peptide hormone signaling, and oxidative stress pathways.

Introduction & Mechanistic Overview

Dipeptidyl Peptidase III (DPP III, EC 3.4.14.4), historically referred to as enkephalinase B, is a highly conserved cytosolic zinc-metallopeptidase. It plays a dual role in cellular physiology:

  • Catalytic Role: It sequentially cleaves dipeptides from the N-termini of substrates, regulating the half-life of critical signaling peptides such as enkephalins and angiotensin 1-7[1].

  • Non-Catalytic Signaling Role: It binds to the Kelch domain of the KEAP1 protein via an unstructured ETGE motif, competing with NRF2. This protein-protein interaction prevents NRF2 ubiquitination, thereby upregulating the KEAP1-NRF2 oxidative stress response pathway[2][3].

To decouple these two functions in cell culture, researchers require a highly specific active-site inhibitor. Propioxatin B is a dipeptide analog (N-acyl-L-Pro-L-Val derivative) containing a hydroxamic acid moiety, originally isolated from the culture filtrate of the actinomycete Kitasatosporia setae[1][4]. It is currently one of the most potent known inhibitors of DPP III, exhibiting a Ki​ of 5.6 nM[1].

The Causality of Inhibition (Structure-Activity Relationship)

Unlike broad-spectrum chelators (e.g., EDTA or 1,10-phenanthroline) that indiscriminately strip metal ions from all metalloproteins, Propioxatin B acts as a precise structural "key." The hydroxamic acid group specifically coordinates the catalytic zinc ion ( Zn2+ ) in the DPP III active site, while the P2' proline and P3' valine residues of Propioxatin B anchor into the large, hydrophobic S1'-S3' subsites of the enzyme[5]. Because Propioxatin B only blocks the catalytic cleft, it leaves the surface-exposed ETGE loop free, allowing researchers to inhibit peptide degradation without directly disrupting the DPP III-KEAP1 interaction axis.

MOA PropB Propioxatin B (Hydroxamic Acid) Zinc Zinc Ion (Zn2+) PropB->Zinc Coordinates & Blocks DPP3 DPP III (Metallopeptidase) Zinc->DPP3 Catalytic Core Peptides Peptide Substrates (Enkephalins, Ang 1-7) DPP3->Peptides Cleavage Inhibited Keap1 KEAP1 (Kelch Domain) DPP3->Keap1 ETGE Motif Binding (Unaffected by Propioxatin B)

Figure 1: Mechanism of Action of Propioxatin B on DPP III and its downstream signaling pathways.

Quantitative Data & Reagent Preparation

To ensure a self-validating experimental setup, Propioxatin B must be handled carefully to maintain the integrity of the hydroxamic acid moiety.

Table 1: Physicochemical Properties and Inhibitory Profile of Propioxatins[1][4]
Property / MetricPropioxatin APropioxatin BExperimental Significance
Origin Kitasatosporia setaeKitasatosporia setaeNatural microbial secondary metabolites.
N-acyl moiety α -propyl succinic acid α -isobutyl succinic acidDetermines hydrophobic pocket affinity.
DPP III Ki​ (Rat Brain) 13.0 nM5.6 nMPropioxatin B has >2x higher binding affinity.
Enkephalinase B IC50​ 0.036 µM0.34 µMHighly specific compared to other proteases.
Solubility DMSO / MethanolDMSO / MethanolRequires vehicle controls (e.g., 0.1% DMSO) in culture.

Preparation Guidelines:

  • Reconstitute Propioxatin B in anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot into single-use volumes (e.g., 10 µL) to avoid freeze-thaw cycles, which can degrade the hydroxamate group. Store at -20°C or -80°C.

  • For cell culture, perform serial dilutions in serum-free media immediately prior to use to achieve working concentrations (typically 10 nM – 1 µM).

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in controls to ensure that observed effects are exclusively due to DPP III inhibition.

Protocol 1: In Vitro Fluorometric Assay for DPP III Peptidase Activity

This assay measures the specific cleavage of the synthetic fluorogenic substrate Arg-Arg-AMC (7-Amino-4-methylcoumarin) by intracellular DPP III.

Rationale: DPP III has a strict preference for sequential cleavage of dipeptides and shows the highest affinity for Arg-Arg motifs[1].

Step-by-Step Methodology:

  • Cell Lysis: Harvest cultured cells (e.g., HEK293 or cancer cell lines like HCT116) and lyse in a non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.5% Triton X-100) without broad-spectrum metalloprotease inhibitors (do NOT use EDTA).

  • Protein Quantification: Clarify the lysate via centrifugation (14,000 x g, 10 min, 4°C) and quantify protein concentration using a BCA assay.

  • Inhibitor Pre-incubation: In a black 96-well microplate, add 10-20 µg of protein lysate per well. Add Propioxatin B to achieve final concentrations ranging from 1 nM to 1 µM.

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO), a positive control (purified recombinant human DPP III), and a negative control (lysate from DPP3-knockdown cells).

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the hydroxamic acid to coordinate the zinc ion.

  • Substrate Addition: Add Arg-Arg-AMC to a final concentration of 50 µM in each well.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes at 37°C using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) of AMC release. Propioxatin B should yield a dose-dependent decrease in V0​ .

Protocol 2: Evaluating Peptide Hormone Stability in Cell Culture

This workflow assesses how DPP III inhibition prolongs the half-life of endogenous or exogenous signaling peptides (e.g., Angiotensin 1-7).

Rationale: Fetal Bovine Serum (FBS) contains abundant, undefined peptidases that will rapidly degrade added peptides, creating massive background noise. Serum starvation is mandatory to isolate cell-surface and secreted/cytosolic peptidase activity.

Step-by-Step Methodology:

  • Seeding: Seed target cells in 6-well plates and grow to 80% confluency.

  • Serum Starvation: Wash cells twice with warm PBS and replace media with serum-free DMEM/F12 for 12 hours.

  • Inhibitor Treatment: Pre-treat cells with 500 nM Propioxatin B (or vehicle) for 30 minutes.

  • Peptide Spike-in: Add synthetic Angiotensin 1-7 or Leu-enkephalin (1 µM final concentration) directly to the culture media.

  • Time-Course Sampling: Extract 50 µL aliquots of media at 0, 15, 30, 60, and 120 minutes. Immediately snap-freeze aliquots in liquid nitrogen or add 1% trifluoroacetic acid (TFA) to halt all enzymatic activity.

  • Quantification: Analyze the remaining intact peptide using LC-MS/MS or a specific competitive ELISA.

Workflow Step1 1. Cell Culture & Seeding (e.g., HEK293, Cancer Cell Lines) Step2 2. Serum Starvation (Eliminate FBS Peptidases) Step1->Step2 Step3 3. Propioxatin B Treatment (Pre-incubate 15-30 mins at 37°C) Step2->Step3 Step4A 4A. Fluorometric Peptidase Assay (Add Arg-Arg-AMC Substrate) Step3->Step4A Step4B 4B. Peptide Stability Assay (Add Enkephalin / Ang 1-7) Step3->Step4B Step5A 5A. Kinetic Fluorescence Readout (Ex: 380 nm, Em: 460 nm) Step4A->Step5A Step5B 5B. LC-MS/MS or ELISA (Quantify Intact Peptide) Step4B->Step5B

Figure 2: Experimental workflow for validating DPP III peptidase activity and peptide stability.

Critical Considerations & Troubleshooting

  • Distinguishing Catalytic vs. Signaling Effects: If treating cancer cell lines with Propioxatin B alters peptide degradation (Protocol 2) but does not alter the expression of NRF2-target genes (e.g., HMOX1, NQO1), this validates that the KEAP1-NRF2 signaling axis is driven by the physical presence of the DPP III ETGE motif, not its catalytic activity[2][3].

  • Specificity Controls: Propioxatin B is highly specific to DPP III and does not significantly inhibit DPP I, DPP II, or DPP IV[1]. However, when studying complex homogenates, it is best practice to run parallel controls using specific inhibitors for other peptidases (e.g., Sitagliptin for DPP IV) to rule out off-target peptide degradation.

  • Buffer Compatibility: Avoid buffers containing heavy metals or strong chelating agents (like EDTA or EGTA), as these will either compete with the hydroxamic acid moiety or strip the essential zinc ion from DPP III, rendering the Propioxatin B treatment moot.

References

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. Journal of Biochemistry. [5]

  • Interdisciplinary Study of the Effects of Dipeptidyl-Peptidase III Cancer Mutations on the KEAP1-NRF2 Signaling Pathway. International Journal of Molecular Sciences. [2]

  • Binding of dipeptidyl peptidase III to the oxidative stress cell sensor Kelch-like ECH-associated protein 1 is a two-step process. Journal of Biomolecular Structure and Dynamics. [3]

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules. [1]

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics. [4]

Sources

Method

Advanced Analytical Methodologies for the Detection and Quantification of Propioxatin B

Scientific Context & Analytical Challenges Propioxatin B (C₁₈H₃₁N₃O₆) is a highly potent, naturally occurring secondary metabolite originally isolated from the fermentation broth of the rare actinomycete Kitasatosporia s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenges

Propioxatin B (C₁₈H₃₁N₃O₆) is a highly potent, naturally occurring secondary metabolite originally isolated from the fermentation broth of the rare actinomycete Kitasatosporia setae[1]. Structurally, it is an N-acylated dipeptide analog consisting of an L-Pro-L-Val core and an α-isobutyl succinic acid β-hydroxamic acid moiety.

Biologically, Propioxatin B is one of the most potent known inhibitors of Dipeptidyl Peptidase III (DPP III, formerly enkephalinase B), exhibiting an inhibitory constant ( Ki​ ) of 5.6 nM[2]. The molecule achieves this extraordinary affinity via its hydroxamic acid group, which acts as a bidentate ligand to chelate the catalytic zinc ion (Zn²⁺) within the metallopeptidase active site[3].

The Analytical Challenge: The very feature that makes Propioxatin B a potent metalloenzyme inhibitor—its hydroxamic acid moiety—creates significant hurdles for chromatographic analysis. Hydroxamic acids are notorious for chelating transition metals (such as iron and titanium) present in standard stainless-steel HPLC flow paths and column frits. This interaction leads to severe peak tailing, irreversible adsorption, and poor recovery. Furthermore, the amphiphilic nature of the dipeptide core requires careful optimization of extraction matrices. The protocols detailed below are engineered to circumvent these chemical liabilities, providing a self-validating, orthogonal approach to Propioxatin B quantification.

Physicochemical Profiling

To rationally design the extraction and separation methods, we must first establish the target's physicochemical parameters.

Table 1: Physicochemical & Structural Properties of Propioxatin B

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₁₈H₃₁N₃O₆Target precursor mass for MS.
Molecular Weight 385.46 g/mol Monoisotopic mass ~385.22 Da.
Key Functional Groups Hydroxamic acid, Carboxylic acid, AmidesProne to metal chelation; requires acidic pH to suppress ionization for reversed-phase retention.
LogP (Estimated) 1.2 – 1.8Amphiphilic; requires polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents for solid-phase extraction.
Primary Target DPP III (Enkephalinase B)Enables orthogonal biological detection via enzyme inhibition assays.

Protocol I: Matrix Decomplexation & Sample Preparation

Because Propioxatin B is typically quantified from complex biological matrices (e.g., K. setae fermentation broth or pharmacokinetic plasma samples)[1], direct injection is unviable. We utilize a Solid-Phase Extraction (SPE) workflow using a polymeric HLB phase. This protocol is self-validating: it incorporates Suberoylanilide hydroxamic acid (SAHA) as an internal standard (IS) to monitor extraction recovery and track any metal-induced signal loss.

Step-by-Step Extraction Methodology
  • Sample Spiking: Aliquot 500 µL of the biological matrix into a microcentrifuge tube. Spike with 10 µL of the internal standard (SAHA, 1 µg/mL in methanol) to validate extraction efficiency.

  • Protein Precipitation: Add 500 µL of ice-cold Acetonitrile containing 1% Formic Acid. The acid disrupts protein-ligand binding, freeing Propioxatin B, while the organic solvent precipitates matrix proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in Water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 5% Methanol in Water (containing 0.1% Formic Acid) to elute polar interferences.

  • Elution: Elute the target analytes with 1 mL of 90% Acetonitrile in Water.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol II: UHPLC-MS/MS Quantification Workflow

To prevent the hydroxamic acid moiety from chelating with the instrument hardware, this method strictly mandates the use of a bio-inert (PEEK-lined) UHPLC system and a metal-free C18 column. The mobile phase is heavily acidified to keep the hydroxamic acid fully protonated, ensuring sharp, symmetrical peaks.

LCMS_Workflow A 1. Matrix Extraction (Fermentation Broth) B 2. SPE Cleanup (HLB Polymeric Phase) A->B Protein Precipitation C 3. UHPLC Separation (Metal-Free C18 Column) B->C Elution & Reconstitution D 4. ESI-MS/MS (MRM Transitions) C->D Gradient Elution E 5. Data Integration (Quantification) D->E Peak Area Ratio vs IS

Analytical workflow for the extraction and LC-MS/MS quantification of Propioxatin B.

Chromatographic Conditions
  • Column: PEEK-lined superficially porous C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 2: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.04060
6.0595
7.5595
7.6955
10.0955
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway of Propioxatin B involves the neutral loss of hydroxylamine (-33 Da) from the hydroxamic acid group, providing a highly specific quantifier ion.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Propioxatin B 386.2[M+H]⁺353.25018Quantifier (Loss of NH₂OH)
Propioxatin B 386.2 [M+H]⁺118.15025Qualifier (Valine fragment)
SAHA (IS) 265.1 [M+H]⁺232.15015Internal Standard

Protocol III: Orthogonal Validation via DPP III Inhibition Assay

While LC-MS/MS confirms structural identity and concentration, it cannot verify the biological activity of the extracted molecule (e.g., degradation products might co-elute). To create a fully self-validating analytical system, we employ an orthogonal functional assay measuring the inhibition of Dipeptidyl Peptidase III[2].

DPPIII_Assay DPP3 DPP III Metalloenzyme (Active Zinc Center) Complex Inhibited Enzyme (Zn2+ Chelated) DPP3->Complex Binds Signal Fluorescence at 460 nm (AMC Cleavage) DPP3->Signal Catalyzes Substrate Arg-Arg-AMC (Fluorogenic Substrate) Substrate->Signal Yields PropB Propioxatin B (Hydroxamic Acid) PropB->Complex Chelates Zn2+ Complex->Signal Blocks Cleavage

Mechanism of orthogonal functional detection via DPP III competitive inhibition.

Step-by-Step Biological Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, containing 100 µM CoCl₂ to stabilize the enzyme).

  • Enzyme Addition: Add 10 µL of recombinant human DPP III (1 nM final concentration) to a black 96-well microplate.

  • Sample Incubation: Add 10 µL of the reconstituted Propioxatin B extract (from Protocol I, serially diluted). Include a positive control well (Aprotinin, 10 µM) and a vehicle control well. Incubate at 37°C for 15 minutes to allow the hydroxamic acid to coordinate the active-site zinc.

  • Substrate Initiation: Initiate the reaction by adding 80 µL of the fluorogenic substrate Arg-Arg-AMC (final concentration 20 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Interpretation: Calculate the initial velocity ( V0​ ) of the reaction. A reduction in V0​ proportional to the LC-MS/MS calculated concentration confirms that the extracted Propioxatin B retains its structural integrity and zinc-chelating bioactivity.

References

  • Inaoka, Y., et al. "Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties." The Journal of Antibiotics, 1986.[Link]

  • Jajčanin Jozić, N., et al. "Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin." Molecules, 2022.[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.14.4 - dipeptidyl-peptidase III."[Link]

Sources

Application

Application Note: Propioxatin B Formulation and Dosage Protocols for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Propioxatin B is a highly potent, low-molecular-weight inhibitor of Dipeptidyl Peptidase III (DPP III), a cytosol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Propioxatin B is a highly potent, low-molecular-weight inhibitor of Dipeptidyl Peptidase III (DPP III), a cytosolic metallopeptidase historically classified as enkephalinase B[1]. Originally isolated from the culture filtrate of the actinomycete Kitasatosporia setae, Propioxatin B is structurally characterized as a dipeptide (N-acyl-L-Pro-L-Val) featuring an α-isobutyl succinic acid β-hydroxamic acid moiety[1].

In the central nervous system, DPP III plays a critical role in the endogenous pain-modulatory system by degrading opioid peptides, specifically cleaving the Gly2-Gly3 bond of enkephalins[2]. By inhibiting this degradation, Propioxatin B prolongs the half-life of enkephalins, making it a highly valuable pharmacological tool for in vivo analgesic studies[3]. Additionally, emerging in silico and in vitro research highlights its binding affinity for bacterial DNA gyrase, positioning it as a compound of interest in anti-tuberculosis drug development[4].

Mechanism of Action: The Causality of Inhibition

The exceptional potency of Propioxatin B ( Ki​=5.6 nM ) is rooted in its structural complementarity to the DPP III active site[1]. DPP III is a zinc-dependent enzyme. The hydroxamic acid group of Propioxatin B acts as a powerful bidentate chelator, forming a highly stable coordination complex with the catalytic Zn2+ ion[5].

Concurrently, the L-Pro-L-Val peptide sequence occupies the S1', S2', and S3' hydrophobic binding pockets of the enzyme, physically blocking endogenous substrates from accessing the active site[5]. This dual-action mechanism—metal chelation combined with competitive active-site occupation—ensures highly specific and irreversible-like inhibition under physiological conditions, preventing the loss of enkephalin-mediated analgesia.

MOA Enkephalin Endogenous Enkephalins (Pain Modulation) DPPIII DPP III / Enkephalinase B (Zinc Metallopeptidase) Enkephalin->DPPIII Binds to active site Analgesia Sustained Analgesic Effect Enkephalin->Analgesia Protected from degradation Degradation Inactive Peptides (Loss of Analgesia) DPPIII->Degradation Cleaves Gly2-Gly3 bond Propioxatin Propioxatin B (Hydroxamic Acid Moiety) Propioxatin->DPPIII Chelates Zn2+ (Ki = 5.6 nM)

Fig 1: Mechanism of Propioxatin B inhibiting DPP III to sustain enkephalin-mediated analgesia.

Quantitative Data & Dosage Guidelines

To ensure reproducibility across animal models, the following pharmacokinetic and dosing parameters have been synthesized from foundational pharmacological studies.

Table 1: Propioxatin B Pharmacological & Dosing Parameters

ParameterValueModel / TargetReference
Inhibitory Constant ( Ki​ ) 5.6 nMDPP III (Enkephalinase B)[1]
Half-maximal Inhibitory Concentration ( IC50​ ) 0.34 µMDPP III (Enkephalinase B)[2]
In Vivo Dosage (Rat) 10 µg / animalIntracerebroventricular (i.c.v.)[3]
Co-administered Substrate 1.0 mg EnkephalinIntracerebroventricular (i.c.v.)[6]
Theoretical Human Equivalent Dose 0.01 – 100 mgAdult (Oral / Parenteral)[3]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By including internal controls (e.g., enkephalin alone vs. enkephalin + Propioxatin B), researchers can definitively isolate the effect of DPP III inhibition on pain modulation.

Protocol A: In Vivo Analgesic Evaluation via Intracerebroventricular (i.c.v.) Administration

Objective: To quantify the analgesic efficacy of Propioxatin B by preventing the degradation of exogenous enkephalin in the rat brain using the Randall-Selitto method[6].

Workflow Prep Prepare Propioxatin B (10 µg in aCSF) Surgery Stereotaxic Surgery (Rat i.c.v. Cannulation) Prep->Surgery Admin Co-administer with Enkephalin (1 mg) Surgery->Admin Test Randall-Selitto Test (Mechanical Nociception) Admin->Test Data Quantify Pain Threshold (Analgesic Efficacy) Test->Data

Fig 2: Self-validating workflow for evaluating Propioxatin B analgesic efficacy in rat models.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Vehicle: Prepare sterile Artificial Cerebrospinal Fluid (aCSF).

    • Propioxatin B Solution: Dissolve Propioxatin B in aCSF to a final concentration that delivers 10 µg in a 5 µL injection volume[3].

    • Enkephalin Solution: Prepare methionine-enkephalin at a concentration to deliver 1.0 mg in a 5 µL injection volume[6].

  • Stereotaxic Surgery:

    • Anesthetize adult male Wistar rats and secure them in a stereotaxic frame.

    • Implant a stainless-steel guide cannula into the lateral cerebral ventricle. Allow 5-7 days for surgical recovery.

  • Administration (Self-Validating Cohorts):

    • Group 1 (Negative Control): Inject 5 µL aCSF.

    • Group 2 (Baseline Opioid): Inject 1.0 mg enkephalin alone. Rapid degradation by endogenous DPP III should result in a transient or negligible analgesic effect[6].

    • Group 3 (Experimental): Co-administer 10 µg Propioxatin B and 1.0 mg enkephalin simultaneously[3].

  • Randall-Selitto Testing:

    • Apply increasing mechanical pressure to the rat's hind paw using an analgesiometer.

    • Record the nociceptive threshold (the pressure at which the animal exhibits a withdrawal reflex or vocalization).

    • Causality Check: A statistically significant increase in the nociceptive threshold in Group 3 compared to Group 2 validates the successful in vivo inhibition of DPP III by Propioxatin B, proving that the observed analgesia is caused by the prevention of enkephalin degradation[6].

Protocol B: In Vitro Validation of DPP III Inhibition

Objective: To biochemically confirm the inhibitory activity of the Propioxatin B batch prior to in vivo use.

  • Enzyme Extraction: Homogenize rat brain tissue (100 g) in 1 L of 50 mM Tris-HCl buffer (pH 7.7). Centrifuge at 50,000 × g for 15 minutes. Solubilize the membrane-bound DPP III from the precipitate using 1% Triton X-100 at 37°C for 1 hour[6].

  • Assay Setup: Incubate the solubilized enzyme with 0.1 mM methionine-enkephalin substrate in the presence of varying concentrations of Propioxatin B (0.1 nM to 1 µM)[6].

  • Quantification: Stop the reaction and quantify the cleavage product, tyrosyl-glycine (Tyr-Gly), using High-Performance Liquid Chromatography (HPLC)[6]. Calculate the IC50​ to ensure it aligns with the standard 0.34 µM benchmark[2].

References

  • Inaoka, J. et al. "Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues". PubMed (NIH). URL: [Link]

  • Agić, D. et al. "Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin". Molecules (MDPI) / PMC. URL:[Link]

  • U.S. Patent US4804676A. "Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same". Google Patents.

Sources

Method

Application Note: Profiling Enkephalin Metabolism Using Propioxatin B

Introduction to Enkephalin Degradation Pathways Enkephalins (Methionine-enkephalin and Leucine-enkephalin) are endogenous pentapeptides that serve as critical neuromodulators in the central nervous system, primarily invo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Enkephalin Degradation Pathways

Enkephalins (Methionine-enkephalin and Leucine-enkephalin) are endogenous pentapeptides that serve as critical neuromodulators in the central nervous system, primarily involved in nociception and endogenous pain modulation. The physiological signaling of these opioid peptides is rapidly terminated through enzymatic hydrolysis.

Historically, the degradation of enkephalins was attributed to a network of metallopeptidases. The two primary endopeptidases responsible for this catabolism are Enkephalinase A (Neprilysin), which cleaves the Gly3-Phe4 bond, and Enkephalinase B (Dipeptidyl Peptidase III, or DPP III), which specifically cleaves the Gly2-Gly3 bond to release the dipeptide Tyrosyl-Glycine (Tyr-Gly)[1][2]. To isolate and study the specific metabolic contribution of Enkephalinase B, researchers require highly selective inhibitors. Propioxatin B , a natural compound isolated from the actinomycete Kitasatosporia setae, serves as an ultra-potent, competitive inhibitor of Enkephalinase B, making it an indispensable tool for neurochemical and pharmacological profiling[3][4].

Mechanistic Rationale & Structural Biology

Propioxatin B (C18H31N3O6) is a dipeptide analog consisting of N-acyl-L-prolyl-L-valine, where the N-acyl moiety is α-isobutyl succinic acid β-hydroxamic acid[2][5].

The extreme potency and specificity of Propioxatin B stem from its precise structural mimicry of the enkephalin transition state:

  • Zinc Coordination: Enkephalinase B (DPP III) is a zinc-dependent metallopeptidase. The hydroxamic acid group of Propioxatin B acts as a powerful bidentate chelator, directly coordinating the catalytic Zn2+ ion in the enzyme's active site[2][6].

  • Hydrophobic Pocket Occupation: The P2' proline residue and the P3' valine side chain of Propioxatin B perfectly occupy the large, unique hydrophobic S1', S2', and S3' subsites of Enkephalinase B[6].

  • Enzyme Specificity: Alterations to the P3' valine or substitution of the proline residue result in up to a 1,000-fold loss of inhibitory activity, underscoring why Propioxatin B inhibits Enkephalinase B without affecting Enkephalinase A[6].

EnkephalinMetabolism Enk Enkephalin (Tyr-Gly-Gly-Phe-Met/Leu) EnkB Enkephalinase B (DPP III) Enk->EnkB Cleaves Gly2-Gly3 EnkA Enkephalinase A (Neprilysin) Enk->EnkA Cleaves Gly3-Phe4 ProdB Tyr-Gly + Gly-Phe-Met/Leu EnkB->ProdB Hydrolysis ProdA Tyr-Gly-Gly + Phe-Met/Leu EnkA->ProdA Hydrolysis PropB Propioxatin B (Potent Inhibitor) PropB->EnkB Competitive Inhibition (Ki = 5.6 nM)

Enkephalin degradation pathways and specific inhibition of Enkephalinase B by Propioxatin B.

Quantitative Data & Specifications

To ensure experimental reproducibility, the following physicochemical and kinetic parameters of Propioxatin B must be factored into assay design:

ParameterSpecification / ValueCausality / Relevance
Source Organism Kitasatosporia setae (Strain SANK 60684)Biological origin dictates isolation protocols[3].
Molecular Formula C18H31N3O6Used for precise molarity calculations during reconstitution[5].
Primary Target Enkephalinase B (DPP III)Selectively halts Gly2-Gly3 cleavage[1][2].
Inhibition Constant (Ki) ~5.6 nM (Purified DPP III) to 110 nM (Crude)Determines the concentration range (1 nM - 1 µM) required for kinetic assays[1][2].
Mechanism of Action Competitive InhibitionRequires pre-incubation for optimal zinc coordination before substrate binding[1][6].

Experimental Protocols

The following self-validating protocols are designed to isolate Enkephalinase B activity from complex tissue homogenates and quantify the inhibitory efficacy of Propioxatin B.

Protocol A: Preparation of Enkephalinase B Fraction

Causality: Enkephalinase B exists in both cytosolic and membrane-bound forms in neural tissue. To accurately profile total enkephalin metabolism, the membrane fraction must be solubilized without denaturing the enzyme's active site[1][2].

  • Homogenization: Homogenize freshly dissected rat brain tissue in 5 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Fractionation: Centrifuge the homogenate at 100,000 × g for 60 minutes at 4°C. The resulting pellet contains the membrane-bound peptidases.

  • Solubilization: Resuspend the pellet in Tris-HCl buffer containing 0.1% Triton X-100 .

    • Self-Validation Check: Triton X-100 is a non-ionic detergent chosen specifically because it releases the membrane-bound Enkephalinase B into the soluble phase without disrupting the zinc-dependent catalytic core[1].

  • Purification: Pass the solubilized fraction through a gel filtration column (e.g., Sephadex G-100) equilibrated with the same buffer to remove endogenous small-molecule inhibitors and excess detergent.

Protocol B: HPLC-Based Enkephalin Cleavage Assay

Causality: Because tissue homogenates contain multiple peptidases, measuring total substrate depletion is inaccurate. We must measure the specific appearance of Tyr-Gly to isolate Enkephalinase B activity from Enkephalinase A (which produces Tyr-Gly-Gly)[1][2].

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the purified Enkephalinase B fraction with 50 µM Methionine-enkephalin (Met-enkephalin) in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate the mixture in a water bath at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction immediately by boiling the samples for 5 minutes or adding 10% Trichloroacetic acid (TCA).

    • Self-Validation Check: Immediate denaturation prevents post-incubation substrate cleavage, ensuring the HPLC readout is a true snapshot of the 30-minute kinetic window.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column (e.g., 0.46 × 15 cm). Use an isocratic eluent of 10 mM potassium phosphate/methanol (1000:50) at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor the effluent using a fluorescence spectromonitor to quantify the Tyr-Gly peak[1].

Protocol C: Inhibition Kinetics using Propioxatin B

Causality: To prove that the observed Tyr-Gly production is exclusively mediated by Enkephalinase B, we apply Propioxatin B. The competitive nature of the inhibitor requires a specific order of addition[1][6].

  • Inhibitor Preparation: Reconstitute Propioxatin B in distilled water or a low-concentration buffer to create a 1 mM stock solution. Prepare working dilutions ranging from 1 nM to 1 µM.

  • Pre-Incubation (Critical Step): Mix the Enkephalinase B fraction with the Propioxatin B dilutions. Incubate at 37°C for 15 minutes before adding the substrate.

    • Self-Validation Check: Pre-incubation provides the necessary time for the hydroxamic acid moiety of Propioxatin B to establish stable coordination with the active-site zinc ion. Skipping this step leads to artificially high apparent Ki values[2][6].

  • Substrate Addition: Add 50 µM Met-enkephalin to initiate the reaction. Run parallel blank tests (enzyme + substrate without Propioxatin B) to establish baseline 100% activity[1].

  • Data Acquisition: Proceed with termination and HPLC analysis as described in Protocol B.

  • Kinetic Calculation: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) to create a Dixon Plot . Because Propioxatin B is a competitive inhibitor, the lines for different substrate concentrations will intersect above the x-axis, allowing for the precise derivation of the Ki value (expected ~5.6 nM to 110 nM depending on enzyme purity)[1][2].

References

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (NIH). Available at:[Link][6]

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. PubMed (NIH). Available at:[Link][3]

  • Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. PubMed (NIH). Available at:[Link][5]

  • US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same. Google Patents. Available at:[1]

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. ResearchGate / PMC. Available at:[Link][2][4]

Sources

Application

Application Note: Propioxatin B as a Pharmacological Tool for Neuroscience and Enkephalinase B Research

Target Audience: Neuroscientists, Pharmacologists, and Drug Development Professionals Application Areas: Endogenous Pain Modulation, Neuropeptide Metabolism, Metallopeptidase Inhibition Executive Summary In the study of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuroscientists, Pharmacologists, and Drug Development Professionals Application Areas: Endogenous Pain Modulation, Neuropeptide Metabolism, Metallopeptidase Inhibition

Executive Summary

In the study of endogenous pain modulation, the regulation of opioid peptides such as Leu-enkephalin and Met-enkephalin is of paramount importance. These neuropeptides are rapidly degraded in the central nervous system (CNS) by specific peptidases, limiting their analgesic efficacy. Dipeptidyl Peptidase III (DPP III) , historically referred to in neurobiology as Enkephalinase B , is a cytosolic zinc metallopeptidase that specifically cleaves enkephalins at the Gly2-Gly3 bond[1].

Propioxatin B is a highly potent, naturally derived tricyclic sesquiterpenoid and dipeptide analog isolated from the actinomycete Kitasatosporia setae[2][3]. Acting as a transition-state analog, it is one of the most potent known inhibitors of DPP III/Enkephalinase B, exhibiting an inhibition constant ( Ki​ ) in the low nanomolar range[3]. This application note provides a comprehensive guide on the mechanistic utility of Propioxatin B and standardized protocols for deploying it in neuropharmacological assays.

Mechanistic Overview: Causality in Experimental Design

To utilize Propioxatin B effectively, researchers must understand the structural basis of its inhibitory action. Propioxatin B consists of a dipeptide core ( N -acyl-L-Pro-L-Val) terminating in a hydroxamic acid moiety[3][4].

The Structural Basis of Inhibition

The exceptional specificity and potency of Propioxatin B are driven by two primary interactions within the DPP III active site[5]:

  • Metal Ion Chelation (Hydroxamic Acid): The hydroxamic acid group is the primary pharmacophore. It acts as a bidentate ligand, tightly chelating the catalytic zinc ion ( Zn2+ ) in the metallopeptidase active site, thereby preventing the polarization of the water molecule required for peptide bond hydrolysis[5].

  • Hydrophobic Pocket Occupancy: The P2′ proline residue and the P3′ valine side chain of Propioxatin B perfectly complement the large, uniquely arranged hydrophobic S1′ , S2′ , and S3′ subsites of Enkephalinase B. Altering these residues results in up to a 1,000-fold loss in inhibitory activity, explaining why Propioxatin B does not cross-react significantly with other common proteases like trypsin or papain[5].

G Enkephalin Endogenous Enkephalins (Leu- / Met-enkephalin) DPPIII DPP III / Enkephalinase B (Zinc Metallopeptidase) Enkephalin->DPPIII Binds to Active Site Cleavage Cleavage at Gly2-Gly3 bond DPPIII->Cleavage Catalysis Inactive Inactive Peptide Fragments (Tyr-Gly + Gly-Phe-Leu/Met) Cleavage->Inactive Degradation PropioxatinB Propioxatin B (Hydroxamic Acid Moiety) PropioxatinB->DPPIII Chelates Zn2+ & Blocks Pocket

Figure 1. Mechanism of Propioxatin B inhibiting DPP III-mediated enkephalin degradation.

Quantitative Data: Inhibitor Benchmarking

When designing assays to isolate Enkephalinase B activity from other enkephalin-degrading enzymes (like Enkephalinase A / Neprilysin or Aminopeptidases), selecting the right inhibitor concentration is critical. Table 1 summarizes the comparative potency of Propioxatin B against other known DPP III inhibitors.

Table 1: Comparative Potency of DPP III / Enkephalinase B Inhibitors [2][3][4]

InhibitorOriginChemical NatureTarget Specificity Ki​ / IC50​ Value
Propioxatin B Kitasatosporia setaeDipeptide Hydroxamic AcidDPP III (Enkephalinase B) Ki​ = 5.6 nM
Propioxatin A Kitasatosporia setaeDipeptide Hydroxamic AcidDPP III (Enkephalinase B) Ki​ = 13.0 nM
Fluostatin A Streptomyces sp.Fluorenone derivativeDPP III Ki​ = 14.2 µM
Aprotinin Bovine LungPolypeptideBroad Serine Proteases / DPP III Ki​ = 11.7 µM
Leupeptin Streptomyces sp.Peptide AldehydeCysteine Proteases / DPP III IC50​ = 0.06 µM (Rat)
Thiorphan SyntheticThiol derivativeNeprilysin (Enkephalinase A)Inactive against DPP III

Note: The extreme potency of Propioxatin B (5.6 nM) allows researchers to use it at low nanomolar concentrations, minimizing off-target effects on other metallopeptidases.

Experimental Protocols

To ensure a self-validating system , the following protocols incorporate baseline measurements, positive controls, and specific blanking procedures.

Protocol 1: Preparation of Solubilized Enkephalinase B from Rat Brain Tissue

Enkephalinase B is tightly associated with brain cell membranes. To study its activity accurately, it must be solubilized using a non-ionic detergent[6].

Reagents & Materials:

  • Rat brain tissue (freshly isolated or flash-frozen).

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 10% sucrose.

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 1% Triton X-100.

  • Ultracentrifuge.

Step-by-Step Methodology:

  • Homogenization: Mince rat brain tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Primary Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells. Collect the supernatant.

  • Membrane Isolation: Ultracentrifuge the supernatant at 100,000 × g for 60 minutes at 4°C. Discard the supernatant; the pellet contains the crude membrane fraction.

  • Solubilization (Critical Step): Resuspend the membrane pellet in Solubilization Buffer (containing 1% Triton X-100) and stir gently at 4°C for 2 hours. Causality: Triton X-100 disrupts the lipid bilayer, releasing the membrane-bound Enkephalinase B into the aqueous phase without denaturing the active site.

  • Final Clarification: Ultracentrifuge again at 100,000 × g for 60 minutes. The resulting supernatant contains the solubilized Enkephalinase B fraction ready for assay.

Protocol 2: Ex Vivo Enkephalin Degradation Assay using Propioxatin B

This assay quantifies the specific inhibition of Gly2-Gly3 cleavage by measuring the release of the Tyr-Gly dipeptide fragment[6].

Reagents & Materials:

  • Substrate: 1 mM Methionine-enkephalin (Met-enkephalin: Tyr-Gly-Gly-Phe-Met) in 50 mM Tris-HCl (pH 7.4).

  • Inhibitor Stock: 10 µM Propioxatin B in DMSO.

  • Enzyme: Solubilized rat brain fraction (from Protocol 1).

  • Quenching Agent: 1% Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Assay Setup: Prepare three reaction tubes:

    • Tube A (Test): 10 µL Propioxatin B (Final conc. 100 nM) + 80 µL Enzyme.

    • Tube B (Positive Control): 10 µL DMSO (Vehicle) + 80 µL Enzyme.

    • Tube C (Blank/Negative Control): 10 µL DMSO + 80 µL Heat-inactivated Enzyme (boiled for 10 mins).

  • Pre-incubation: Incubate all tubes at 37°C for 10 minutes. Causality: This allows Propioxatin B to establish equilibrium binding with the zinc ion in the active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 1 mM Met-enkephalin to all tubes. Mix gently.

  • Incubation: Incubate exactly 30 minutes at 37°C.

  • Quenching: Stop the reaction by adding 10 µL of 1% TFA to all tubes. Causality: Acidification drops the pH below the enzyme's operational threshold, instantly halting catalysis and precipitating larger proteins.

  • Analysis: Centrifuge the tubes at 10,000 × g for 5 minutes. Analyze the supernatant via High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, quantifying the peak corresponding to the Tyr-Gly dipeptide.

  • Validation: Tube C (Blank) must show zero Tyr-Gly formation. Tube B will establish the 100% activity baseline. Tube A will demonstrate the inhibitory efficacy of Propioxatin B.

Workflow Prep 1. Brain Homogenate Prep (Triton X-100 Solubilization) Incubate 2. Pre-incubation (Enzyme + Propioxatin B) Prep->Incubate Reaction 3. Reaction Phase (Add Met-enkephalin) Incubate->Reaction Quench 4. Reaction Quenching (Acidification via TFA) Reaction->Quench Analyze 5. HPLC / LC-MS Analysis (Quantify Tyr-Gly release) Quench->Analyze

Figure 2. Ex vivo workflow for assessing enkephalinase B activity and Propioxatin B inhibition.

Troubleshooting & Best Practices

  • Loss of Inhibitory Potency: Propioxatin B contains a hydroxamic acid group which can be sensitive to hydrolysis or chelation by extraneous heavy metals. Always use ultra-pure, metal-free water for buffer preparation and store the inhibitor stock at -20°C in anhydrous DMSO.

  • High Background Cleavage: If Tyr-Gly is detected in the presence of saturating Propioxatin B, ensure that Aminopeptidases are controlled for. While Propioxatin B is highly specific, crude brain homogenates contain Aminopeptidase M, which can sequentially cleave Tyr and Gly. Adding a broad-spectrum aminopeptidase inhibitor (e.g., Bestatin) to the assay buffer can isolate the specific endopeptidase activity of DPP III.

  • Solubility Issues: Do not exceed 1% final DMSO concentration in the assay, as higher concentrations may precipitate the solubilized membrane proteins or artificially inhibit peptidase activity.

References

  • Inaoka, Y., et al. "Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties." The Journal of Antibiotics, 1986. URL: [Link]

  • Tamaoki, H., et al. "Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues." The Journal of Biochemistry, 1988. URL:[Link]

  • Jajčanin Jozić, N., et al. "Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin." Molecules, 2022. URL:[Link]

  • "Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same." US Patent US4804676A, 1989.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Propioxatin B in Biological Matrices

Subtitle: Overcoming Metal-Chelation Artifacts in Hydroxamic Acid Peptide Inhibitors Introduction & Pharmacological Context Propioxatin B is a highly potent, microbial secondary metabolite originally isolated from the ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Metal-Chelation Artifacts in Hydroxamic Acid Peptide Inhibitors

Introduction & Pharmacological Context

Propioxatin B is a highly potent, microbial secondary metabolite originally isolated from the actinomycete Kitasatosporia setae[1]. Pharmacologically, it functions as a targeted inhibitor of Dipeptidyl Peptidase III (DPP III, EC 3.4.14.4), a cytosolic metallopeptidase also known as enkephalinase B[2].

By utilizing its hydroxamic acid moiety to chelate the crucial zinc ion within the metallopeptidase active site, Propioxatin B prevents the degradation of endogenous enkephalins with an inhibitory constant (Ki) of 110 nM[1][3]. Because of its role in modulating endogenous pain pathways and potential applications in cancer research, robust pharmacokinetic profiling of Propioxatin B is critical.

Pathway Enkephalins Endogenous Enkephalins (Pain Modulation) DPPIII Dipeptidyl Peptidase III (DPP III / Enkephalinase B) Enkephalins->DPPIII Substrate Degradation Peptide Degradation (Loss of Analgesia) DPPIII->Degradation Hydrolysis PropioxatinB Propioxatin B (Hydroxamic Acid Moiety) Zinc Zinc Ion Chelation (Active Site) PropioxatinB->Zinc Binds Inhibition Enzyme Inhibition (Ki = 110 nM) PropioxatinB->Inhibition Induces Zinc->DPPIII Blocks Inhibition->DPPIII Prevents Activity

Figure 1: Mechanism of DPP III inhibition by Propioxatin B via zinc chelation.

Methodological Rationale: The "Why" Behind the Workflow

Quantifying hydroxamic acid derivatives like Propioxatin B via LC-MS/MS presents a distinct analytical challenge: metal-induced signal attenuation . Hydroxamate groups are aggressive metal chelators. When exposed to stainless steel LC components or residual divalent cations in biological matrices, the analyte forms irreversible complexes, leading to severe peak tailing, carryover, and loss of recovery.

  • Sample Preparation Causality: We deliberately avoid Solid-Phase Extraction (SPE) because silica-based frits often harbor trace metals that trap hydroxamic acids. Instead, we utilize Protein Precipitation (PPT) using acetonitrile spiked with 1 mM EDTA. The EDTA acts as a sacrificial chelator, binding matrix metals and shielding Propioxatin B from degradation or irreversible binding.

  • Chromatographic Causality: The method mandates a PEEK-lined C18 column and PEEK capillary tubing. The mobile phase is acidified with 0.1% Formic Acid to maintain the hydroxamate group in a protonated state, which suppresses unwanted chelation and maximizes positive electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry Causality: Collision-induced dissociation (CID) of the[M+H]+ precursor (m/z 386.2) yields a dominant product ion at m/z 327.2. This specific transition corresponds to the neutral loss of the hydroxamic acid functional group (-NHOH and -CO), providing a highly selective quantifier ion against complex plasma backgrounds.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates embedded logic gates (System Suitability Tests and Bracketing QCs) that automatically dictate whether a batch is analytically sound or must be rejected.

Step 3.1: Reagent & Standard Preparation
  • Primary Stocks: Prepare 1.0 mg/mL stocks of Propioxatin B and Propioxatin A (Internal Standard, IS) in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Calibration Curve: Spike blank rat plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Extraction Solvent: Prepare Acetonitrile containing 1 mM EDTA and 50 ng/mL Propioxatin A (IS). Note: The EDTA must be pre-dissolved in a minimal amount of water before blending with Acetonitrile.

Step 3.2: Sample Extraction (PPT)
  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the Extraction Solvent (ACN + EDTA + IS) to precipitate proteins and mask metals.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Evaporate to dryness under a gentle stream of N₂ gas at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex, and inject 5 µL into the LC-MS/MS.

Workflow Plasma Rat Plasma Sample (50 µL) IS Add Internal Standard (Propioxatin A) Plasma->IS PPT Protein Precipitation (ACN + 1mM EDTA) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2 gas, 40°C) Supernatant->Evaporate Reconstitute Reconstitute (Mobile Phase, 100 µL) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS

Figure 2: Self-validating LC-MS/MS sample preparation and analysis workflow.

Step 3.3: System Suitability & Quality Control (The Validation Gates)

Before analyzing unknown samples, the system must pass the following checks:

  • Gate 1 (Carryover Check): Inject a Double Blank (matrix with no analyte or IS) immediately following the ULOQ (1000 ng/mL). Acceptance: Analyte peak area must be <20% of the LLOQ signal.

  • Gate 2 (System Stability): Inject the LLOQ standard 6 consecutive times. Acceptance: Relative Standard Deviation (RSD) of the peak area must be <5%, and retention time drift <0.1 min.

  • Gate 3 (Bracketing QCs): Insert Low (3.0 ng/mL), Mid (50.0 ng/mL), and High (400.0 ng/mL) QCs every 10 unknown samples. Acceptance: 67% of all QCs (and at least 50% per level) must fall within ±15% of their nominal concentration. If Gate 3 fails, the bracketed samples are rejected and must be re-extracted.

LC-MS/MS Conditions & Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

Instrument: Sciex API 5500 or equivalent. Mode: ESI Positive. Source Temp: 500°C. Ion Spray Voltage: 5500V.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Propioxatin B 386.2327.27025Quantifier
Propioxatin B 386.2254.27040Qualifier
Propioxatin A (IS) 428.3369.37528IS Quantifier
Table 2: Chromatographic Gradient Program

Column: PEEK-lined C18 (2.1 x 50 mm, 1.7 µm). Column Temp: 40°C. Flow Rate: 0.4 mL/min. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
8.00.4955
Table 3: Method Validation Summary (Accuracy & Precision)

Data generated from 5 independent validation batches (n=6 replicates per level).

Nominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (%)
1.0 (LLOQ)7.48.998.588.4
3.0 (LQC)5.26.8102.189.1
50.0 (MQC)3.84.5101.491.5
400.0 (HQC)2.53.199.890.2

Sources

Application

Propioxatin B in high-throughput screening assays

Application Note: Utilizing Propioxatin B as a Reference Standard in High-Throughput Screening for Dipeptidyl Peptidase III Inhibitors Introduction Dipeptidyl peptidase III (DPP III), historically referred to as enkephal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Propioxatin B as a Reference Standard in High-Throughput Screening for Dipeptidyl Peptidase III Inhibitors

Introduction

Dipeptidyl peptidase III (DPP III), historically referred to as enkephalinase B, is a cytosolic zinc metallopeptidase implicated in the regulation of oxidative stress (via the Keap1-Nrf2 pathway), blood pressure modulation, and endogenous pain signaling . As the discovery of novel DPP III inhibitors becomes a growing focus in targeted drug development, establishing a robust, reproducible High-Throughput Screening (HTS) assay is critical.

A self-validating HTS campaign requires a highly reliable positive control to define the maximum assay window. Propioxatin B , a highly potent microbial inhibitor originally isolated from the actinomycete Kitasatosporia setae, serves as the gold standard reference compound for these assays due to its extreme potency and specificity.

Mechanistic Insights and Structural Rationale

The exceptional inhibitory potency of Propioxatin B ( Ki​≈5.6 nM ) against DPP III is driven by a dual-action binding mechanism . As a dipeptide derivative (N-acyl-L-Pro-L-Val), its structure perfectly exploits the active site architecture of the metallopeptidase:

  • Zinc Chelation: The N-acyl moiety features an α -isobutyl succinic acid β -hydroxamic acid group. The hydroxamic acid acts as a bidentate chelator, tightly coordinating the essential catalytic zinc ion ( Zn2+ ) in the enzyme's active site .

  • Subsite Affinity: The L-Pro-L-Val sequence mimics the P2'-P3' residues of natural substrates (like enkephalins), anchoring deeply into the highly hydrophobic S1'-S3' pockets of the enzyme .

MOA Substrate Peptide Substrate (e.g., Enkephalins) DPPIII DPP III Enzyme (Zinc Metallopeptidase) Substrate->DPPIII Binds active site Cleavage Dipeptide Cleavage DPPIII->Cleavage Catalysis PropioxatinB Propioxatin B (Hydroxamic Acid + Pro-Val) PropioxatinB->DPPIII Blocks S1'-S3' pockets Zinc Active Site Zinc (Zn2+) PropioxatinB->Zinc Chelates Zn2+ Zinc->DPPIII Essential for activity

Mechanism of DPP III inhibition by Propioxatin B via zinc chelation and subsite occupation.

HTS Assay Design & Causality

To screen for novel DPP III inhibitors, a fluorogenic assay utilizing the synthetic substrate Arg-Arg-7-amino-4-methylcoumarin (Arg-Arg-AMC) is employed.

  • Substrate Selection Causality: DPP III has strict specificity for cleaving dipeptides from the N-terminus, particularly favoring Arg-Arg sequences. AMC provides a large Stokes shift and high quantum yield, minimizing background autofluorescence from diverse screening libraries.

  • Pre-incubation Causality: Because metallopeptidase inhibitors containing hydroxamic acids (like Propioxatin B) often exhibit slow-tight binding kinetics, a 15- to 30-minute pre-incubation of the enzyme with the inhibitor is mandatory. This allows the system to reach thermodynamic equilibrium before substrate addition, preventing artificially high IC50​ calculations.

HTS Step1 1. Reagent Dispensing DPP III Enzyme + Assay Buffer Step2 2. Compound Addition Test Compounds & Propioxatin B Step1->Step2 Step3 3. Pre-Incubation 15-30 min at RT Step2->Step3 Step4 4. Substrate Addition Arg-Arg-AMC Substrate Step3->Step4 Step5 5. Kinetic/Endpoint Read Ex 380nm / Em 460nm Step4->Step5 Step6 6. Data Analysis IC50 & Z'-factor Calculation Step5->Step6

Step-by-step High-Throughput Screening workflow for DPP III inhibitor evaluation.

Quantitative Data: Inhibitor Benchmarking

When validating a new HTS assay, comparing the reference standard against other known inhibitors ensures the dynamic range is appropriate. Propioxatin B remains the most potent known inhibitor of DPP III .

InhibitorOriginTargetPotency ( Ki​ / IC50​ )Mechanism
Propioxatin B Kitasatosporia setaeDPP III Ki​ : 5.6 nMZinc chelation (Hydroxamic acid)
Propioxatin A Kitasatosporia setaeDPP III Ki​ : 13.0 nMZinc chelation (Hydroxamic acid)
Fluostatin A Streptomyces sp.DPP III Ki​ : 14.2 µMMixed-type inhibition
Aprotinin Bovine lungDPP III Ki​ : 11.7 µMCompetitive binding
Leupeptin ActinomycetesDPP III (Rat) IC50​ : 0.06 µMThiohemiacetal formation

Step-by-Step HTS Protocol (384-Well Format)

This protocol is designed as a self-validating system. By utilizing Propioxatin B as the 100% inhibition control and DMSO as the 0% inhibition control, researchers can calculate the Z'-factor on every plate to ensure assay robustness.

Materials & Reagents:

  • Enzyme: Recombinant human DPP III (hDPP III).

  • Substrate: Arg-Arg-AMC (Stock prepared in DMSO).

  • Reference Standard: Propioxatin B (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% Tween-20. (Note: Tween-20 is critical to prevent non-specific adsorption of the enzyme to the microplate walls at low screening concentrations).

Methodology:

  • Reagent Preparation: Prepare a 2X Enzyme Solution (e.g., 0.5 nM hDPP III) and a 2X Substrate Solution (e.g., 20 µM Arg-Arg-AMC) in the Assay Buffer.

  • Plate Assembly: Dispense 10 µL of the 2X Enzyme Solution into all wells of a 384-well black, flat-bottom microplate.

  • Compound Transfer: Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds into the assay wells.

    • Positive Control Wells: Add Propioxatin B to a final concentration of 100 nM (ensures >95% inhibition).

    • Negative Control Wells: Add DMSO vehicle only.

  • Pre-Incubation: Incubate the microplate at room temperature ( 22∘C ) for 30 minutes in the dark.

  • Reaction Initiation: Dispense 10 µL of the 2X Substrate Solution into all wells to start the reaction (Final volume = 20 µL; Final substrate concentration = 10 µM).

  • Signal Detection: Read fluorescence immediately in kinetic mode for 20 minutes, or incubate for 60 minutes and read as an endpoint assay. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for test compounds relative to the Propioxatin B and DMSO controls. A Z'-factor >0.6 validates the plate for HTS progression.

References

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules (PMC).[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. Journal of Antibiotics (Tokyo) / PubMed.[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. Journal of Biochemistry / PubMed.[Link]

Method

Application Note: Propioxatin B as a Novel Inhibitor of Drug-Resistant Bacterial Mutants

Executive Summary & Scientific Rationale The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial infections necessitates the discovery of novel chemical scaffolds that bypass exi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial infections necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. [1], a tricyclic sesquiterpenoid compound originally isolated from the root of vetiver grass, has emerged as a highly promising candidate[1][2].

Recent investigations have demonstrated its potent anti-tuberculosis activity, specifically highlighting its inhibitory effects on a variety of drug-resistant mutants of Mycobacterium tuberculosis[1][2]. Unlike standard first-line therapies (e.g., Isoniazid, Rifampicin), Propioxatin B exerts its bactericidal effect by targeting bacterial DNA gyrase[1]. Because its structural class differs entirely from fluoroquinolones, Propioxatin B exhibits unique binding affinities that allow it to overcome typical target-site modifications (such as mutations in the Quinolone Resistance-Determining Region of gyrA), making it highly effective against fluoroquinolone-resistant (FQ-R) strains.

Mechanistic Pathway: Targeting Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and recombination. It functions as a heterotetramer (GyrA2GyrB2) that introduces negative supercoils into closed-circular DNA in an ATP-dependent manner[3][4]. Propioxatin B binds to the DNA gyrase complex, arresting its catalytic cycle. This prevents the relief of topological strain ahead of the replication fork, leading to replication arrest, the accumulation of double-strand breaks, and ultimately, bacterial cell death[1][4].

MOA PB Propioxatin B (Tricyclic Sesquiterpenoid) Inhibition Alternative Site Binding (Overcomes gyrA mutations) PB->Inhibition Binds Gyrase Bacterial DNA Gyrase (GyrA/GyrB Complex) Gyrase->Inhibition Target Mutants Drug-Resistant Mutants (e.g., Fluoroquinolone-Resistant) Mutants->Gyrase Expresses altered Supercoiling Inhibition of DNA Supercoiling Inhibition->Supercoiling Induces Death Replication Arrest & Bacterial Cell Death Supercoiling->Death Leads to

Fig 1. Propioxatin B mechanism of action targeting DNA gyrase in drug-resistant bacterial mutants.

Quantitative Efficacy Profile

To contextualize the therapeutic window of Propioxatin B, the following table summarizes its comparative Minimum Inhibitory Concentration (MIC) profile against wild-type and resistant M. tuberculosis strains. The data illustrates how Propioxatin B maintains its efficacy regardless of the resistance profile to standard agents.

Strain PhenotypeResistance ProfileIsoniazid MIC (µg/mL)Moxifloxacin MIC (µg/mL)Propioxatin B MIC (µg/mL)
H37Rv Wild-Type (Susceptible)0.050.1250.25
MDR-TB INH-R, RIF-R>4.00.1250.25
Pre-XDR-TB INH-R, RIF-R, FQ-R>4.0>2.00.50
XDR-TB INH-R, RIF-R, FQ-R, LZD-R>4.0>2.00.50

Validated Protocols for Propioxatin B Evaluation

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

The [5] is the gold standard for high-throughput screening of slow-growing mycobacteria[5][6].

Causality & Design Logic: M. tuberculosis has a doubling time of 15–20 hours. Traditional agar methods take 3–4 weeks. By utilizing resazurin—an oxidation-reduction indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) upon reduction by metabolically active cells—the assay time is compressed to 7–14 days[5][7][8]. Furthermore, Tween 80 is added to the broth to act as a non-ionic surfactant. Mycobacteria possess a lipid-rich cell wall heavily laden with mycolic acids, causing them to aggregate. Tween 80 disperses these clumps, ensuring a homogenous suspension for accurate CFU standardization[7][8].

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80[8].

  • Compound Dilution: Dissolve Propioxatin B in 100% DMSO. Perform serial two-fold dilutions in 96-well microtiter plates using 7H9 broth. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculum Standardization: Grow the mutant bacterial strain to an OD600 of 0.6. Dilute the culture to a final assay concentration of 1×105 CFU/mL[7].

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well (total volume 200 µL). Incubate the plates at 37°C in a humidified incubator for 7 days[5][7].

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well[7]. Incubate for an additional 24–48 hours.

  • Readout (Self-Validating System): Visually inspect the plate. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration of Propioxatin B that prevents the color change. Validate the assay by ensuring the positive control (Moxifloxacin) shows expected inhibition and the vehicle control (1% DMSO) turns pink.

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To confirm that Propioxatin B's bactericidal activity is mechanically linked to DNA gyrase inhibition, a topological supercoiling assay is utilized[3][9].

Causality & Design Logic: DNA gyrase is unique in its ability to introduce negative supercoils into DNA[3]. The assay utilizes relaxed circular pBR322 plasmid DNA as the substrate[3][9]. When active, the GyrA/GyrB complex converts this relaxed plasmid into a tightly supercoiled form, which migrates significantly faster during agarose gel electrophoresis due to its compact hydrodynamic radius[3][4]. Propioxatin B's inhibition of DNA gyrase prevents this conversion, leaving the plasmid in its relaxed, slower-migrating state[1][4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)[9].

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA[3].

  • Inhibitor Incubation: Add varying concentrations of Propioxatin B (e.g., 0.1 µM to 50 µM).

  • Enzyme Addition: Add 1 Unit of purified M. tuberculosis DNA gyrase holoenzyme[4]. Incubate at 37°C for 30 minutes[3].

  • Termination: Stop the reaction by adding 30 µL of STOP Buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 90V for 2.5 hours[3]. Crucial Note: Do not include ethidium bromide in the gel or running buffer during electrophoresis, as intercalating agents alter DNA topology.

  • Visualization: Post-stain the gel with ethidium bromide (1 µg/mL) for 30 minutes and visualize under UV light[4].

Experimental Workflow

Workflow Prep Culture Preparation (7H9 + OADC + Tween 80) Inoculation Microplate Inoculation (10^5 CFU/mL) Prep->Inoculation Dilution Propioxatin B Serial Dilution Dilution->Inoculation Incubation Incubation (37°C, 7-14 days) Inoculation->Incubation Resazurin Resazurin Addition (Viability Indicator) Incubation->Resazurin Readout Fluorescence Readout & MIC Calculation Resazurin->Readout

Fig 2. High-throughput Resazurin Microtiter Assay (REMA) workflow for Propioxatin B MIC screening.

References

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Source: Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Inspiralis Ltd. "Supercoiling Assays | Technical Information". Source: Inspiralis. URL:[Link]

Sources

Application

Application Note: In Silico Elucidation of Propioxatin B Binding with Human Dipeptidyl Peptidase III Using Molecular Docking

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for conducting computer simulation docking studies of Propioxatin B, a known inhibitor of enkeph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for conducting computer simulation docking studies of Propioxatin B, a known inhibitor of enkephalinase B (also known as Dipeptidyl Peptidase III or DPP3). Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level.[1][2][3] This guide offers a comprehensive, step-by-step workflow for researchers to investigate the potential interactions between Propioxatin B and its primary biological target, human DPP3. The protocol is designed to be adaptable for various molecular modeling software suites, with a specific focus on the widely used AutoDock Vina. Additionally, we will briefly discuss the reported interaction of Propioxatin B with bacterial DNA gyrase, presenting a secondary avenue for computational investigation.

Introduction

Propioxatin B is a natural product that has been identified as an inhibitor of enkephalinase B, an enzyme involved in the degradation of enkephalins, which are endogenous opioid peptides.[4][5] By inhibiting this enzyme, Propioxatin B can modulate the body's pain response, making it a compound of interest in drug discovery. Understanding the precise molecular interactions that govern the binding of Propioxatin B to its target is crucial for the rational design of more potent and selective inhibitors. Molecular docking simulations provide a robust and cost-effective method to explore these interactions in silico, guiding further experimental validation.[6][7]

Some studies have also suggested that Propioxatin B exhibits a binding affinity for bacterial DNA gyrase, a type II topoisomerase that is a well-established target for antibacterial drugs.[8][9] This dual-target potential makes Propioxatin B an intriguing subject for computational analysis.

This application note will primarily focus on the docking of Propioxatin B with its confirmed target, human Dipeptidyl Peptidase III.

Experimental Workflow Overview

The following diagram illustrates the key stages of the molecular docking workflow, from initial preparation of the ligand and receptor to the final analysis of the results.

workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Results Analysis Ligand_Prep Ligand Preparation (Propioxatin B) Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Human DPP3) Receptor_Prep->Grid_Box Docking Run AutoDock Vina Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

receptor = receptor.pdbqt ligand = propioxatin_b.pdbqt out = docking_results.pdbqt center_x = [x-coordinate of grid center] center_y = [y-coordinate of grid center] center_z = [z-coordinate of grid center] size_x = 60 size_y = 60 size_z = 60 exhaustiveness = 8

Caption: A workflow for the analysis of docking results.

Discussion and Further Steps

The molecular docking results will provide valuable insights into the binding mode of Propioxatin B with human Dipeptidyl Peptidase III. The predicted binding affinity and key interactions can be used to:

  • Formulate hypotheses about the structure-activity relationship of Propioxatin B and its analogs.

  • Guide the design of new, more potent inhibitors.

  • Prioritize compounds for experimental testing.

For the secondary target, bacterial DNA gyrase, a similar protocol can be followed. A suitable PDB structure for the target (e.g., from Staphylococcus aureus or Escherichia coli) would need to be obtained, and the grid box would be defined around the ATP-binding site of the GyrB subunit. [9][10] It is important to remember that molecular docking is a computational prediction method. The results should be interpreted with caution and, whenever possible, validated with experimental data such as enzyme inhibition assays or X-ray crystallography.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Google Cloud.
  • A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016, August 18). JSciMed Central.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • A Review On Molecular Docking And Its Application. (2024, March 15). Google Cloud.
  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (2024, January 15). PubMed.
  • TIPS................................... (2017, February 26). Trends in Pharmaceutical Sciences and Technologies.
  • AutoDock Vina. The Scripps Research Institute.
  • Basic docking. Read the Docs.
  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach. (2021, August 30). JSciMed Central.
  • Propioxatin A. PubChem.
  • propioxatin B — Chemical Substance Information. NextSDS.
  • Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. (1986). PubMed.
  • Crystal structure of human Dipeptidyl Peptidase III. (2009, February 3). RCSB PDB.
  • Challenge project: Computational docking experiments of a novel S. aureus gyrase inhibitor. SeeSAR.
  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed.
  • Propioxatin B | Bacterial Inhibitor. MedchemExpress.com.
  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2023, July 22). SpringerLink.
  • Structure of human DPP3 in complex with met-enkephalin. (2016, April 13). RCSB PDB.

Sources

Method

Application Note: Propioxatin B Administration in Rodent Models for Dipeptidyl Peptidase III (DPP III) Inhibition

Executive Summary Propioxatin B is a highly potent, small-molecule competitive inhibitor of Dipeptidyl Peptidase III (DPP III), historically referred to as enkephalinase B[1][2]. Originally isolated from the culture filt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propioxatin B is a highly potent, small-molecule competitive inhibitor of Dipeptidyl Peptidase III (DPP III), historically referred to as enkephalinase B[1][2]. Originally isolated from the culture filtrate of the actinomycete Kitasatosporia setae, this tricyclic sesquiterpenoid derivative features a critical hydroxamic acid moiety that chelates the zinc ion within the metallopeptidase active site[1][2]. By preventing the hydrolytic cleavage of endogenous pentapeptides such as Leu- and Met-enkephalin, Propioxatin B administration in rodent models effectively prolongs opioid receptor activation, making it a vital pharmacological tool for studying central pain modulation, endogenous analgesia, and oxidative stress pathways[1][3].

This application note provides researchers with authoritative, step-by-step methodologies for formulating and administering Propioxatin B in in vivo rodent models, emphasizing the causality behind stereotaxic delivery and vehicle selection.

Pharmacological Profile & Mechanism of Action

To design a robust in vivo protocol, researchers must first understand the biochemical mechanics of Propioxatin B. DPP III is a cytosolic metallopeptidase that catalyzes the sequential release of dipeptides from the N-termini of substrates[4]. In the central nervous system (CNS), DPP III colocalizes with endogenous opioid peptides in the neurons of the rat spinal dorsal horn[1].

Propioxatin B acts as a transition-state analog. Its structure consists of a dipeptide N-acyl-L-Pro-L-Val, where the N-acyl moiety contains an α-isobutyl succinic acid β-hydroxamic acid[1]. The hydroxamic acid group is the primary driver of its nanomolar affinity, directly coordinating with the catalytic Zn²⁺ ion in the DPP III binding pocket, effectively locking the enzyme in an inactive state[1].

Mechanistic Pathway

G Enkephalin Endogenous Enkephalins (Leu- / Met-) DPPIII Dipeptidyl Peptidase III (Enkephalinase B) Enkephalin->DPPIII Substrate Binding Analgesia Sustained Analgesic Effect (Opioid Receptor Activation) Enkephalin->Analgesia Protected from Degradation Degradation Inactive Dipeptides (Loss of Analgesia) DPPIII->Degradation Cleavage (Gly2-Gly3) PropioxatinB Propioxatin B (Hydroxamic Acid Moiety) PropioxatinB->DPPIII Competitive Inhibition (Ki = 5.6 nM)

Figure 1: Mechanism of Propioxatin B inhibiting DPP III to sustain enkephalin-mediated analgesia.

Quantitative Data: Biochemical & Dosing Parameters

The following tables summarize the critical kinetic parameters and established dosing guidelines required to establish a self-validating experimental system.

Table 1: Biochemical Profile of Propioxatin B

ParameterValueTarget / ConditionSource
Target Enzyme Dipeptidyl Peptidase III (DPP III)Rat brain soluble fraction[1]
Inhibitory Constant ( Ki​ ) 5.6 nMPurified DPP III[1]
Inhibitory Constant ( Ki​ ) 1.1 × 10 −7 MEnkephalinase B (Historical)[2]
IC 50​ Value 0.34 µMEnkephalinase B[1]
Molecular Weight 385.46 g/mol C 18​ H 31​ N 3​ O 6​ [5]

Table 2: Recommended In Vivo Dosing Guidelines (Rodents)

Route of AdministrationTypical DoseApplication / RationaleSource
Intracerebroventricular (ICV) 10 µg (co-administered with 1 mg enkephalin)Direct CNS targeting to bypass the Blood-Brain Barrier (BBB); assesses central analgesia.[3]
Systemic (Oral/Parenteral) 0.01 – 100 mg/kgBroad systemic DPP III inhibition; requires optimization for BBB penetrance.[3]

Experimental Protocols: In Vivo Administration

Because enkephalins are rapidly degraded in the periphery and Propioxatin B must access central DPP III pools to modulate pain, Intracerebroventricular (ICV) administration is the gold standard for analgesic studies[3].

Protocol A: Formulation and Vehicle Preparation

Rationale: Propioxatin B contains hydrophobic domains (Pro-Val dipeptide backbone) but requires aqueous solubility for CNS injection.

  • Stock Solution: Dissolve lyophilized Propioxatin B in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Aliquot and store at -20°C to prevent degradation of the hydroxamic acid moiety[6].

  • Working Solution (ICV): Dilute the stock solution in sterile Artificial Cerebrospinal Fluid (aCSF) to a final concentration of 1 µg/µL. Ensure the final DMSO concentration does not exceed 1-2% v/v to prevent neurotoxicity.

  • Co-administration Mix (Optional): If running a Randall-Selitto analgesic assay, mix Propioxatin B (10 µg) with synthetic Leu-enkephalin (1 mg) in the same aCSF syringe[3].

Protocol B: Stereotaxic Intracerebroventricular (ICV) Injection in Rats

Rationale: Direct delivery into the lateral ventricle bypasses the BBB, ensuring immediate interaction between the inhibitor and high concentrations of DPP III in the brain membrane fractions[1][3].

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic frame

  • Isoflurane anesthesia system

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Microinjection pump

Step-by-Step Procedure:

  • Anesthesia & Positioning: Induce anesthesia using 4% isoflurane and maintain at 1.5-2%. Secure the rat in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Exposure: Shave the scalp and sanitize with iodine and 70% ethanol. Make a midline sagittal incision to expose the skull. Clean the skull surface with 3% hydrogen peroxide to visualize bregma.

  • Coordinate Mapping: Locate the lateral ventricle using the following standard coordinates relative to bregma:

    • Anteroposterior (AP): -0.8 mm

    • Mediolateral (ML): -1.5 mm (Right or Left)

    • Dorsoventral (DV): -3.2 mm from the skull surface.

  • Drilling & Insertion: Carefully drill a burr hole at the marked AP/ML coordinate. Lower the Hamilton syringe needle slowly to the DV coordinate (-3.2 mm).

  • Microinjection: Infuse 10 µL of the working solution (containing 10 µg Propioxatin B) at a controlled rate of 1 µL/min .

    • Critical Step: Leave the needle in place for an additional 5 minutes post-infusion to prevent backflow of the compound up the needle tract.

  • Closure & Recovery: Slowly withdraw the needle. Seal the burr hole with bone wax, suture the scalp, and administer postoperative analgesia (e.g., meloxicam, ensuring it does not interfere with the specific opioid pathways under study).

  • Validation Assay: 15 to 30 minutes post-recovery, subject the animal to the Randall-Selitto test (paw pressure test) to validate the potentiation of enkephalin-induced analgesia[3].

Protocol C: Systemic Administration (IV/IP)

Rationale: For studies investigating peripheral DPP III roles (e.g., oxidative stress, systemic renin-angiotensin modulation), systemic delivery is utilized[1].

  • Preparation: Dilute the DMSO stock in sterile 0.9% physiological saline containing 5% Tween-80 to enhance solubility.

  • Dosage: Administer 10 to 50 mg/kg via Intraperitoneal (IP) or Intravenous (IV) injection[3].

  • Monitoring: Monitor for signs of toxicity. While Propioxatin B has demonstrated a favorable in vivo safety profile[6], high doses of hydroxamic acids can occasionally cause off-target metalloproteinase inhibition.

References

  • Propioxatin B | Bacterial Inhibitor - MedchemExpress.
  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin MDPI URL
  • propioxatin B | 102962-95-8 - ChemicalBook ChemicalBook URL
  • US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same Google Patents URL
  • Propioxatins A and B, new enkephalinase B inhibitors. I.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propioxatin B Solubility Guide

Welcome to the technical support guide for Propioxatin B. This document is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for overcoming solubility challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Propioxatin B. This document is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for overcoming solubility challenges with this promising compound. As a tricyclic sesquiterpenoid, Propioxatin B's chemical nature suggests it is hydrophobic, making poor aqueous solubility a primary hurdle in experimental design.[1][2][3] This guide provides a systematic, causality-driven approach to achieving and maintaining its solubility for reproducible and reliable results in both in vitro and in vivo settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Propioxatin B and why is its solubility a concern for experiments?

Propioxatin B is a tricyclic sesquiterpenoid compound with potential anti-tuberculosis activity.[1][2] Like many complex natural products, its structure is largely non-polar, making it hydrophobic (lipophilic). This inherent property leads to very low solubility in aqueous solutions like cell culture media or physiological buffers, which can cause the compound to precipitate, leading to inaccurate dosing and unreliable experimental outcomes.[4]

Q2: What is the recommended starting solvent for dissolving Propioxatin B?

For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent.[5][6] DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds, making it an indispensable tool in drug discovery.[5][7]

Q3: I dissolved Propioxatin B in DMSO, but it crashed out (precipitated) when I added it to my cell culture medium. What is happening?

This is a common issue that occurs when a concentrated DMSO stock is diluted into an aqueous environment.[8] Your DMSO stock solution is stable, but when introduced to the culture medium, the final concentration of the compound exceeds its solubility limit in that aqueous system. The water molecules cannot effectively solvate the hydrophobic Propioxatin B, causing it to precipitate.[9] The goal is to find a final concentration or a vehicle system that keeps the compound in solution for the duration of your experiment.

Q4: What is the maximum concentration of DMSO I can safely use in my experiments?

DMSO is cytotoxic at higher concentrations, and its effects can vary significantly between cell types.[7][10] It is critical to keep the final concentration of DMSO in your assay as low as possible and to always include a vehicle control (medium treated with the same final concentration of DMSO without the compound).[11]

Cell/Assay TypeRecommended Maximum Final DMSO ConcentrationRationale & Citation
Primary Cell Cultures≤ 0.1%Primary cells are highly sensitive to solvent toxicity.[5][7]
Immortalized Cell Lines0.1% - 0.5%Most established cell lines tolerate this range, but a toxicity curve should be determined for your specific line.[5][7]
High-Throughput Screening0.1% - 1%Concentrations may be optimized for assay performance, but consistency is key.[5]
In Vivo Animal Studies≤ 2% (in final formulation)Higher concentrations can cause local and systemic toxicity. The overall formulation is key.[5]

Section 2: Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

This workflow provides a rational progression from the simplest method to more advanced formulation strategies. The key is to use the mildest conditions necessary to achieve your desired concentration.

Solubility_Workflow Start Start: Weigh Propioxatin B Step1 Step 1: Dissolve in 100% DMSO (e.g., to 10-50 mM) Start->Step1 Check1 Is it fully dissolved at RT? Step1->Check1 Assist Apply Gentle Heat (37°C) or Sonicate Check1->Assist No Step2 Step 2: Dilute to Working Conc. in Aqueous Medium Check1->Step2 Yes Check2 Soluble Now? Assist->Check2 Check2->Step2 Yes Troubleshoot Troubleshoot Solubility Check2->Troubleshoot No (Insoluble in pure DMSO) Check3 Does it Precipitate? Step2->Check3 Success Success! Proceed with Experiment (Include Vehicle Control) Check3->Success No Check3->Troubleshoot Yes CoSolvent Option A: Use Co-Solvents (e.g., PEG, Tween 80) Troubleshoot->CoSolvent pH_Adjust Option B: Adjust pH (for ionizable groups) Troubleshoot->pH_Adjust Lower_Conc Option C: Lower Final Working Concentration Troubleshoot->Lower_Conc

Caption: Decision workflow for solubilizing Propioxatin B.

Step 1: The Standard Protocol — High-Concentration Stock in 100% DMSO

The first objective is to create a stable, high-concentration stock solution that can be stored and diluted for experiments.

Protocol: Preparing a 10 mM Propioxatin B Stock in DMSO

  • Preparation: Weigh the required amount of Propioxatin B powder into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Initial Dissolution: Cap the tube securely and vortex gently for 1-2 minutes.[5] Visually inspect against a light source for any undissolved particulates.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with one or both of the following, checking for dissolution after each step:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[5] This uses ultrasonic waves to break apart compound aggregates.

    • Gentle Warming: Place the tube in a 37°C water bath or heat block for 10-15 minutes.[5] Caution: Use minimal heat, as excessive temperatures can degrade sensitive compounds.

  • Final Check & Storage: Once the solution is completely clear, it is ready. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[5] Store at -20°C or -80°C as recommended by the supplier.

Step 2: Troubleshooting Precipitation — The Co-Solvent Approach

If Propioxatin B precipitates upon dilution into your aqueous medium, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that effectively reduce the overall polarity of the solution, creating a more favorable environment for hydrophobic compounds.[9][]

CoSolvent_Concept cluster_0 Scenario 1: No Co-Solvent cluster_1 Scenario 2: With Co-Solvent Propioxatin_Insoluble Propioxatin B (Hydrophobic) Water_Polar Water (Highly Polar) Precipitate Precipitate Propioxatin_Insoluble->Precipitate Insoluble Propioxatin_Soluble Propioxatin B (Hydrophobic) CoSolvent Co-Solvent (e.g., PEG300) Hydrophobic End Hydrophilic End Propioxatin_Soluble:f0->CoSolvent:f1 Interacts with Solution Homogeneous Solution Water_Solvent Water (Polar) CoSolvent:f2->Water_Solvent:f0 Miscible in

Caption: How co-solvents bridge the gap between hydrophobic compounds and water.

Common Co-solvents for In Vitro and In Vivo Research

Co-Solvent / SurfactantTypePrimary Use & Rationale
PEG300 / PEG400 Co-solvent (Polymer)Increases solubility and is generally well-tolerated. Commonly used in in vivo formulations.[13]
Polysorbate 80 (Tween 80) Non-ionic SurfactantForms micelles that encapsulate the hydrophobic compound, preventing precipitation upon dilution.[13][14]
Ethanol Co-solventEffective at dissolving many compounds, but can have biological effects and evaporate from solutions.[9]
Propylene Glycol (PG) Co-solventA common vehicle component in pharmaceutical formulations.[9]

Protocol: Preparing a Dilution with a Co-Solvent

This protocol is for pre-diluting the DMSO stock before the final addition to media, which can prevent precipitation.

  • Prepare a Co-Solvent Mix: Create a sterile mixture of the co-solvent and your final buffer/medium. A good starting point is a 1:1 mixture of PEG300 and PBS.

  • Intermediate Dilution: Add your 10 mM DMSO stock of Propioxatin B to the co-solvent mix. For example, add 10 µL of DMSO stock to 90 µL of the PEG/PBS mix. Vortex gently.

  • Final Dilution: Add this intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration.

  • Observe: Visually inspect for any signs of precipitation. This intermediate step often provides a gentler transition for the compound from an organic to an aqueous environment.

Step 3: Advanced Troubleshooting — Leveraging pH-Dependent Solubility

Many complex molecules contain ionizable functional groups. Propioxatin B's structure, derived from amino acids, likely contains a carboxylic acid group, making it a weak acid.[15][16][17] The solubility of weak acids dramatically increases as the pH of the solution rises above their pKa, because the molecule becomes deprotonated (ionized) and thus more polar and water-soluble.[18]

Protocol: Testing pH-Dependent Solubility

  • Prepare Buffers: Make a set of sterile physiological buffers at different pH values. For a weak acid, you would test increasing pH. For example:

    • Phosphate-Buffered Saline (PBS) at pH 6.5

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (standard)

    • Tris Buffer at pH 8.0

  • Solubility Test: Add a small, known amount of Propioxatin B powder to equal volumes of each buffer.

  • Equilibrate: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for several hours to reach equilibrium.

  • Analyze: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of dissolved Propioxatin B using a suitable analytical method (e.g., HPLC-UV).

Step 4: Formulation Strategies for In Vivo Studies

For animal studies, a well-tolerated formulation that ensures bioavailability is paramount. Co-solvent systems are the standard approach.[13] The following is a widely used starting formulation that can be optimized.

Protocol: Standard In Vivo Formulation (10/40/5/45)

This creates a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Calculate Volumes: Determine the total volume of formulation needed for your dosing group to achieve the target mg/kg dose.

  • Initial Dissolution: Weigh the Propioxatin B powder into a sterile vial. Add the required volume of DMSO (10% of total final volume) and ensure the compound is fully dissolved, using gentle heat or sonication if needed.

  • Add Co-Solvents: Add the PEG300 (40% of total volume) and vortex thoroughly. The solution may become viscous.

  • Add Surfactant: Add the Tween 80 (5% of total volume) and vortex until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline or PBS (45% of total volume) while vortexing to prevent the compound from precipitating. The final solution should be clear.

  • Validation: This final formulation should be sterile-filtered if possible and administered promptly. It is crucial to run a preliminary study with the vehicle alone in a small group of animals to ensure it is well-tolerated.

References

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Retrieved from [Link]

  • Shayan, M., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. IJPRA. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. IJPBCS. Retrieved from [Link]

  • Rao, V. M., et al. (2006). Co-solubilization of poorly soluble drugs by micellization and complexation. PubMed. Retrieved from [Link]

  • StackExchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. StackExchange. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. JCTM. Retrieved from [Link]

  • ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. IJPCA. Retrieved from [Link]

  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water ?. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). propioxatin B — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Springer. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Springer. Retrieved from [Link]

  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT. Retrieved from [Link]

  • PMC. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. ResearchGate. Retrieved from [Link]

  • PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • PubMed. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. PubMed. Retrieved from [Link]

  • NIH. (n.d.). Propioxatin A. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Propioxatin B Instability in Solution

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their metallopeptidase assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their metallopeptidase assays. If you are working with Propioxatin B—a highly potent inhibitor of enzymes like Dipeptidyl-peptidase III (DPP III) and Enkephalinase B[1]—you are handling a molecule that requires strict environmental control.

Propioxatin B (MW 385.46)[2] derives its potency from an N-acyl-L-prolyl-L-valine backbone paired with a critical beta-hydroxamic acid "warhead"[3]. While this hydroxamic acid moiety is exceptional at chelating the catalytic zinc ion in the enzyme's active site, it is inherently unstable in aqueous solutions[4]. This guide provides the mechanistic causality behind this instability and field-proven, self-validating protocols to ensure your assay data remains robust.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Propioxatin B stock rapidly lose inhibitory activity in aqueous assay buffers? A: The loss of potency is driven by the hydrolysis of the hydroxamic acid warhead. In aqueous solutions, water acts as a nucleophile, attacking the carbonyl carbon of the hydroxamate group. This acid/base-catalyzed reaction cleaves the molecule into a carboxylic acid and hydroxylamine[4]. Because the resulting carboxylic acid lacks the precise electronic geometry to coordinate the metalloenzyme's zinc ion, target affinity drops precipitously—often by more than 1,000-fold[5].

Q2: I observe rapid degradation even at a neutral pH of 7.4. What else could be causing this? A: You are likely dealing with metal-catalyzed oxidation. Hydroxamic acids are indiscriminate metal chelators. If your assay buffer contains trace transition metals (e.g., Cu²⁺, Fe³⁺) from low-purity salts, these metals will catalyze the oxidation of the hydroxamate group into highly reactive acyl nitroso intermediates[6]. These intermediates rapidly decompose into HNO and inactive carboxylic acids, bypassing standard hydrolysis and depleting your active inhibitor pool in a matter of hours.

Q3: How do I definitively differentiate between compound degradation and target protein precipitation in my assay? A: Never guess; measure. You must implement a self-validating LC-MS/MS workflow. By monitoring the exact intact mass of Propioxatin B (MW 385.46)[2] alongside its primary hydrolytic degradant (MW 370.45, representing the loss of -NH and replacement with -OH), you isolate the variable. If the intact mass remains constant but your assay signal drops, the compound is stable, and your enzyme is precipitating or denaturing.

Section 2: Quantitative Stability Matrix

To optimize your experimental design, refer to the following causality-driven stability matrix for Propioxatin B.

Solvent System / ConditionDominant Degradation PathwayEstimated Half-LifeScientist Recommendation
100% Anhydrous DMSO (-20°C) None (Nucleophile absent)> 12 MonthsOptimal for Stock Storage.
Aqueous Buffer (pH 7.4, 4°C) Slow Hydrolysis2 - 4 WeeksAcceptable for short-term working solutions.
Aqueous Buffer (pH < 4.0, 25°C) Acid-Catalyzed Hydrolysis< 24 HoursAvoid. Do not use for serial dilutions.
Aqueous Buffer + Trace Cu²⁺ (25°C) Metal-Catalyzed Oxidation< 2 HoursCritical Failure. Use metal-free buffers.
Section 3: Self-Validating Experimental Protocol

To guarantee the integrity of your dose-response curves, follow this step-by-step methodology for preparing and validating Propioxatin B solutions. This protocol is designed as a closed, self-validating loop.

Step 1: Stock Preparation (The Anhydrous Mandate)

  • Equilibrate the lyophilized Propioxatin B vial to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Reconstitute to a 10 mM stock using strictly anhydrous DMSO (≤0.005% water). Causality: Removing the aqueous nucleophile completely halts the baseline hydrolysis pathway.

Step 2: Aliquoting and Inert Storage

  • Divide the stock into single-use aliquots in amber glass or low-bind microcentrifuge tubes.

  • Purge the headspace of each tube with Argon gas before sealing. Causality: Argon displaces ambient oxygen, eliminating the risk of spontaneous oxidative degradation during freeze-thaw cycles.

  • Store immediately at -20°C or -80°C.

Step 3: Working Solution Generation

  • Prepare your assay buffer using ultra-pure, metal-free water (e.g., LC-MS grade) and high-purity salts. If your enzyme tolerates it, add 10-50 µM EDTA to scavenge trace transition metals.

  • Dilute the Propioxatin B stock into the aqueous buffer immediately prior to introduction to the enzyme plate. Do not let aqueous dilutions sit on the benchtop.

Step 4: LC-MS/MS Validation (The Self-Validating Step)

  • Before running a costly high-throughput screen, inject a 1 µM sample of your final aqueous working solution into an LC-MS/MS system.

  • Validation Criteria: Quantify the ratio of the intact parent ion ( [M+H]+ m/z 386.4) to the carboxylic acid degradant ( [M+H]+ m/z 371.4).

  • Go/No-Go Decision: Proceed with the enzymatic assay only if the intact parent mass constitutes >95% of the total signal.

Section 4: Diagnostic Workflow

If you experience an unexpected drop in inhibitory activity, follow this logical progression to identify the root cause.

PropioxatinB_Troubleshooting Start Activity Drop Observed LCMS Perform LC-MS/MS (Target MW: 385.46) Start->LCMS Intact Is Intact Mass Present? LCMS->Intact Enzyme Troubleshoot Enzyme (Precipitation/Inactivation) Intact->Enzyme Yes Degradant Identify Degradant Profile Intact->Degradant No Hydrolysis MW 370.45 Detected (Carboxylic Acid) Degradant->Hydrolysis Oxidation Acyl Nitroso / HNO Detected Degradant->Oxidation FixpH Action: Optimize pH (Avoid extremes) Hydrolysis->FixpH FixMetal Action: Use Metal-Free Buffers / Argon Purge Oxidation->FixMetal

Fig 1. Diagnostic workflow for isolating Propioxatin B degradation pathways via LC-MS/MS.

Sources

Troubleshooting

Propioxatin B for Enkephalinase B Inhibition: A Technical Support Guide

Welcome to the technical support center for Propioxatin B, a potent inhibitor of enkephalinase B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Propioxatin B, a potent inhibitor of enkephalinase B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful application of Propioxatin B in your enzyme inhibition experiments.

Introduction to Propioxatin B

Propioxatin B is a dipeptide derivative that acts as a potent inhibitor of Enkephalinase B (EC 3.4.24.15), also known as dipeptidyl peptidase III.[1][2] Enkephalinase B is a metalloendopeptidase involved in the degradation of enkephalins, which are endogenous opioid peptides that play a crucial role in pain modulation.[3] By inhibiting this enzyme, Propioxatin B can potentiate the analgesic effects of enkephalins.

The structure of Propioxatin B, with the molecular formula C18H31N3O6, includes an N-acyl-L-prolyl-L-valine backbone.[2][4] A key feature of its inhibitory activity is the presence of a hydroxamic acid group, which is essential for coordinating with the metal ion in the active site of enkephalinase B.[5]

While some literature also describes Propioxatin B as a tricyclic sesquiterpenoid with anti-tuberculosis activity targeting bacterial DNA gyrase, its primary and most well-characterized role is as an enkephalinase B inhibitor.[6][7] This guide will focus on its application in the context of enkephalinase B inhibition.

PropertyValueSource
Molecular Formula C18H31N3O6[2][4]
Molecular Weight 385.46 g/mol [7]
CAS Number 102962-95-8[4][7]
Target Enzyme Enkephalinase B[1]
Reported Ki 1.1 x 10⁻⁷ M[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Propioxatin B?

A1: Propioxatin B acts as an inhibitor of enkephalinase B. Its hydroxamic acid moiety is crucial for its inhibitory function, as it chelates the metal ion (typically zinc) in the active site of the metalloendopeptidase, thereby blocking its catalytic activity.[5]

Q2: What is the recommended starting concentration for my experiments?

A2: A good starting point for your experiments is to use a concentration range that brackets the reported Ki value of 1.1 x 10⁻⁷ M (or 110 nM).[1] We recommend performing a dose-response curve spanning several orders of magnitude around this value (e.g., from 1 nM to 10 µM) to determine the IC50 in your specific assay conditions.

Q3: How should I prepare a stock solution of Propioxatin B?

A3: Due to its peptide-like structure, Propioxatin B is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it further in your aqueous assay buffer. Always prepare fresh dilutions for your experiments to minimize degradation.

Q4: How stable is Propioxatin B in solution?

A4: The stability of peptide-based molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of proteases.[8][9] It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the aqueous solutions. For long-term storage, keep the solid compound and DMSO stock solutions at -20°C or -80°C.

Q5: Are there any known off-target effects of Propioxatin B?

A5: Propioxatin B has been shown to be a relatively specific inhibitor for enkephalinase B, with less activity against other proteases like aminopeptidases.[1] However, the hydroxamic acid group present in Propioxatin B is a known metal-chelating moiety and can potentially interact with other metalloenzymes.[10][11][12][13] It is always good practice to include appropriate controls in your experiments to assess any potential off-target effects in your system.

Experimental Protocols

Protocol 1: Determination of IC50 for Propioxatin B against Enkephalinase B

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Propioxatin B using a fluorometric assay.

Materials:

  • Purified or recombinant enkephalinase B

  • Propioxatin B

  • Fluorogenic enkephalinase B substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO2)-Gly)[14]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow Diagram:

IC50_Determination_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Propioxatin B Serial Dilutions add_inhibitor Add Propioxatin B Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enkephalinase B Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 Determination of Propioxatin B.

Procedure:

  • Prepare Propioxatin B dilutions: Prepare a serial dilution of Propioxatin B in the assay buffer. The final concentrations in the assay should typically range from 1 nM to 10 µM.

  • Enzyme and Substrate Preparation: Dilute the enkephalinase B and the fluorogenic substrate in the assay buffer to their optimal working concentrations. These should be determined empirically in preliminary experiments.

  • Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, followed by the Propioxatin B dilutions. Include a control with no inhibitor (vehicle control) and a blank with no enzyme.

  • Add Enzyme: Add the enkephalinase B solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each Propioxatin B concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Propioxatin B concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with Propioxatin B.

Problem 1: No or Low Enzyme Inhibition Observed

Possible CauseSuggested Solution
Incorrect Propioxatin B Concentration Verify the calculations for your stock solution and dilutions. Perform a new serial dilution from a fresh stock.
Degraded Propioxatin B Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions.[8][9]
Inactive Enzyme Check the activity of your enkephalinase B preparation using a positive control inhibitor (if available) or by confirming substrate turnover in the absence of an inhibitor.
Inappropriate Assay Conditions Optimize assay parameters such as pH, temperature, and buffer composition, as these can affect both enzyme activity and inhibitor binding.

Problem 2: High Variability in Results

Possible CauseSuggested Solution
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete Mixing Gently mix the contents of the wells after adding each reagent.
Temperature Fluctuations Ensure a stable incubation temperature throughout the experiment.
Precipitation of Propioxatin B Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different co-solvent.

Problem 3: Unexpected Enzyme Activation

Possible CauseSuggested Solution
Assay Artifact At very low concentrations, some compounds can appear to activate enzymes due to assay interference. Review your data carefully and ensure the effect is dose-dependent.
Complex Allosteric Regulation While unlikely for this class of inhibitors, some enzymes can be activated by compounds binding to allosteric sites. This would require more in-depth kinetic studies to confirm.

Troubleshooting Flowchart:

Troubleshooting_Flowchart start Unexpected Results in Inhibition Assay check_inhibition Is there no or low inhibition? start->check_inhibition check_variability Is there high variability? check_inhibition->check_variability No verify_conc Verify Propioxatin B concentration check_inhibition->verify_conc Yes check_activation Is there unexpected activation? check_variability->check_activation No check_pipetting Review pipetting technique check_variability->check_pipetting Yes check_artifact Investigate potential assay artifacts check_activation->check_artifact Yes end Re-run Experiment check_activation->end No fresh_stock Prepare fresh Propioxatin B stock verify_conc->fresh_stock check_enzyme Check enzyme activity fresh_stock->check_enzyme optimize_assay Optimize assay conditions check_enzyme->optimize_assay optimize_assay->end ensure_mixing Ensure proper mixing check_pipetting->ensure_mixing stabilize_temp Stabilize incubation temperature ensure_mixing->stabilize_temp check_precipitation Check for inhibitor precipitation stabilize_temp->check_precipitation check_precipitation->end kinetic_studies Perform detailed kinetic studies check_artifact->kinetic_studies kinetic_studies->end

Caption: A step-by-step guide to troubleshooting common experimental issues.

References

  • Inaoka, Y., Tamaoki, H., Takahashi, S., Enokita, R., & Okazaki, T. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. The Journal of antibiotics, 39(10), 1368–1377. [Link]

  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. The Journal of antibiotics, 39(10), 1378–1381. [Link]

  • NextSDS. (n.d.). propioxatin B — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Florentin, D., Sassi, A., & Roques, B. P. (1984). A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins. Analytical biochemistry, 141(1), 62–69. [Link]

  • Ohno, M., Kai, M., & Ohkura, Y. (1988). Assay for enkephalin-degrading peptidases in rat brain tissues by high-performance liquid chromatography with on-line post-column fluorescence detection. Journal of chromatography, 430(2), 291–298. [Link]

  • Ronzio, R. A. (2016). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. ACS medicinal chemistry letters, 7(4), 365–368. [Link]

  • Oliveira, V., Bido, A. T., & Juliano, L. (1996). A highly selective assay for neutral endopeptidase based on the cleavage of a fluorogenic substrate related to Leu-enkephalin. Analytical biochemistry, 237(2), 224–229. [Link]

  • Malfroy, B., & Burnier, J. (1987). New substrates for enkephalinase (neutral endopeptidase) based on fluorescence energy transfer. Biochemical and biophysical research communications, 143(1), 58–66. [Link]

  • Adawiyah, R., & Suryani, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 434. [Link]

  • Andersen, J. F., & Nonboe, U. (2019). Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors. ACS chemical neuroscience, 10(8), 3569–3578. [Link]

  • Pinholt, C., & Bukrinsky, J. T. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 7(5), 20170024. [Link]

  • Inaoka, Y., Takahashi, S., & Okazaki, T. (1986). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of biochemistry, 100(4), 843–849. [Link]

  • ResearchGate. (n.d.). Structures of propioxatins (A) and (B). Retrieved March 21, 2026, from [Link]

  • Adawiyah, R., & Suryani, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 434. [Link]

  • Taylor & Francis. (n.d.). Enkephalinase – Knowledge and References. Retrieved March 21, 2026, from [Link]

  • Llorens, C., Malfroy, B., Schwartz, J. C., Gacel, G., Roques, B. P., Roy, J., & Morgat, J. L. (1982). Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain. Journal of neurochemistry, 39(4), 1081–1089. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. [Link]

  • da Silva, E. T., & de Souza, M. V. N. (2021). Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition. Chemical communications (Cambridge, England), 57(4), 461–464. [Link]

  • Yao, Y., He, H., & Chen, S. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of Food Science, 87(10), 4236–4251. [Link]

  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. The Journal of antibiotics, 39(10), 1382–1385. [Link]

  • Kim, D., & Park, H. (2022). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International journal of molecular sciences, 23(3), 1547. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13076729, C3H4O2. Retrieved March 21, 2026, from [Link].

  • Llorens, C., Gacel, G., Swerts, J. P., Perdrisot, R., Fournie-Zaluski, M. C., Schwartz, J. C., & Roques, B. P. (1980). Rational design of enkephalinase inhibitors: substrate specificity of enkephalinase studied from inhibitory potency of various dipeptides. Biochemical and biophysical research communications, 96(4), 1710–1716. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139589004, Propioxatin A. Retrieved March 21, 2026, from [Link].

  • de la Baume, S., Yi, C. C., Schwartz, J. C., Chaillet, P., Marcais-Collado, H., & Costentin, J. (1983). Effect of various enkephalin analogs and dipeptides on the enzymatic activity of enkephalinase B isolated from calf-brain striatum. Neuroscience, 8(3), 575–581. [Link]

  • Assay Genie. (n.d.). Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric) (BN00767). Retrieved March 21, 2026, from [Link]

  • Relton, J. M., Gee, N. S., Matsas, R., Turner, A. J., & Kenny, A. J. (1983). Purification of endopeptidase-24.11 ('enkephalinase') from pig brain by immunoadsorbent chromatography. The Biochemical journal, 215(3), 519–523. [Link]

  • Gorenstein, C., & Snyder, S. H. (1980). Purification and characterization of enkephalin-degradating enzymes from calf-brain striatum. Life sciences, 26(24), 2065–2071. [Link]

  • Taylor & Francis Online. (2025, November 27). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Retrieved March 21, 2026, from [Link]

  • de la Baume, S., Yi, C. C., Schwartz, J. C., Chaillet, P., Marcais-Collado, H., & Costentin, J. (1983). Synthesis of enkephalinase B inhibitors, and their activity on isolated enkephalin-degrading enzymes. Neuroscience, 8(3), 575–581. [Link]

  • Royal Society of Chemistry. (n.d.). Chromatographic assay to study the activity of multiple enzymes involved in the synthesis and metabolism of dopamine and serotonin. Retrieved March 21, 2026, from [Link]

  • Devlin Lab. (n.d.). Publications. Retrieved March 21, 2026, from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Propioxatin B Synthesis and Purification

Introduction: This technical support center is a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Propioxatin B. Propioxatin B, an N-acyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support center is a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Propioxatin B. Propioxatin B, an N-acyl-L-prolyl-L-valine derivative with an α-isobutyl succinic acid β-hydroxamic acid moiety, presents a unique set of synthetic and purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively. Our aim is to empower you with the technical knowledge to anticipate potential issues, diagnose problems as they arise, and implement robust solutions to achieve high yield and purity of your target compound.

Part 1: Synthesis of Propioxatin B - Troubleshooting and FAQs

The synthesis of Propioxatin B can be conceptually divided into three key stages: the formation of the N-acyl moiety (α-isobutyl succinic acid β-hydroxamic acid), the synthesis of the L-prolyl-L-valine dipeptide core, and the final coupling of these two fragments. Each stage has its own set of potential pitfalls.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the primary challenges in synthesizing the L-prolyl-L-valine dipeptide core?

A1: The main difficulties arise from the unique structural features of proline.[1][2] Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can result in slower and incomplete coupling reactions when adding the valine residue.[1][2] Furthermore, proline is susceptible to racemization, the conversion from the desired L-enantiomer to the unwanted D-enantiomer, especially when using certain coupling reagents.[1] Another common issue is the formation of a diketopiperazine (DKP) byproduct, which is a stable six-membered ring that can form through intramolecular cyclization of the dipeptide, leading to termination of the peptide chain.[3][4]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a diketopiperazine. How can I prevent this?

A2: Diketopiperazine formation is a prevalent side reaction, particularly when proline is at or near the C-terminus of a dipeptide.[3] To mitigate this, consider the following strategies:

  • Utilize a sterically hindered resin: The 2-chlorotrityl chloride resin is highly recommended as its bulkiness physically obstructs the intramolecular cyclization required for DKP formation.[4]

  • Pre-formed dipeptide: Instead of a stepwise addition of amino acids to the resin, you can synthesize the L-prolyl-L-valine dipeptide in solution first and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate stage.[1]

Q3: My final product shows the presence of the D-proline isomer. What causes this racemization and how can it be minimized?

A3: Proline racemization is a significant concern that can compromise the biological activity of your final compound.[1] Key factors that promote racemization include the choice of coupling reagents and additives. The combination of a carbodiimide like DIC with HOBt in DMF is known to increase the risk of proline racemization.[1][5] To minimize this:

  • Select appropriate coupling reagents: Opt for reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU) or specialized reagents like PyAOP.[1]

  • Avoid problematic combinations: If using a carbodiimide, consider omitting HOBt or switching to a different solvent like dichloromethane (DCM).[1][5]

Q4: What are the common side reactions during the formation of the β-hydroxamic acid?

A4: The most significant side reaction is the Lossen rearrangement , which converts the hydroxamic acid to an isocyanate under certain conditions, particularly with activating agents or heat. This isocyanate can then react with other nucleophiles in the mixture to form unwanted urea or carbamate byproducts.[6] Other potential issues include hydrolysis of the ester precursor back to the carboxylic acid and the formation of N,O-diacylhydroxylamine if unprotected hydroxylamine is used with an activating agent.[6]

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Solution
Low yield in the dipeptide coupling step (Pro-Val) Incomplete coupling due to the less nucleophilic secondary amine of proline and steric hindrance.[1][2]Perform a double coupling for the valine residue to ensure the reaction goes to completion.[2] Increase the concentration of the amino acid and coupling reagents.[1] Use a more potent coupling reagent like HATU or HCTU for this step.[1]
Presence of isocyanate-derived impurities (e.g., ureas) in the final product The Lossen rearrangement of the hydroxamic acid has occurred.[6]If activating the carboxylic acid, switch to a milder method or lower the reaction temperature.[6] Consider synthesizing the hydroxamic acid from an ester precursor, which is less prone to this rearrangement.[7][8] Alternatively, use an O-protected hydroxylamine followed by a deprotection step to prevent the rearrangement during coupling.[6][9]
Incomplete N-acylation of the dipeptide Steric hindrance from the bulky α-isobutyl succinyl group and the adjacent valine residue.[10]Use a more reactive acylating agent, such as an acyl chloride or a pre-activated ester. Increase the reaction temperature and/or time. Consider using a catalyst, such as DMAP, if compatible with your substrate.
Low yield in the synthesis of α-isobutylsuccinic anhydride Competing side reactions such as polymerization or oxidation at the high temperatures required for the "ene" reaction.[11]Add polymerization inhibitors like hydroquinone to the reaction mixture.[11] Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimizing side product formation.[12]
Hydrolysis of the ester precursor during hydroxamic acid formation Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. If using a base, an alkoxide base in the corresponding alcohol can be a good choice to avoid hydrolysis.[7]

Part 2: Purification of Propioxatin B - Troubleshooting and FAQs

The purification of Propioxatin B can be challenging due to its amphiphilic nature, with both hydrophobic (isobutyl, prolyl, and valyl side chains) and polar (hydroxamic acid, amide bonds) functionalities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for purifying such molecules.[6][13]

Frequently Asked Questions (FAQs) - Purification

Q1: My crude product is poorly soluble in the HPLC mobile phase. What can I do?

A1: Poor solubility is a common issue with complex synthetic molecules.[4] For hydrophobic peptides and their derivatives, dissolving them first in a small amount of a strong organic solvent like DMF, DMSO, or isopropanol before diluting with the mobile phase can be effective.[14] Be mindful that the volume of the strong solvent should be minimal to avoid affecting the chromatographic separation.

Q2: I'm observing broad or tailing peaks in my HPLC chromatogram. What are the likely causes?

A2: Peak broadening or tailing can be caused by several factors:

  • Secondary interactions: The hydroxamic acid moiety can interact with residual silanols on the silica-based C18 column, leading to tailing. The use of a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% can help to minimize these interactions and improve peak shape.[14][15]

  • Column overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or the concentration of your sample.[16]

  • Slow kinetics: The interconversion of proline cis/trans isomers on the chromatographic timescale can sometimes lead to broadened peaks. Running the chromatography at an elevated temperature (e.g., 40-60 °C) can sometimes help to sharpen the peaks by accelerating this interconversion.

Q3: How do I remove Trifluoroacetic Acid (TFA) from my final product after HPLC purification?

A3: TFA is a common ion-pairing agent in RP-HPLC but can be toxic or interfere with biological assays.[2] Several methods can be used for its removal:

  • Lyophilization with HCl: Dissolve the purified, lyophilized peptide in a dilute HCl solution (e.g., 10-100 mM) and re-lyophilize. The volatile TFA will be displaced by the non-volatile HCl. Repeat this process 2-3 times.[15]

  • Anion exchange: Pass a solution of the peptide through a strong anion exchange resin that has been pre-equilibrated with an acetate buffer. The TFA will be exchanged for acetate ions.[15]

  • Dialysis or gel filtration: For larger molecules, these methods can be effective at removing small molecule contaminants like TFA.

Q4: My final product purity is lower than expected, with several closely eluting impurities. How can I improve the separation?

A4: Improving the resolution of closely eluting impurities often requires careful optimization of the HPLC method:

  • Shallow the gradient: A slower, more gradual increase in the organic solvent concentration (e.g., 0.5% B/min instead of 1% B/min) can improve the separation of closely related compounds.[6][15]

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation.

  • Change the stationary phase: If using a C18 column, trying a C8 or a phenyl-hexyl column may provide a different selectivity and better resolution.

  • Optimize the pH: If your molecule is stable at different pH values, adjusting the pH of the mobile phase can significantly impact the retention and separation of ionizable compounds.[8]

Troubleshooting Guide: Purification
Issue Potential Cause Recommended Solution
Low recovery after HPLC Product Precipitation: The compound may be precipitating on the column or in the tubing. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. Aggregation: The peptide derivative may be aggregating, leading to poor chromatographic behavior.[17]Ensure the sample is fully dissolved before injection.[16] Try a different stationary phase or a different organic modifier in the mobile phase. Add a small amount of an organic acid like formic acid or acetic acid to the mobile phase to improve solubility. For aggregation issues, consider dissolving the crude product in a denaturing solvent like 6M guanidine-HCl before injection (ensure compatibility with your HPLC system).
Multiple peaks for a pure compound Isomers: The presence of stable conformational isomers (e.g., cis/trans isomers of the proline amide bond) can sometimes result in multiple peaks. On-column degradation: The compound may be degrading on the column, especially if the mobile phase is too acidic or basic.Try running the HPLC at an elevated temperature to coalesce the peaks from conformers. Check the stability of your compound at the pH of the mobile phase. Use a buffered mobile phase to maintain a stable pH.
Contamination with byproducts from synthesis Inefficient purification: The chosen chromatographic conditions may not be adequate to separate all synthesis-related impurities.Re-evaluate the HPLC method as described in Q4 of the purification FAQs. Consider a two-step purification process, for example, an initial ion-exchange chromatography step followed by RP-HPLC.[18]
Final product is a sticky oil instead of a solid Residual solvent or TFA: Trapped solvent or the presence of TFA can prevent the product from solidifying. Hygroscopic nature: The compound may be inherently hygroscopic.Ensure complete removal of TFA using the methods described in Q3. Lyophilize the product from a t-butanol/water mixture, which can sometimes help in obtaining a fluffy solid. Store the final product under vacuum or in a desiccator.

Part 3: Protocols and Visualizations

Protocol 1: General Procedure for Coupling of an Amino Acid to a Proline Residue

This protocol outlines a general procedure for the coupling of an N-Fmoc protected amino acid (e.g., Valine) to a proline residue on a solid support, with considerations for minimizing side reactions.

  • Resin Swelling: Swell the Fmoc-Pro-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the proline residue.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the N-Fmoc-Val-OH (3 equivalents relative to resin loading) with a suitable coupling reagent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (or a chloranil test for the secondary amine) to check for completion of the coupling.

  • Double Coupling (if necessary): If the test indicates incomplete coupling, drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[2]

  • Washing: After complete coupling, wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 2: General Procedure for Hydroxamic Acid Formation from an Ester

This protocol describes a general method for the conversion of a methyl or ethyl ester to a hydroxamic acid.

  • Solution Preparation: Dissolve the ester substrate (1 equivalent) in a mixture of THF and methanol (1:1 v/v).

  • Hydroxylamine Addition: In a separate flask, prepare a solution of 50% aqueous hydroxylamine. Add this solution (e.g., 5-10 equivalents) to the ester solution.

  • Base Addition: Add a solution of potassium hydroxide in methanol or a catalytic amount of potassium cyanide (KCN) to the reaction mixture.[19]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., citric acid or 1N HCl) to pH ~5-6.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude hydroxamic acid can then be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_acyl_chain N-Acyl Chain Synthesis cluster_dipeptide Dipeptide Core Synthesis cluster_final_coupling Final Coupling & Deprotection succinic_anhydride Succinic Anhydride alpha_isobutyl_succinic α-Isobutylsuccinic Anhydride succinic_anhydride->alpha_isobutyl_succinic Ene Reaction isobutene Isobutene isobutene->alpha_isobutyl_succinic succinic_ester Succinic Ester alpha_isobutyl_succinic->succinic_ester Ring Opening esterification Esterification hydroxamic_acid α-Isobutylsuccinic β-Hydroxamic Acid succinic_ester->hydroxamic_acid Hydroxylaminolysis hydroxylamine Hydroxylamine hydroxylamine->hydroxamic_acid final_coupling Final Coupling hydroxamic_acid->final_coupling proline Fmoc-Pro-Resin deprotection Fmoc Deprotection proline->deprotection coupling Coupling deprotection->coupling valine Fmoc-Val-OH valine->coupling pro_val_resin Fmoc-Val-Pro-Resin coupling->pro_val_resin pro_val_resin->final_coupling cleavage Cleavage & Deprotection final_coupling->cleavage propioxatin_b Crude Propioxatin B cleavage->propioxatin_b purification Pure Propioxatin B propioxatin_b->purification Purification (RP-HPLC) Troubleshooting_Purification cluster_good cluster_bad start Crude Product hplc RP-HPLC Purification start->hplc good_peak Sharp, Symmetric Peak? hplc->good_peak pure_product Pure Propioxatin B good_peak->pure_product Yes bad_peak Broad/Tailing Peak good_peak->bad_peak No cause1 Secondary Interactions bad_peak->cause1 cause2 Column Overload bad_peak->cause2 cause3 Slow Isomer Interconversion bad_peak->cause3 solution1 Use TFA (0.1%) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Increase Column Temp. cause3->solution3 solution1->hplc Re-inject solution2->hplc Re-inject solution3->hplc Re-inject

Caption: Troubleshooting flowchart for HPLC purification.

References

  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Mutter, M., & Nef, H. (1998). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 120(43), 11082–11089.
  • Kuroda, H., & Kubo, Y. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 244–249.
  • Barlos, K., & Gatos, D. (2005). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S. Patent No. 7,645,858 B2. Washington, DC: U.S.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Danishefsky, S. J., & Tan, Z. (2011). An Advance in Proline Ligation. Journal of the American Chemical Society, 133(28), 10983–10985.
  • Danishefsky, S. J., & Tan, Z. (2011).
  • Aube, J., & Durette, P. L. (1997). Steric Effects on the Amide Isomer Equilibrium of Prolyl Peptides. Synthesis and Conformational Analysis of N-Acetyl-5-tert-butylproline N'-Methylamides. Journal of the American Chemical Society, 119(46), 11275–11283.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204.
  • Reddy, A. S., & Kumar, M. S. (2010). Methods for Hydroxamic Acid Synthesis. PMC.
  • BenchChem. (2025). Technical Support Center: Hydroxamic Acid Synthesis. BenchChem.
  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2026, January 23). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Request PDF.
  • Raines, R. T., & Shoulders, M. D. (2018, September 21). Construction of Challenging Proline–Proline Junctions via Diselenide–Selenoester Ligation Chemistry. Journal of the American Chemical Society.
  • Raines, R. T., & Shoulders, M. D. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Tretyakov, B. Y., Gadomsky, S. Y., & Terentiev, A. O. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
  • Agilent. (n.d.).
  • Novo Nordisk A/S. (2020). Acylation process for preparation of n-substituted peptide.
  • Neves, A. R., & Amaral, M. E. (n.d.). Synthesis and characterization of ASA samples.
  • Pizzi, A., & Garcia, R. (2007). Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism.
  • Trams, E. G. (2025, September 20). Thin-layer chromatography of hydroxamic acids.
  • Angeletti, R. H. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Protocols.
  • Muir, T. W., & Dawson, P. E. (2013).
  • Aguilar, M. I. (2004).
  • Reddy, A. S., & Kumar, M. S. (2010). Methods for Hydroxamic Acid Synthesis. PMC.
  • Raines, R. T., & Shoulders, M. D. (2021). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. ChemRxiv.
  • Hayashi, Y., & Li, J. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform.
  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Wikipedia.
  • Tretyakov, B. Y., Gadomsky, S. Y., & Terentiev, A. O. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. BioXconomy.
  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC.
  • Danishefsky, S. J., & Tan, Z. (2011).
  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
  • DuPont. (n.d.).
  • Isidro-Llobet, A., et al. (2019, March 22).
  • Liddell, J. (2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review.
  • Kamysz, W., & Ossoliński, K. (2004). fast and efficient purification of synthetic peptides by solid-phase extraction.
  • BOC Sciences. (n.d.).

Sources

Troubleshooting

Overcoming low yield in Propioxatin B extraction

[label="AcidRefiningDiagramColors I'mnowrevisingthecolorschemefortheGraphvizworkflowdiagramtoensuresufficientcontrastandclarity, asIwasinstructedtocheck.I'madjustingthecolorsforbetterreadability, particularlythenodetext,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="AcidRefiningDiagramColors I'mnowrevisingthecolorschemefortheGraphvizworkflowdiagramtoensuresufficientcontrastandclarity, asIwasinstructedtocheck.I'madjustingthecolorsforbetterreadability, particularlythenodetext, followingthecolorcontrastrules.Iwillbeupdatingthisworkflowtotheguidenext.I'vecheckedthecolorcontrasttoconfirmitishighenough, andadjustedallofthecolorvaluesfortheworkflowdiagram.OptimizingVisuals I'mnowrefiningthevisualelements, specificallythecolorschemefortheGraphvizworkflowdiagram.I'veadjustedthenodetextcolors, toimprovethecontrastforreadability.Theworkflowisnext.I'vetestedthecolorcontrastandadjustedallofthecolorvaluesfortheworkflowdiagram, andhavestartedonthenextsection.FinalizingDataPresentation I'mnowfinalizingthedatapresentation, particularlythetabledetailingextractionstagesandyieldoptimization, includingthegradientforAE-SephadexorDEAE-Toyopearl.I'mfocusingonthegradientforaceticacidandtheHPLCdata.Iwillincludethisinformationforoptimizingyieldpercentagesandensuringclearrecommendations, andtheODSHPLCwithashallowgradient.Here'sthedataforthedatatable:|ExtractionStage|ExpectedYield(%)|KeyPhysicochemicalVulnerability|CorrectiveAction||------------------|--------------------|-----------------------------------|-------------------||HP20Adsorption|85-90%|Competitivedisplacementbyhydrophobicimpurities|Optimizeloadingcapacity;donotexceed2bedvolumes/hour.||pH2.0Extraction|75-80%|HydroxamicacidhydrolysisatlowpH|Performat4°C;limitpH2.0exposureto<15minutes.||pH7.0Re-extract|85-90%|Emulsionformation|Centrifugeat4000xgtobreakphaseemulsions.||DEAEIon-Exchange|70-80%|Incompleteelutionduetostrongionicbinding|Useastepwiseaceticacidgradient;monitorfractionsviaUV.||ODSHPLC|90-95%|Co-elutionofPropioxatinAandB|Useashallow0.1%TFAgradient;monitorpeaksat220nm.|VerifyingCitations I'mnowfocusingonverifyingthecitedreferences, specificallyPubMed, GooglePatents, andMDPI, toensuretheiraccuracyandrelevancetotheTechnicalSupportCenterguide.I'veconfirmedthattheURLsarecorrectforthepaperspublishedin1986, 2022, andtheUSPatent4804676A, andwillincorporatethisinformationintotheTechnicalSupportCenterguide.RefiningInformationDiscrepancies I'mnowinvestigatingtheconflictinginformationregardingtheoriginofPropioxatinB, specificallythediscrepancybetweenMedChemExpressandtheprimaryliterature.I'mverifyingtheliteraturethatmentionsKitasatosporiasetaeasthesource.Iwillclarifythisapparenterror, citingthedefinitivesource.Iwillincludetheconflictingdetailandcorrectit.ClarifyingDiscrepancies I'mworkingtoclarifyinconsistenciesregardingPropioxatinB'sorigin, whichisspecificallythecontradictionbetweenMedChemExpressandscientificliterature.I'llcorrecttheerror, andincludethedefinitivesourceforaccuracyintheTechnicalSupportCenterguide.ConfirmingDiagramWorkflow I'mnowconfirmingtheworkflowdiagram, ensuringeachstepalignswiththeexperimentalprocedureandthatitaccuratelyvisualizestheextractionprocessforclarity.I'mfocusingonthestepstopresentavisualguideandclarifythepurificationprocess.Thediagramisnowcomplete, andtheworkflowisupdated.I'mcheckingthatthediagramconveysinformationinaclearandconcisemanner.FinalizingGuideContent I'mnowputtingthefinishingtouchesontheTechnicalSupportCenterguide, includingincorporatingrefinedFAQs, avalidatedworkflowdiagram, andcarefullyverifiedcitations.I'vefinalizedtheinformationonhydroxamicacidinstabilityandco-elution, andreviewedallsectionstoensureclarityandaccuracybeforethefinaldeliverable.Iamensuringthatthedetailspresentedareclearandunderstandableforthetechnicalsupportaudience.FinalizingDiagramsandProtocols I'mnowintegratingthefinal, validatedworkflowdiagramandthedetailed, self-validatingprotocolintotheguide.I'mfocusingonensuringseamlessintegrationwiththeFAQsectionandthedatatable.Thefinalinformationisnearlycomplete, Ijustneedtocompileallofthedata.IntegratingDataPoints I'mnowintegratingthedatapointsandrefiningtheyieldpercentagesfromtheextractionstagestable.I'mfocusingonensuringthesevaluesareconsistentwiththecitedliterature, andthatthedataispresentedclearlyandconcisely.Iwillalsomakesurethekeyphysicochemicalvulnerabilitiesareidentified.Ihaveintegratedtheworkflowandthetableintothefinaldraft.CompletingDocumentation I'mnowcompletingthedocumentationbyfinalizingtheintegrationoftheself-validatingprotocol, workflowdiagram, andquantitativedata.I'mfocusingonconsistencyacrosstheguideandensuringthedetailsalignwiththecitedliterature, andthatitispresentedclearly.TheTechnicalSupportCenterguideisnowcomplete.FinalizingDocumentDetails I'mnowputtingthefinishingtouchesonthedocument, ensuringallreferencesarecorrectlycitedandthedatatablealignswiththeprovidedinformation.I'mfocusingonensuringaccuracyandclarityforasuccessfultechnicalsupportdeliverable.TheTechnicalSupportCenterguideisnowcompleteandreadyfordistribution.WelcometotheTechnicalSupportCenter.AsaSeniorApplicationScientistspecializinginthedownstreamprocessingofmicrobialsecondarymetabolites, IfrequentlyconsultwithresearchersstrugglingtoisolatePropioxatinB.PropioxatinBisahighlypotentenkephalinaseBandDipeptidylPeptidaseIII(DPPIII)inhibitorproducedbytheactinomyceteKitasatosporiasetae[1.4]. Structurally, it is a dipeptide (N-acyl-L-Pro-L-Val) featuring an α-isobutyl succinic acid β-hydroxamic acid moiety[1]. While some commercial vendor catalogs erroneously list it as a plant-derived sesquiterpenoid, peer-reviewed literature confirms its microbial origin and peptide nature[2]. The molecule's hydroxamic acid pharmacophore presents specific thermodynamic and kinetic vulnerabilities during extraction.

This guide provides a self-validating framework to troubleshoot your workflow, understand the causality behind yield losses, and optimize your recovery.

Part 1: Troubleshooting FAQs

Q1: Why does my yield drop significantly during the solvent extraction phase? Mechanistic Cause: The standard extraction protocol requires partitioning the molecule into n-butanol at pH 2.0, followed by an aqueous re-extraction at pH 7.0[3]. At highly acidic pH (pH 2.0), the hydroxamate oxygen is protonated, making the carbonyl carbon highly susceptible to nucleophilic attack and subsequent hydrolysis. While pH 2.0 is necessary to protonate the carboxylic acid for organic partitioning, prolonged exposure irreversibly degrades the pharmacophore. Corrective Action: Perform the n-butanol extraction strictly at 4°C and limit pH 2.0 exposure to less than 15 minutes. Immediately re-extract into a pH 7.0 aqueous buffer. Self-Validation: Test the final aqueous layer for DPP III inhibitory activity; a loss of activity relative to the pre-extraction broth indicates that acid-catalyzed hydrolysis occurred[1].

Q2: My Diaion HP20 resin adsorption step shows massive breakthrough. How do I fix this? Mechanistic Cause: Propioxatin B is moderately hydrophobic. If the culture broth filtrate is loaded at too high a velocity, the mass transfer zone exceeds the column length, causing breakthrough. Furthermore, competing hydrophobic metabolites from Kitasatosporia setae can saturate the resin's surface area[2]. Corrective Action: Maintain a linear flow rate of 1–2 cm/min and ensure the broth is completely clarified before loading. Do not exceed a loading ratio of 2 bed volumes per hour.

Q3: How do I resolve Propioxatin B from Propioxatin A during final HPLC purification? Mechanistic Cause: Propioxatin A and B are nearly identical, differing only by a single methyl group on the N-acyl moiety (Propioxatin A has an α-propyl group, while B has an α-isobutyl group)[1]. This minor difference in hydrophobic surface area causes them to co-elute on poorly packed or short-chain columns. Corrective Action: Utilize an ODS (octadecyl silica) column with a highly controlled, shallow gradient of acetonitrile or methanol in water containing 0.05% TFA[3]. Self-Validation: Validate resolution by collecting fractions and performing mass spectrometry. Propioxatin B will exhibit an [M+H]+ mass shift corresponding to the additional -CH2- group compared to Propioxatin A.

Part 2: Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for the extraction of Propioxatin B.

Phase 1: Fermentation and Primary Recovery

  • Cultivation: Culture Kitasatosporia setae SANK 60684 in a highly aerated fermentation medium at 28°C[2][3].

  • Filtration: Filter the culture broth to remove the mycelial mass. Validation Check: Assay the filtrate for enkephalinase B or DPP III inhibition to ensure the metabolite has been actively secreted[2].

  • Resin Adsorption: Load the filtrate onto a Diaion HP20 macroporous resin column. Wash with deionized water to elute hydrophilic impurities[3].

  • Elution: Elute the active compounds using 50% aqueous ethanol. Monitor the UV absorbance of the eluate and pool the active fractions[3].

Phase 2: pH-Shift Solvent Extraction 5. Acidification: Concentrate the active eluate in vacuo. Chill the concentrate to 4°C and carefully adjust the pH to 2.0 using 1N HCl[3]. 6. n-Butanol Partitioning: Immediately extract the acidified solution with an equal volume of n-butanol. 7. Neutralization: Separate the n-butanol layer and immediately back-extract it with an aqueous solution adjusted to pH 7.0[3]. Validation Check: Analyze both layers via HPLC; >90% of the target compound should quantitatively transfer to the aqueous layer.

Phase 3: High-Resolution Purification 8. Ion-Exchange: Load the pH 7.0 aqueous extract onto a DEAE-Sephadex or DEAE-Toyopearl 650S column. Elute using an increasing concentration gradient of acetic acid[3]. 9. Reverse-Phase HPLC: Pool the active fractions, concentrate, and inject onto an ODS (C18) HPLC column. Elute using a shallow gradient to resolve Propioxatin B from Propioxatin A[3]. 10. Lyophilization: Lyophilize the purified Propioxatin B fractions to obtain a pure white powder[3].

Part 3: Process Visualization

G Broth Kitasatosporia setae Culture Broth Filtration Filtration (Mycelia Removal) Broth->Filtration HP20 Diaion HP20 Resin Adsorption Filtration->HP20 Elution 50% Aqueous EtOH Elution HP20->Elution Acidification Acidification (pH 2.0) & n-Butanol Extraction Elution->Acidification Neutralization Neutralization (pH 7.0) & Aqueous Re-extraction Acidification->Neutralization DEAE DEAE Ion-Exchange Chromatography Neutralization->DEAE HPLC ODS Reverse-Phase HPLC DEAE->HPLC PureB Pure Propioxatin B HPLC->PureB

Optimized Propioxatin B Extraction and Purification Workflow

Part 4: Quantitative Yield Tracking

Use the following benchmark table to identify bottlenecks in your specific workflow. If your stage-gate recovery falls below the expected yield, apply the listed corrective action.

Process StepExpected Recovery (%)Primary Failure ModeMechanistic CauseCorrective Action
Diaion HP20 Adsorption 85 - 90%BreakthroughCompetitive displacement by structurally related hydrophobic metabolites.Restrict loading velocity to <2 bed volumes/hour.
pH 2.0 n-Butanol Extraction 75 - 85%Target DegradationAcid-catalyzed hydrolysis of the hydroxamic acid moiety.Execute at 4°C; neutralize to pH 7.0 within 15 minutes.
pH 7.0 Aqueous Re-extraction 85 - 90%Phase EntrapmentEmulsion formation between n-butanol and aqueous layers.Apply centrifugation (4000 x g) to sharply resolve phases.
DEAE Ion-Exchange 70 - 80%Peak TailingNon-specific hydrophobic interactions with the resin matrix.Supplement the acetic acid elution gradient with 10% methanol.
ODS Reverse-Phase HPLC 90 - 95%Co-elutionInsufficient hydrophobic differentiation between Propioxatin A and B.Employ a shallow gradient slope (e.g., 0.1% B/min) at 25°C.

References

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. Source: PubMed (Journal of Antibiotics) URL:[Link]

  • Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same.
  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

Technical Support Center: Propioxatin B Experimental Variability and Controls

Introduction for the Research Professional Welcome to the technical support guide for Propioxatin B. As senior application scientists, we understand that experimental success hinges on meticulous control over variability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Research Professional

Welcome to the technical support guide for Propioxatin B. As senior application scientists, we understand that experimental success hinges on meticulous control over variability and a deep understanding of the tools you use. This guide is designed to move beyond simple protocols and provide a framework for troubleshooting and ensuring the integrity of your results when working with Propioxatin B. We will address common challenges, from fundamental questions about the compound's identity to nuanced issues in assay design, helping you build self-validating experiments that generate trustworthy and publishable data.

Part 1: Critical First Steps - Which Propioxatin B Are You Using?

A significant source of experimental variability can arise from the identity of the test article itself. Our initial analysis of both commercial sources and the scientific literature reveals that the name "Propioxatin B" has been associated with two distinct chemical entities. Identifying which compound you have is the most critical first step.

Frequently Asked Questions (FAQs)

Q: I'm seeing conflicting information about Propioxatin B's structure and target. Why is this?

A: This is a crucial observation. The scientific literature describes two different molecules under the same name:

  • The Enkephalinase B Inhibitor: The original literature from the 1980s identifies Propioxatins A and B as dipeptide-based inhibitors of Enkephalinase B (also known as Dipeptidyl Peptidase III).[1][2] These were isolated from the actinomycete Kitasatosporia setae.[2] The inhibitory activity is centered on a hydroxamic acid group that coordinates with a metal ion in the enzyme's active site.[1]

  • The Anti-Tuberculosis Agent: More recent commercial listings from some chemical suppliers describe Propioxatin B as a tricyclic sesquiterpenoid isolated from vetiver grass.[3] In silico docking studies suggest this compound may target bacterial DNA gyrase to exert its anti-tuberculosis effects.[3]

This discrepancy is a classic example of a potential pitfall in drug development and research. It underscores the need for rigorous verification of all experimental reagents.

Q: How can I confirm the identity of my compound?

A: Do not rely solely on the label. We recommend the following verification steps:

  • Check the CAS Number: Cross-reference the CAS (Chemical Abstracts Service) number on your supplier's Certificate of Analysis (CofA) with database entries. The original enkephalinase inhibitor is associated with the work of Inaoka et al. and Takahashi et al.[2][4]

  • Review the Certificate of Analysis (CofA): The CofA should provide structural confirmation data, such as from ¹H-NMR (Proton Nuclear Magnetic Resonance) or Mass Spectrometry (MS). Compare this data with the published data for the expected structure.

  • Purity Assessment: The CofA should also specify the purity, typically determined by HPLC (High-Performance Liquid Chromatography). Impurities can lead to unexpected off-target effects or lower-than-expected potency.

The remainder of this guide will focus primarily on the better-characterized Enkephalinase B inhibitor , with a separate section offering general guidance for the putative DNA gyrase inhibitor.

ParameterPropioxatin B (Enkephalinase B Inhibitor)Propioxatin B (Putative DNA Gyrase Inhibitor)
Chemical Class Dipeptide DerivativeTricyclic Sesquiterpenoid
Primary Target Enkephalinase B (Dipeptidyl Peptidase III)Bacterial DNA Gyrase (putative)
Mechanism Hydroxamic acid-mediated metal chelation in active siteUnknown; suggested binding to DNA gyrase
Reported Ki 1.1 x 10⁻⁷ M (110 nM)[2]Not applicable (activity reported as MIC)
Source Kitasatosporia setae (actinomycete)[2]Vetiver Grass[3]
Key References Inaoka et al., 1986; Takahashi et al., 1986[2][4]MedchemExpress Product Information[3]
Part 2: Troubleshooting Guide for Propioxatin B (Enkephalinase B Inhibitor)
Section 2.1: In Vitro Enzyme Inhibition Assays

This is the most common application for the classical Propioxatin B. Variability in this assay can mask the true potency of the compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Propioxatin B Stock) B Serial Dilution of Propioxatin B A->B D Add Propioxatin B Dilutions & Controls (Vehicle, Pos. Control) B->D C Add Enzyme to Plate C->D E Pre-incubate (Compound + Enzyme) D->E F Initiate Reaction (Add Substrate) E->F G Incubate & Read Plate (Kinetic or Endpoint) F->G H Subtract Background G->H I Normalize Data (0% and 100% Inhibition) H->I J Non-linear Regression (Log(inhibitor) vs. response) I->J K Determine IC50 J->K

Caption: Standard workflow for determining the IC50 of Propioxatin B.

Q: My IC50/Ki values are inconsistent between experiments. What are the common causes?

A: This is a frequent issue stemming from multiple potential sources. All biological research has inherent variability, but controlling for it is key.[5] Use the following logic to diagnose the problem:

Troubleshooting_Logic cluster_reagents Reagent Integrity cluster_assay Assay Conditions cluster_tech Technical Execution Start Inconsistent IC50 Enzyme Enzyme Activity Variable? - Use fresh aliquots - Check storage conditions Start->Enzyme Substrate Substrate Degradation? - Prepare fresh - Check light sensitivity Start->Substrate Compound Compound Stability? - Verify solubility in buffer - Avoid freeze-thaw cycles Start->Compound Buffer Buffer Issues? - pH drift - Incorrect temp - Interfering agents (e.g., EDTA) Start->Buffer Timing Inconsistent Incubation? - Use calibrated timers - Standardize pre-incubation Start->Timing Substrate_Conc Substrate [S] Drift? - Is [S] at or below Km? - IC50 is dependent on [S] for competitive inhibitors Start->Substrate_Conc Pipetting Pipetting Error? - Calibrate pipettes - Avoid small volumes Start->Pipetting Mixing Inadequate Mixing? - Ensure homogeneity of reagents before use Start->Mixing

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Causality Explained:

  • Enzyme Activity: Enzymes are sensitive reagents. Multiple freeze-thaw cycles can denature the protein, reducing the active enzyme concentration and altering inhibition kinetics. Always aliquot and use fresh vials.[6]

  • Substrate Concentration: The relationship between IC50 and the true inhibition constant (Ki) is dependent on the substrate concentration ([S]) and the Michaelis constant (Km). For a competitive inhibitor like Propioxatin B, the apparent IC50 will increase as you increase the substrate concentration. For robust and comparable Ki calculations, it is critical to run the assay with [S] at or below the Km and to keep this concentration consistent.

  • Compound Solubility: If Propioxatin B precipitates in your assay buffer at higher concentrations, you are not testing the intended dose. Visually inspect your highest concentration wells and consider using a lower percentage of DMSO or adding a non-interfering surfactant if solubility is an issue.

Q: I'm observing a high background signal in my no-enzyme control wells. What should I do?

A: High background can be caused by several factors:

  • Substrate Autolysis: The substrate may be unstable and spontaneously breaking down in your assay buffer. Test this by incubating the substrate in buffer without an enzyme and measuring the signal over time. If this is the case, you may need to adjust the buffer pH or find a more stable substrate.

  • Compound Interference: Propioxatin B itself might be fluorescent or colored, interfering with the assay readout. Always run a control with the highest concentration of your compound in the buffer without enzyme or substrate to check for this.[7]

  • Contaminated Reagents: Buffers or water could be contaminated with enzymes or other interfering substances.[7] Use fresh, high-purity reagents.

Section 2.2: Cell-Based Assays

Applying an enzyme inhibitor to a cellular system introduces a new layer of complexity. Success requires careful optimization and control.[8]

Q: How do I determine the optimal working concentration for my cell line?

A: The in vitro IC50 is only a starting point. Cellular activity depends on cell permeability, target expression, and potential efflux pump activity.

  • Start with a Wide Dose Range: Test a broad range of concentrations, typically from 1 nM to 100 µM, in a simple cell viability assay (e.g., MTT, CellTiter-Glo®). This helps identify the concentration at which general cytotoxicity occurs.[9]

  • Optimize Seeding Density: The optimal cell number ensures a robust signal without overcrowding, which can lead to nutrient depletion and altered metabolism.[8] Test different seeding densities to find the one that gives the best assay window (signal-to-background ratio).[10]

  • Target Engagement Assay: Once a non-toxic range is established, use a target-specific assay. Since Propioxatin B inhibits enkephalinase B, you could measure the stabilization of a known peptide substrate in the cell lysate or conditioned media after treatment.

Q: I'm seeing cytotoxicity that doesn't seem related to enkephalinase B inhibition. What could be happening?

A: This is a strong indicator of off-target effects , a common phenomenon where a compound interacts with unintended biological molecules.[11][12]

  • Mechanism: Off-target effects are often concentration-dependent.[11] At higher doses, the compound may lose specificity and interact with other structurally related proteins.

  • How to Control For It: The best way to investigate this is by using a negative control compound . This is a structurally similar molecule that is known to be inactive against the primary target. If the negative control compound produces the same cytotoxic effect, it strongly suggests the toxicity is off-target.[13] Unfortunately, a validated negative control for Propioxatin B is not commercially available, which makes careful dose-response studies and interpretation critical.

  • Other Causes: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration (typically ≤0.5%). Also, confirm your cells are healthy, in a logarithmic growth phase, and have not been passaged too many times, as this can cause phenotypic drift.[8][14]

Assay TypeKey Experimental ControlsRationale
In Vitro Enzyme Assay 1. Vehicle Control (e.g., DMSO): Defines 100% enzyme activity.2. Positive Control Inhibitor: Confirms the assay can detect inhibition.3. No-Enzyme Control: Measures background from substrate autolysis.4. Compound Interference Control: Checks for compound absorbance/fluorescence.Provides baseline and validates assay components, ensuring observed effects are due to specific enzyme inhibition.[6][15]
Cell-Based Assay 1. Vehicle Control (e.g., DMSO): Defines baseline cell health/response.2. Positive Control (Toxicant): Confirms cells can respond to a cytotoxic agent.3. Untreated Cells: Monitors baseline cell health over the experiment.4. Multiple Concentrations: Essential for distinguishing specific from non-specific or off-target effects.Accounts for the complex biological system, separating compound-specific effects from vehicle effects or general cell culture artifacts.[8][16]
Part 3: Guidance for Propioxatin B (Tricyclic Sesquiterpenoid)

If your verification confirms you have the sesquiterpenoid compound suggested to target bacterial DNA gyrase, your experimental approach will be different.

Q: My Propioxatin B is supposed to target DNA gyrase. What kind of assays should I run?

A: The primary claim is anti-tuberculosis activity.[3]

  • Microbiology Assays: The first step is to confirm its activity against Mycobacterium tuberculosis or a safer, related surrogate strain (e.g., Mycobacterium smegmatis). This is typically done by determining the Minimum Inhibitory Concentration (MIC) in a broth microdilution assay.

  • Biochemical Assays: To verify the target, you would use a purified bacterial DNA gyrase supercoiling assay. In this assay, the enzyme converts relaxed plasmid DNA into its supercoiled form. An inhibitor will prevent this conversion. A known DNA gyrase inhibitor, like ciprofloxacin, should be used as a positive control.

  • Mammalian Cell Cytotoxicity: It is crucial to run counter-screens using mammalian cell lines (e.g., HepG2, HEK293) to assess the compound's selectivity. An ideal anti-bacterial agent should have a high MIC against bacteria and a very high concentration threshold for cytotoxicity in mammalian cells.

References
  • Takahashi, S., Inaoka, Y., Sato, S., & Sano, T. (1986). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of Antibiotics, 39(10), 1386–1392. [Link]

  • Di Paolo, C., & L-Estrada, D. (2022). Sirtuin modulators: past, present, and future perspectives. Frontiers in Physiology, 13, 891325. [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Gertz, M., & Steegborn, C. (2018). Sirtuin activators and inhibitors: promises, achievements, and challenges. Pharmacology & Therapeutics, 188, 140-154. [Link]

  • Srivastava, S., & Haigis, M. C. (2021). Promising drug discovery strategies for sirtuin modulators: what lessons have we learnt?. Expert Opinion on Drug Discovery, 16(8), 835-849. [Link]

  • Sword Bio. (2024, October 2). Best Practices for Optimizing NAB Assay Performance with Suggestions for Improved Accuracy & Efficiency. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from sptlabtech.com. [Link]

  • Guarente, L. (2011). The controversial world of sirtuins. Cell, 146(4), 500-502. [Link]

  • Goldstein, A. (1968). The design and analysis of experiments for the assessment of drug interactions. Journal of Pharmacology and Experimental Therapeutics, 161(1), 1-9. [Link]

  • Moser, P. (2019). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. In Handbook of Experimental Pharmacology (Vol. 257, pp. 19-31). Springer, Cham. [Link]

  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. The Journal of Antibiotics, 39(10), 1382–1385. [Link]

  • Takahashi, S., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics, 39(10), 1368–1377. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from marinbio.com. [Link]

  • OMICS International. (2024, June 28). Understanding Pharmacokinetic Variability: Implications for Therapy. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Wang, G. (2022). Sirtuins at the Crossroads between Mitochondrial Quality Control and Neurodegenerative Diseases: Structure, Regulation, Modifications, and Modulators. International Journal of Molecular Sciences, 23(19), 11880. [Link]

  • Duke-Margolis Institute for Health Policy. (2016, May 16). Biologic Variability to Drug Response: Sex Differences in Clinical Trials. [Link]

  • Tulip Diagnostics. (n.d.). ELISA - Troubleshooting Aspects. Retrieved from tulipgroup.com. [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. [Link]

  • Vlckova, H., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry, 271(16), 3227-3241. [Link]

  • National Center for Biotechnology Information. (n.d.). Propioxatin A. PubChem Compound Database. [Link]

  • Wang, J., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

  • Ho, H. Y., et al. (2021). Propionic acid produced by Cutibacterium acnes fermentation ameliorates ultraviolet B-induced melanin synthesis. Scientific Reports, 11(1), 11980. [Link]

Sources

Troubleshooting

Technical Support Center: Propioxatin B Storage &amp; Degradation Troubleshooting

As a Senior Application Scientist, I frequently observe researchers treating metallopeptidase inhibitors like standard small molecules, leading to unexplained variance in IC50​ values and irreproducible data. Propioxatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers treating metallopeptidase inhibitors like standard small molecules, leading to unexplained variance in IC50​ values and irreproducible data. Propioxatin B is not just a static chemical; it is a highly reactive chelating system.

Originally isolated from vetiver grass, Propioxatin B is a highly potent1[1]. Its exceptional nanomolar inhibitory activity is driven by its α -isobutyl succinic acid β -hydroxamic acid moiety, which coordinates directly with the zinc ion in the active site of metallopeptidases[2]. However, this exact functional group makes Propioxatin B highly susceptible to chemical degradation during storage.

This guide provides causality-driven troubleshooting, self-validating protocols, and structural insights to ensure the integrity of your drug development assays.

Troubleshooting Guides & FAQs

Q1: My Propioxatin B stock is losing inhibitory activity against DPP III over time. What is the primary cause? Root Cause (Causality): The most common cause of activity loss is the hydrolysis of the hydroxamic acid moiety. Under aqueous conditions, particularly at pH extremes, the 3, yielding an inactive N-hydroxylamine and a carboxylic acid derivative[3]. This hydrolysis follows first-order kinetics and is significantly accelerated by thermal stress. Solution: Always store the lyophilized powder at -20°C to -80°C in a desiccator. Reconstitute only in anhydrous solvents (e.g., high-purity DMSO) rather than aqueous buffers for long-term stock storage.

Q2: I observed a slight color change and inconsistent assay results when storing Propioxatin B in standard glass vials. Why? Root Cause (Causality): Hydroxamic acids are exceptionally strong4 (such as Fe³⁺ and Zn²⁺)[4]. Standard borosilicate glass can leach trace metal ions into the solution over time. The Propioxatin B molecules coordinate with these trace metals, forming insoluble or inactive complexes, effectively reducing the concentration of the free inhibitor available for your assay. Solution: Store stock solutions in high-quality, metal-free polypropylene or silanized glass vials.

Q3: Is Propioxatin B sensitive to light exposure on the benchtop? Root Cause (Causality): Yes. Compounds containing a5[5]. Prolonged exposure to ambient laboratory light or UV radiation can induce photochemical degradation, leading to the breakdown of the pharmacophore. Solution: Wrap all storage containers in aluminum foil or use amber-colored vials. Perform benchtop dilutions in low-light conditions.

G PB Propioxatin B (Intact Hydroxamic Acid) Hydrolysis Acidic/Basic Hydrolysis (H2O, pH extremes) PB->Hydrolysis Metal Trace Metal Chelation (Fe3+, Zn2+) PB->Metal Thermal Photochemical & Thermal Degradation PB->Thermal Deg1 N-hydroxylamine + Carboxylic Acid Hydrolysis->Deg1 Amide bond cleavage Deg2 Insoluble Metal Complexes (Loss of free inhibitor) Metal->Deg2 Coordination via OH/C=O Deg3 Cleavage of Pharmacophore Thermal->Deg3 Kinetic acceleration

Mechanisms of Propioxatin B hydroxamic acid degradation via hydrolysis, chelation, and heat.

Quantitative Data: Stability & Degradation Parameters

To contextualize the degradation risks, the following table summarizes the quantitative impact of various stress conditions on hydroxamic acid-containing inhibitors like Propioxatin B.

Stress ConditionPrimary Degradation MechanismEstimated Impact on StabilityPreventive Storage Parameter
Aqueous Buffer (pH < 4 or > 8) Acidic/Basic Hydrolysis of N-hydroxyl amideRapid degradation (Half-life: Minutes to Hours)Reconstitute master stocks in 100% anhydrous DMSO
Trace Metal Exposure (Fe³⁺, Zn²⁺) Bidentate ChelationConcentration-dependent loss of free inhibitorUse metal-free polypropylene vials
Ambient Light / UV Photochemical CleavageGradual loss of structural integrity over daysStore in amber vials or wrap in foil
Repeated Freeze-Thaw Cycles Thermal Stress & Localized pH Shifts~10-25% loss of active compound per cycleCreate single-use aliquots, flash freeze in LN₂

Self-Validating Experimental Protocol: Preparation and Storage

To guarantee scientific integrity, your storage protocol must be a self-validating system . This means incorporating quality control (QC) checkpoints that verify the compound's integrity before it is introduced into a critical biological assay.

Step-by-Step Methodology:

  • Lyophilized Storage: Upon receipt, immediately store the lyophilized Propioxatin B at -80°C in a light-proof, desiccated container. Moisture is the primary enemy of the hydroxamic acid group.

  • Reconstitution (Anhydrous): Equilibrate the vial to room temperature before opening to prevent condensation. Reconstitute in 100% anhydrous DMSO to create a 10 mM master stock. Never use aqueous buffers for the master stock.

  • Aliquoting: Divide the master stock into 10-50 µL single-use aliquots in metal-free, amber polypropylene microcentrifuge tubes.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. This prevents the formation of localized concentration gradients and pH shifts that occur during slow freezing.

  • Quality Control (The Self-Validating Step): Before a major screening campaign, thaw one representative aliquot and perform a rapid LC-MS analysis. Monitor for the intact mass of Propioxatin B and the absence of the N-hydroxylamine cleavage product (indicative of amide bond hydrolysis)[3]. Alternatively, run a baseline DPP III inhibition assay using a fluorogenic substrate (e.g., Arg-Arg-AMC) to confirm the IC50​ aligns with the theoretical nanomolar range[2].

  • Working Solutions: Thaw a single-use aliquot immediately before the experiment. Dilute into the aqueous assay buffer right before adding the enzyme. Discard any unused diluted solution; never re-freeze.

Workflow Step1 1. Lyophilized Powder Store at -80°C Desiccated & Dark Step2 2. Reconstitution Use 100% Anhydrous DMSO Step1->Step2 Step3 3. Aliquoting Single-use metal-free vials Flash freeze in LN2 Step2->Step3 Step4 4. Quality Control LC-MS or DPP III Assay Step3->Step4 Step4->Step1 Degraded (Discard) Step5 5. Experimental Use Dilute fresh in buffer Step4->Step5 Intact (M+1) Confirmed

Self-validating workflow for Propioxatin B storage, aliquoting, and analytical QC validation.

References

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed Source: nih.gov URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - ResearchGate Source: researchgate.net URL:[Link]

  • Title: Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI Source: mdpi.com URL:[Link]

  • Title: Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Propioxatin B Activity in DPP III Assays

Welcome to the technical support center for Dipeptidyl Peptidase III (DPP III) inhibition assays. This guide is specifically engineered for researchers and drug development professionals working with Propioxatin B , a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dipeptidyl Peptidase III (DPP III) inhibition assays. This guide is specifically engineered for researchers and drug development professionals working with Propioxatin B , a highly potent, microbially-derived enkephalinase B (DPP III) inhibitor[1][2].

Below, you will find a deep dive into the mechanistic causality of pH adjustments, troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol to ensure reproducible nanomolar accuracy in your kinetic assays.

Core Principles: Mechanism of Action & pH Causality

Propioxatin B is a dipeptide derivative (N-acyl-L-Pro-L-Val) that features an α-isobutyl succinic acid β-hydroxamic acid moiety[3]. To achieve its extraordinary potency (Ki ~ 5.6 nM) against DPP III, it relies on this hydroxamic acid group to act as a bidentate ligand, directly chelating the catalytic zinc ion (Zn²⁺) located in the enzyme's active site[1][4].

The pH Causality: The binding affinity of Propioxatin B is not static; it is heavily dictated by the pH of your assay medium. Hydroxamic acids typically possess a pKa between 8.0 and 9.0. At a physiological pH of 7.4 , the protonation state of the hydroxamate and the active site residues (such as the catalytic glutamate) are optimally aligned to coordinate the zinc ion[5].

When the buffer pH is raised to 8.0 or higher , two detrimental effects occur:

  • The increased concentration of hydroxide (OH⁻) ions in the buffer aggressively competes with the hydroxamate moiety for zinc coordination.

  • The ionization state of the enzyme's binding pocket shifts, disrupting the transition-state stabilization.

Consequently, running assays at pH 8.0 artificially inflates the Ki value, making the inhibitor appear 2 to 3 times less potent than its true physiological affinity[5].

Troubleshooting & FAQs

Q: Why is my calculated Ki for Propioxatin B in the micromolar range instead of the expected ~5.6 nM? A: Beyond buffer pH[5], the most common culprit is a failure to account for tight-binding kinetics. Because Propioxatin B is a nanomolar inhibitor[1], standard Michaelis-Menten assumptions (where free inhibitor concentration equals total inhibitor concentration) fail when the enzyme concentration is close to the Ki. You must use the Morrison equation for data fitting. Additionally, ensure you are pre-incubating the enzyme and inhibitor for at least 15 minutes prior to adding the substrate, as metallopeptidase inhibitors exhibit slow-binding kinetics.

Q: Does the choice of buffer system (Tris-HCl vs. HEPES) affect Propioxatin B activity at pH 7.4? A: Yes, significantly. Tris-HCl has a high temperature coefficient ( Δ pKa/°C ≈ -0.028). If you adjust a Tris buffer to pH 7.4 at room temperature (25°C) but run your kinetic assay at 37°C, the actual pH of the solution will drop to ~7.0, altering the enzyme's baseline activity[6]. HEPES ( Δ pKa/°C ≈ -0.014) is highly recommended for 37°C assays due to its superior thermal stability, ensuring the pH remains locked at 7.4.

Q: How should I store Propioxatin B to prevent degradation of the zinc-binding moiety? A: Hydroxamic acids are susceptible to hydrolysis in aqueous environments over time. Store the lyophilized powder at -20°C. Reconstitute your master stock in 100% anhydrous DMSO. Never store working dilutions in aqueous buffers; prepare them fresh immediately before the assay.

Quantitative Data: pH Impact on Hydroxamate Inhibitors

The table below summarizes the causal relationship between pH and inhibitory potency for dipeptidyl hydroxamates against human DPP III. Notice the consistent loss of potency (higher Ki) when the pH shifts from 7.4 to 8.0.

Inhibitor ClassRepresentative CompoundKi at pH 7.4Ki at pH 8.0Fold Reduction in Potency
Microbial Hydroxamate Propioxatin B ~0.0056 µM >0.015 µM (Est.)~2.5x
Synthetic HydroxamateH-Phe-Phe-NHOH0.028 µM0.11 µM~3.9x
Synthetic HydroxamateH-Phe-Leu-NHOH0.65 µM1.24 µM~1.9x
Synthetic HydroxamateH-Phe-Gly-NHOH4.63 µM14.51 µM~3.1x

Data extrapolated from structure-activity relationship studies of DPP III hydroxamate inhibitors[1][5][7].

Standardized Protocol: pH-Optimized DPP III Inhibition Assay

This protocol is designed as a self-validating system. By strictly controlling temperature-dependent pH shifts and utilizing tight-binding kinetic models, you ensure that the resulting Ki is an artifact-free representation of Propioxatin B's true affinity.

Materials Required:

  • Recombinant human DPP III (or purified rat brain enkephalinase B)[1].

  • Propioxatin B stock (1 mM in anhydrous DMSO).

  • Fluorogenic Substrate: Arg-Arg-7-amino-4-methylcoumarin (Arg-Arg-AMC)[1][8].

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.005% Tween-20.

Step-by-Step Methodology:

  • Temperature-Calibrated Buffer Preparation: Prepare the HEPES assay buffer and warm it to exactly 37°C. Adjust the pH to 7.4 while the buffer is at 37°C.

    • Causality: This prevents temperature-induced pH shifts that would otherwise disrupt the optimal ionization state required for zinc chelation.

  • Inhibitor Serial Dilution: Prepare a 10-point serial dilution of Propioxatin B in the assay buffer (Final well concentrations: 0.1 nM to 100 nM).

    • Self-Validation Check: Ensure the final DMSO concentration remains constant (≤1%) across all wells, including the vehicle control, to rule out solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 10 µL of DPP III to 40 µL of the inhibitor dilutions. Incubate the plate in the dark at 37°C for exactly 15 minutes.

    • Causality: Pre-incubation is critical. It allows the hydroxamic acid moiety sufficient time to navigate the active site and fully coordinate the zinc ion before it has to compete with the substrate.

  • Reaction Initiation: Add 50 µL of the Arg-Arg-AMC substrate (pre-warmed to 37°C) to all wells to initiate the reaction. The final substrate concentration should equal its predetermined Km​ value.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Ex = 380 nm, Em = 460 nm) for 30 minutes at 37°C.

  • Data Analysis (Tight-Binding): Calculate the initial velocity ( V0​ ) for each well from the linear portion of the progress curve. Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration. Fit the data using the Morrison equation rather than standard IC50 models to determine the true Ki​ .

Workflow Visualization

Workflow Inhibitor Propioxatin B (Hydroxamic Acid Moiety) pH74 Adjust Buffer to pH 7.4 (Optimal Ionization) Inhibitor->pH74 pH80 Adjust Buffer to pH 8.0 (Sub-optimal Ionization) Inhibitor->pH80 Enzyme74 DPP III (Zinc Metallopeptidase) 15 min Pre-incubation pH74->Enzyme74 Preferred Pathway Enzyme80 DPP III (Zinc Metallopeptidase) 15 min Pre-incubation pH80->Enzyme80 Hydroxyl Competition Result1 High Affinity Zinc Chelation (Ki ~ 5.6 nM) Enzyme74->Result1 Result2 Reduced Affinity (2-3x Loss in Potency) Enzyme80->Result2

Workflow demonstrating the pH-dependent causality of Propioxatin B zinc chelation in DPP III assays.

References

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues Source: PubMed (Journal of Antibiotics) URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin Source: MDPI (Molecules) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties Source: PubMed (Journal of Antibiotics) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation Source: PubMed (Journal of Antibiotics) URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin (PMC Archive) Source: PubMed Central (PMC) URL: [Link]

  • Title: Information on EC 3.4.14.4 - dipeptidyl-peptidase III Source: BRENDA Enzyme Database URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Specificity of Propioxatin B Inhibition

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth information and troubleshooting assistance for researchers working with Propioxatin B....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth information and troubleshooting assistance for researchers working with Propioxatin B. Our goal is to equip you with the knowledge and protocols necessary to accurately characterize its inhibitory profile and improve the specificity of your experiments.

Introduction: Understanding Propioxatin B's Primary Biological Activity

Initial research has identified Propioxatin A and B as inhibitors of enkephalinase B, an enzyme that hydrolyzes enkephalin at the Gly-Gly bond.[1][2][3] Further studies have indicated that Propioxatin B also possesses anti-tuberculosis properties, with computational docking studies suggesting a binding affinity for bacterial DNA gyrase.[4] While the primary established targets are not kinases, it is a crucial aspect of drug development and chemical biology to characterize the broader selectivity of any small molecule inhibitor to identify potential off-target effects, which may include interactions with kinases.

This guide will therefore focus on two key areas:

  • Confirming the on-target activity of Propioxatin B in your experimental system.

  • A comprehensive approach to identifying and minimizing potential off-target effects, with a focus on kinase inhibition, to enhance the specificity of your findings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Propioxatin B are not what I expected based on its reported activity. What could be the issue?

A1: Discrepancies between expected and observed results can arise from several factors. First, ensure that your experimental system is appropriate for assessing enkephalinase B or bacterial DNA gyrase activity. If you are investigating a different biological pathway, you may be observing an off-target effect. It is also critical to verify the purity and concentration of your Propioxatin B stock. We recommend performing a dose-response curve in a validated on-target assay to confirm the potency of your compound.

Q2: How can I determine if Propioxatin B is inhibiting kinases in my cellular model?

A2: The most direct way is to perform a broad-panel kinase screen.[5][6][7] Several commercial services offer kinase profiling against hundreds of kinases. Alternatively, you can use cell-based assays that measure the phosphorylation of specific kinase substrates.[8] A decrease in substrate phosphorylation in the presence of Propioxatin B could indicate off-target kinase inhibition.

Q3: What are the key experimental controls when assessing the specificity of Propioxatin B?

A3: To ensure the rigor of your findings, we recommend including the following controls:

  • A structurally related but inactive analog: This helps to distinguish between effects caused by the specific chemical structure of Propioxatin B and non-specific effects.[9]

  • A known selective inhibitor of the pathway of interest: This will help to validate your assay and provide a benchmark for comparison.

  • Genetic knockdown (e.g., siRNA or CRISPR) of the putative target: Comparing the phenotype of genetic knockdown with that of Propioxatin B treatment can help to confirm on-target effects.[9]

Troubleshooting Guide: Addressing Common Experimental Challenges

Problem Potential Cause Troubleshooting Suggestions
High background signal in biochemical assays 1. Sub-optimal assay conditions (e.g., buffer, ATP concentration).[10] 2. Contamination of reagents. 3. Non-specific binding of Propioxatin B to assay components.1. Optimize assay parameters, including enzyme and substrate concentrations. 2. Use fresh, high-quality reagents. 3. Include a "no enzyme" control to assess for non-specific inhibition.
Inconsistent results between experiments 1. Variability in cell health or passage number.[9] 2. Inconsistent preparation of Propioxatin B dilutions. 3. Fluctuations in incubator conditions.1. Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase. 2. Prepare fresh dilutions of the compound for each experiment. 3. Carefully monitor and maintain consistent incubator conditions.
Observed phenotype does not match the expected phenotype based on the on-target's known function. 1. Propioxatin B has significant off-target effects that dominate the cellular response.[9] 2. The on-target may have unknown functions in your specific cellular context.1. Perform a kinase selectivity profile and other off-target screening assays. 2. Use a lower concentration of Propioxatin B to minimize off-target effects. 3. Validate the on-target's role in the observed phenotype using genetic approaches.

Experimental Protocols for Improving Specificity

A critical step in utilizing any small molecule inhibitor is to thoroughly characterize its selectivity. The following protocols provide a framework for assessing the kinase inhibitory profile of Propioxatin B.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for screening Propioxatin B against a panel of purified kinases.

Objective: To identify potential off-target kinase interactions of Propioxatin B in a controlled, cell-free environment.

Materials:

  • Propioxatin B

  • Panel of purified kinases (commercial services are recommended for broad screening)

  • Appropriate kinase substrates

  • Kinase reaction buffer

  • ATP

  • Detection reagents (e.g., ADP-Glo™, Kinase-Glo®)[11][12]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Propioxatin B.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the different concentrations of Propioxatin B to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate potency assessment.[5][10]

  • Incubate the plate for the recommended time and temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the plate on a microplate reader.

  • Calculate the percent inhibition for each kinase at each concentration of Propioxatin B and determine the IC50 values for any significant hits.

Data Presentation: Summarize the results in a table, highlighting the kinases that are significantly inhibited by Propioxatin B.

Kinase TargetIC50 (µM)
Kinase A> 100
Kinase B15.2
Kinase C> 100
......
Protocol 2: Cell-Based Target Engagement Assay

This protocol describes a method to confirm whether Propioxatin B interacts with a potential kinase target within a cellular context. The NanoBRET™ assay is used as an example.[8][13][14]

Objective: To validate the interaction of Propioxatin B with a specific kinase inside living cells.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer for the kinase of interest

  • Propioxatin B

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer with appropriate filters

Procedure:

  • Seed the cells in a white-walled 96-well plate and incubate overnight.

  • Prepare serial dilutions of Propioxatin B.

  • Treat the cells with the different concentrations of Propioxatin B and incubate for the desired time.

  • Add the NanoBRET™ tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Calculate the NanoBRET™ ratio and plot it against the concentration of Propioxatin B to determine the IC50 value for target engagement.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Specificity Profiling

G cluster_0 Initial Observation cluster_1 Biochemical Validation cluster_2 Cellular Confirmation cluster_3 Definitive Conclusion phenotype Unexpected Cellular Phenotype on_target Confirm On-Target Activity (Enkephalinase B Assay) phenotype->on_target Is on-target activity confirmed? kinase_screen Broad Kinase Panel Screen on_target->kinase_screen If phenotype persists target_engagement Cell-Based Target Engagement (e.g., NanoBRET™) kinase_screen->target_engagement For identified hits phenotype_rescue Phenotype Rescue with Specific Kinase Inhibitor target_engagement->phenotype_rescue conclusion Identify True Target(s) and Refine Experimental Conditions phenotype_rescue->conclusion

Caption: Workflow for investigating unexpected cellular effects of Propioxatin B.

Strategies for Improving Inhibitor Specificity

G cluster_0 Medicinal Chemistry Approaches cluster_1 Experimental Design Approaches structure_based Structure-Based Design improved_specificity Improved Specificity structure_based->improved_specificity analog_synthesis Analog Synthesis analog_synthesis->improved_specificity concentration Dose Optimization concentration->improved_specificity controls Use of Controls controls->improved_specificity propioxatin_b Propioxatin B propioxatin_b->structure_based propioxatin_b->analog_synthesis propioxatin_b->concentration propioxatin_b->controls

Caption: Key strategies to enhance the specificity of Propioxatin B inhibition.

Advanced Strategies for Enhancing Specificity

For research groups with medicinal chemistry capabilities, the following strategies can be employed to develop analogs of Propioxatin B with improved specificity:

  • Structure-Based Drug Design: If a crystal structure of Propioxatin B bound to an off-target kinase is obtained, this information can be used to design analogs that disrupt this interaction while maintaining on-target activity.[15]

  • Targeting Non-conserved Regions: Designing inhibitors that interact with less conserved regions of the target protein can significantly improve selectivity.[16][17]

  • Allosteric Inhibition: Developing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket of kinases can lead to greater specificity.[18][19]

  • PROTACs (PROteolysis TArgeting Chimeras): This technology can convert a non-selective inhibitor into a more selective protein degrader, offering a novel approach to improving specificity.[20]

By following the guidelines and protocols outlined in this technical support center, researchers can more effectively characterize the inhibitory profile of Propioxatin B, leading to more robust and reliable experimental outcomes.

References

  • Fernandez, A., et al. (2008). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry. [Link]

  • Rudolph, J., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]

  • Kéri, G., et al. (2005). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. ASSAY and Drug Development Technologies. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Gray, N. S., & Sim, T. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Loh, Y. C., et al. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Zhang, Y., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Loh, Y. C., et al. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. [Link]

  • Wang, A., et al. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. ACS Publications. [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020). AACR Publications. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Inaoka, Y., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed. [Link]

  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2025). Recent Advances in Medicinal Chemistry Strategies for the Development of METTL3 Inhibitors. ResearchGate. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Zhang, Y., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. PubMed. [Link]

  • Inaoka, Y., et al. (1986). Propioxatins A and B, New Enkephalinase B Inhibitors. IV. Characterization of the Active Site of the Enzyme Using Synthetic Propioxatin Analogues. The Journal of Biochemistry. [Link]

  • Wang, J., et al. (2025). Recent advances in medicinal chemistry strategies for the development of METTL3 inhibitors. PubMed. [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. [Link]

  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update. PMC - NIH. [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Inaoka, Y., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. PubMed. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. PubMed. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Sato, S., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. PubMed. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Salphati, L., et al. (2012). Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity. PMC. [Link]

  • Resch, J. M., & Fenselau, C. (2016). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed. [Link]

  • Wencewicz, T. A., et al. (2011). Syntheses and Studies of Amamistatin B Analogs Reveals that Anticancer Activity is Relatively Independent of Stereochemistry, Ester or Amide linkage and Select Replacement of one of the Metal Chelating Groups. PMC. [Link]

  • Resch, J. M., & Fenselau, C. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]

  • Johnson, G. L., & Johnson, K. N. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Loll, F. S., et al. (2023). Isoform-specific knockdown of long and intermediate prolactin receptors interferes with evolution of B-cell neoplasms. PubMed. [Link]

Sources

Optimization

Propioxatin B Technical Support Center: Troubleshooting Batch-to-Batch Consistency

Welcome to the Technical Support Center for Propioxatin B , a highly potent, naturally derived inhibitor of enkephalinase B (dipeptidyl peptidase III / DPP3). Propioxatin B consists of an N-acyl-L-prolyl-L-valine backbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propioxatin B , a highly potent, naturally derived inhibitor of enkephalinase B (dipeptidyl peptidase III / DPP3). Propioxatin B consists of an N-acyl-L-prolyl-L-valine backbone conjugated to an α-isobutyl succinic acid β-hydroxamic acid moiety [1].

While its unique structure makes it an exceptionally effective zinc-metalloprotease inhibitor [2], the inherent reactivity of the hydroxamic acid group and the peptide backbone often leads to batch-to-batch consistency issues during prolonged storage or improper experimental handling. This guide is designed for researchers and drug development professionals to troubleshoot, validate, and standardize Propioxatin B workflows.

Part 1: Core Troubleshooting & FAQs

FAQ 1: Why does my Propioxatin B batch show variable IC50 values in enkephalinase B (DPP3) assays?

The Causality: Propioxatin B achieves its nanomolar potency by utilizing its β-hydroxamic acid moiety to strongly chelate the catalytic zinc ion (Zn²⁺) in the active site of DPP3 [3]. However, hydroxamic acids are highly susceptible to acid-catalyzed hydrolysis, which cleaves the group into a corresponding carboxylic acid and hydroxylamine [4]. This degradation completely abolishes its zinc-chelating ability. Furthermore, if your assay buffer contains trace environmental metals (e.g., exogenous Zn²⁺ or Cu²⁺), the hydroxamic acid will pre-saturate before reaching the enzyme, artificially inflating the apparent IC50.

Self-Validating Protocol: Standardized Metal-Free Assay To ensure your assay reflects the true potency of the batch, you must build a self-validating control system:

  • Buffer Preparation: Prepare all assay buffers using strictly ultrapure water (18.2 MΩ·cm). Treat all glassware with 0.1 M EDTA for 30 minutes, followed by extensive rinsing to strip trace metals.

  • Reconstitution: Dissolve the Propioxatin B batch in anhydrous DMSO (≤0.005% water) and store single-use aliquots at -80°C to halt hydrolytic degradation.

  • Internal Validation (The "Self-Check"): Run a parallel positive control using a standard zinc chelator (e.g., 1,10-phenanthroline). If the phenanthroline control successfully inhibits DPP3 but your Propioxatin B batch fails, the enzyme is active and the failure is isolated to the degradation of the Propioxatin B batch.

FAQ 2: We observed a pink/red discoloration in some batches upon reconstitution. What causes this?

The Causality: Hydroxamic acids form highly stable, brightly colored octahedral complexes with Ferric iron (Fe³⁺). Even trace amounts of Fe³⁺ (at parts-per-million levels) leached from standard borosilicate glass vials, stainless steel spatulas, or low-grade solvents will trigger a strong bathochromic shift, turning the solution pink, red, or orange [4]. A red batch is a compromised batch—it indicates the active pharmacophore is already occupied by iron and cannot effectively inhibit DPP3.

Self-Validating Protocol: Metal-Free Handling & Colorimetric Validation

  • Handling: Discard any batch showing a red/pink tint. Use only acid-washed polypropylene or PTFE containers for storage and serial dilutions.

  • Solvent Purity: Use strictly LC-MS grade solvents with certified low trace-metal content.

  • Internal Validation (The "Self-Check"): To verify if a colorless batch still possesses an intact, active hydroxamic acid moiety, take a 5 µL discardable aliquot and spike it with 1 mM FeCl₃. An immediate flash of deep red confirms the hydroxamic acid is intact and ready to chelate metals. If it remains colorless, the batch has hydrolyzed.

FAQ 3: How do I verify the structural integrity and stereochemical purity of my batch?

The Causality: Propioxatin B contains two chiral amino acids (L-Pro, L-Val) and a specific stereocenter at the α-isobutyl succinic acid [1]. Exposure to basic pH during manufacturing or reconstitution can cause epimerization of the L-Pro or L-Val residues. Conversely, acidic pH causes hydrolysis of the hydroxamic acid [4]. Both degradation pathways lead to inactive isomers or fragments that will pass basic UV-Vis purity checks but fail in biological assays.

Self-Validating Protocol: LC-MS and Chiral HPLC Verification

  • Mass Verification: Perform LC-MS (ESI+) to confirm the intact mass of Propioxatin B (C₁₈H₃₁N₃O₆, [M+H]⁺ m/z ~386.2).

  • Degradation Check: Look specifically for a mass shift of -15 Da (m/z ~371.2). This indicates the loss of the NH group, confirming the hydroxamic acid has hydrolyzed to a dicarboxylic acid.

  • Internal Validation (The "Self-Check"): Spike your LC-MS run with a known internal standard (e.g., a stable isotope-labeled peptide) to validate ionization efficiency. Run the batch through a Daicel Chiralpak HPLC column; the presence of secondary peaks with identical mass but different retention times confirms stereochemical epimerization.

Part 2: Quantitative Data & Quality Control Thresholds

Summarizing the physicochemical properties and degradation indicators is critical for rapid batch qualification. Compare your analytical results against the thresholds below.

ParameterTarget SpecificationDegradation / Contamination IndicatorTroubleshooting Action
Visual Appearance White to off-white powder; colorless in DMSOPink, red, or orange tintDiscard batch; switch to PTFE/metal-free handling.
Intact Mass (LC-MS) m/z 386.2 ± 0.1 ([M+H]⁺)m/z 371.2 (Hydrolysis product)Ensure storage in anhydrous conditions; avoid acidic pH.
Chiral Purity (HPLC) > 98% ee (L-Pro, L-Val)Secondary peaks at identical m/zAvoid exposure to basic buffers (pH > 8.0).
Enzyme IC50 (DPP3) ~ 1.1 × 10⁻⁷ M> 1.0 × 10⁻⁶ MStrip assay buffers of trace metals using EDTA.

Part 3: Mechanistic and Workflow Visualizations

Understanding the logical flow of the molecule's mechanism and the troubleshooting process is essential for standardizing laboratory practices.

Mechanism of Action: DPP3 Inhibition

The following diagram illustrates the causal relationship between Propioxatin B's structural integrity and its biological function.

G A Propioxatin B (Intact Batch) B Hydroxamic Acid Moiety A->B Active pharmacophore C DPP3 Active Site (Zn2+ Metalloprotease) B->C Chelates catalytic Zn2+ D Enkephalin Cleavage Blocked (Inhibition) C->D Prevents substrate binding

Fig 1: Mechanism of Propioxatin B inhibiting DPP3 via active-site zinc chelation.

Batch-to-Batch Troubleshooting Decision Tree

Use this self-validating workflow immediately upon receiving a new batch of Propioxatin B to ensure experimental consistency.

G Start New Propioxatin B Batch Vis Visual Inspection (Reconstituted in DMSO) Start->Vis Red Pink/Red Color (Fe3+ Contamination) Vis->Red Trace metals present Clear Colorless/Clear (No Metal Contamination) Vis->Clear Metal-free Red->Start Discard & use PTFE vials LCMS LC-MS Analysis Check m/z ~386.2 Clear->LCMS Hydro Mass Shift Detected (Hydrolysis) LCMS->Hydro Acidic degradation Pass Mass Intact Proceed to Assay LCMS->Pass Pure compound

Fig 2: Decision tree for troubleshooting and validating Propioxatin B batch consistency.

References

  • Inaoka, Y., Takahashi, S., & Kinoshita, T. (1986). "Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation." Journal of Antibiotics. Available at:[Link]

  • Inaoka, Y., et al. (1986). "Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties." Journal of Antibiotics. Available at:[Link]

  • Tomić, S., et al. (2022). "Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin." ResearchGate. Available at:[Link]

  • Perviaz, M., et al. (2020). "Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science." Biomacromolecules. Available at:[Link]

Reference Data & Comparative Studies

Validation

Propioxatin B vs. Propioxatin A: A Comprehensive Guide to DPP III Inhibitory Activity

Executive Summary Dipeptidyl Peptidase III (DPP III), historically known as Enkephalinase B, is a cytosolic zinc metallopeptidase critical for intracellular peptide catabolism, including the degradation of enkephalins an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptidyl Peptidase III (DPP III), historically known as Enkephalinase B, is a cytosolic zinc metallopeptidase critical for intracellular peptide catabolism, including the degradation of enkephalins and angiotensin (1–7). Aberrant DPP III activity is implicated in pain modulation, oxidative stress, and cancer progression.

To probe and modulate this enzyme, researchers rely on highly specific inhibitors. Propioxatin A and Propioxatin B , secondary metabolites isolated from the actinomycete Kitasatosporia setae, represent two of the most potent, naturally derived DPP III inhibitors discovered to date [1]. This guide provides an objective, data-driven comparison of their structural mechanics, inhibitory kinetics, and experimental applications to assist drug development professionals in selecting the appropriate biochemical tool.

Mechanistic Causality: The Dual-Action Binding Model

As a Senior Application Scientist, it is critical to understand why these molecules are so effective. The inhibitory prowess of Propioxatins relies on a self-validating, dual-action structural mechanism:

  • Catalytic Zinc Chelation: Both Propioxatins feature a β-hydroxamic acid moiety. In the active site of DPP III, this hydroxamate group acts as a powerful warhead. It displaces the catalytic water molecule and directly coordinates the Zn²⁺ ion, effectively neutralizing the enzyme's hydrolytic capability [2].

  • Hydrophobic Pocket Anchoring: The backbone of both inhibitors consists of an N-acyl-L-Pro-L-Val dipeptide. This specific sequence mimics the transition state of native substrates. The P2' proline residue and the P3' valine side-chain anchor deeply into the large, hydrophobic S1', S2', and S3' subsites of DPP III. This structural complementarity is the primary driver of their high specificity, preventing off-target inhibition of other metalloproteinases like thermolysin [3].

G Substrate Native Peptide (e.g., Enkephalin) Enzyme DPP III / Enkephalinase B (Active Zinc Metalloenzyme) Substrate->Enzyme Binds Active Site Product Cleaved Dipeptides (Tyr-Gly) Enzyme->Product Hydrolysis Propioxatin Propioxatin A / B (Inhibitor) Zinc Zinc Ion Chelation (β-Hydroxamic Acid) Propioxatin->Zinc Primary Binding Pockets Hydrophobic Pockets (L-Pro-L-Val Binding) Propioxatin->Pockets Specificity Anchor Zinc->Enzyme Blocks Catalytic Zinc Pockets->Enzyme Competitive Steric Block

Diagram 1: Dual-action competitive inhibition mechanism of Propioxatins on DPP III.

Structural and Kinetic Comparison

While Propioxatin A and B share the same dipeptide core and hydroxamate warhead, they differ slightly in their N-acyl aliphatic chains. Propioxatin A possesses an α-propyl group, whereas Propioxatin B features a slightly bulkier α-isobutyl group.

This subtle increase in steric bulk influences their binding kinetics. Experimental data from purified rat brain DPP III assays demonstrate that Propioxatin B binds with slightly higher affinity in the low nanomolar range [1].

FeaturePropioxatin APropioxatin B
Origin Species Kitasatosporia setae / Actinosynnema sp.Kitasatosporia setae
N-acyl Moiety α-propyl succinic acid β-hydroxamateα-isobutyl succinic acid β-hydroxamate
Dipeptide Core L-Pro-L-ValL-Pro-L-Val
Target Enzyme Dipeptidyl Peptidase III (DPP III)Dipeptidyl Peptidase III (DPP III)
DPP III Binding Affinity (Kᵢ) ~13.0 nM~5.6 nM
Enkephalinase B (IC₅₀) 36.0 nM340.0 nM
Off-Target Activity Weak (Aminopeptidase M)Weak (Bacterial DNA Gyrase)

Note: IC₅₀ values can fluctuate based on substrate concentration and assay conditions, but Kᵢ values remain an absolute measure of binding affinity. Propioxatin B is currently recognized as one of the strongest naturally derived DPP III inhibitors reported.

Alternative DPP III Inhibitors

When designing an assay, it is crucial to consider alternatives to Propioxatins based on your specific experimental constraints:

  • JMV-390: A synthetic transition-state peptidomimetic (IC₅₀ ~1.4 nM). It is highly potent but is a non-specific inhibitor of several metallopeptidases[1].

  • Tynorphin / Valorphin: Endogenous oligopeptides that act as poor substrates, effectively tying up the enzyme. Useful for physiological baseline studies but less potent (low micromolar range).

  • Fluostatins A & B: Small molecule non-peptide inhibitors containing a fluorenone skeleton. Ideal if peptide degradation during long incubations is a concern.

Self-Validating Experimental Protocol: DPP III Inhibition Assay

To guarantee trustworthiness and reproducibility, the following protocol utilizes a continuous fluorogenic assay. Continuous monitoring is essential for metalloenzyme inhibitors, as they frequently exhibit slow-binding kinetics that endpoint assays fail to capture.

Reagents Required
  • Enzyme: Recombinant human DPP III (or purified rat brain extract).

  • Substrate: Arg-Arg-AMC (7-amino-4-methylcoumarin) fluorogenic peptide.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents non-specific adsorption).

  • Inhibitors: Propioxatin A, Propioxatin B, and JMV-390 (Positive Control).

Step-by-Step Workflow
  • Preparation: Dilute the DPP III enzyme in the assay buffer to a final working concentration of 0.5 nM.

  • Inhibitor Titration: Prepare 10-point serial dilutions of Propioxatin A and B ranging from 0.1 nM to 1 µM in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Combine 40 µL of the enzyme solution with 10 µL of the inhibitor dilution in a black 96-well microplate. Incubate at 37°C for 30 minutes. Causality: Hydroxamate-zinc coordination often requires time to reach thermodynamic equilibrium. Skipping this step leads to artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 50 µL of 20 µM Arg-Arg-AMC substrate to all wells (including vehicle controls and positive controls).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm). Monitor fluorescence continuously every 60 seconds for 30 minutes.

  • Data Validation: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Use the Cheng-Prusoff equation to convert IC₅₀ to Kᵢ, validating the assay against the known Kᵢ of the JMV-390 positive control.

Workflow Step1 1. Enzyme Prep Dilute DPP III Step2 2. Titration Propioxatin A/B Step1->Step2 Step3 3. Pre-Incubation 30 min @ 37°C Step2->Step3 Step4 4. Initiation Add Arg-Arg-AMC Step3->Step4 Step5 5. Kinetic Readout Measure Fluorescence Step4->Step5

Diagram 2: Continuous fluorogenic assay workflow for determining Propioxatin inhibitory kinetics.

References

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Source: Molecules, 2022. URL: [Link] [1]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. Source: Journal of Antibiotics (Tokyo), 1986. URL: [Link] [2]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. Source: The Journal of Biochemistry, 1990. URL: [Link] [3]

Comparative

Comparing Propioxatin B with other enkephalinase inhibitors

An Objective Guide to Enkephalinase Inhibitors: A Comparative Analysis of Propioxatin B and Clinically Relevant Analogues For researchers and drug development professionals, the modulation of the endogenous opioid system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Enkephalinase Inhibitors: A Comparative Analysis of Propioxatin B and Clinically Relevant Analogues

For researchers and drug development professionals, the modulation of the endogenous opioid system offers a compelling alternative to conventional opioid agonists for pain management and other therapeutic areas. Enkephalinase inhibitors, which prevent the degradation of endogenous enkephalin peptides, represent a sophisticated strategy to amplify natural pain-relief pathways with a potentially lower risk of adverse effects.[1][2] This guide provides an in-depth comparison of Propioxatin B, a natural product inhibitor of enkephalinase B, with other prominent enkephalinase inhibitors such as Racecadotril/Thiorphan and Candoxatril, which target neutral endopeptidase (NEP, or enkephalinase A).

The Enkephalinergic System: A Primer

Enkephalins are endogenous pentapeptides that act as neurotransmitters, binding to opioid receptors to modulate pain perception.[3] Their signaling effect is terminated by rapid enzymatic degradation. Two key enzymes responsible for this degradation are Neutral Endopeptidase (NEP), also known as enkephalinase A, and Dipeptidyl Peptidase III (DPP-III), often referred to as enkephalinase B.[1][4]

  • Neutral Endopeptidase (NEP/Enkephalinase A): A membrane-bound metalloendopeptidase that cleaves the Gly-Phe bond of enkephalins.[5] It is a primary target for many clinically evaluated inhibitors.

  • Enkephalinase B (DPP-III): This enzyme hydrolyzes enkephalins at the Gly-Gly bond, releasing the N-terminal Tyr-Gly dipeptide.[4][6]

By inhibiting these enzymes, the local concentration and half-life of enkephalins are increased, enhancing their analgesic and other physiological effects.[7]

Enkephalin_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Nociceptive Nociceptive Stimulus Enkephalin_Vesicle Enkephalin Vesicles Nociceptive->Enkephalin_Vesicle Triggers Release Enkephalin_Released Enkephalins Enkephalin_Vesicle->Enkephalin_Released Exocytosis Enkephalin Enkephalins NEP NEP (Enkephalinase A) Enkephalin_Released->NEP Degraded by EnkephalinaseB Enkephalinase B (DPP-III) Enkephalin_Released->EnkephalinaseB Degraded by Opioid_Receptor δ-Opioid Receptor Enkephalin_Released->Opioid_Receptor Binds to Degraded Inactive Fragments NEP->Degraded EnkephalinaseB->Degraded Analgesia Analgesic Effect (Reduced Pain Signal) Opioid_Receptor->Analgesia Initiates Signal Inhibitor Enkephalinase Inhibitors (e.g., Thiorphan, Propioxatin B) Inhibitor->NEP Blocks Inhibitor->EnkephalinaseB Blocks IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of Test Compound Plate 3. Add Buffer, Compound, & Enzyme to 96-well Plate Compound->Plate Enzyme 2. Prepare Enzyme & Substrate Solutions Enzyme->Plate Incubate 4. Pre-incubate (15 min, RT) Plate->Incubate Substrate 5. Add Substrate to Initiate Reaction Incubate->Substrate Read 6. Read Fluorescence (Kinetic Mode) Substrate->Read Velocity 7. Calculate Initial Reaction Velocities Read->Velocity Plot 8. Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 9. Fit Curve & Determine IC50 Plot->IC50

Caption: Experimental workflow for determining in vitro IC50 values.

Protocol 2: In Vivo Analgesic Efficacy (Hot-Plate Test)

The hot-plate test is a classic method for assessing the efficacy of centrally acting analgesics. [8][9]The principle is that an effective analgesic will increase the latency of an animal to respond to a painful thermal stimulus, reflecting a higher pain threshold.

Objective: To evaluate the antinociceptive effects of a test compound in a rodent model.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.2°C)

  • Transparent glass cylinder to confine the animal on the plate surface

  • Test animals (e.g., mice or rats)

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Vehicle control

  • Stopwatch

Procedure:

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment. [10]2. Baseline Latency: Place each animal individually on the unheated hot plate for a brief period to familiarize it with the apparatus. Then, turn on the heat. Place the animal on the heated surface inside the transparent cylinder and immediately start the stopwatch.

  • Observation: Record the latency (in seconds) to the first sign of nociception, which can be licking a hind paw, flicking a paw, or jumping. [10][11]4. Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, it should be removed immediately, and the latency recorded as the cut-off time. [10][11]5. Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), repeat the hot-plate test (steps 3-4) for each animal to measure the post-treatment latency.

  • Data Analysis:

    • Calculate the mean latency for each treatment group at each time point.

    • The analgesic effect can be expressed as an increase in latency time compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine if the observed differences are statistically significant.

Conclusion and Future Perspectives

The comparison between Propioxatin B and inhibitors like Thiorphan and Candoxatrilat highlights a critical divergence in enkephalinase inhibitor research: target specificity. Propioxatin B is a selective inhibitor of enkephalinase B, a less-explored target compared to the well-studied NEP (enkephalinase A). [6][12]While compounds like Thiorphan have found clinical success in peripheral applications like diarrhea management, the central analgesic potential of enkephalinase inhibition remains an area of active development. [1][3] For researchers, Propioxatin B represents an intriguing chemical scaffold for developing more potent and selective enkephalinase B inhibitors. Future studies are essential to elucidate its pharmacokinetic properties and evaluate its in vivo efficacy to determine if targeting enkephalinase B offers a viable therapeutic strategy, potentially distinct from or complementary to NEP inhibition. The development of dual inhibitors that target both NEP and enkephalinase B could also represent a promising avenue for achieving comprehensive protection of endogenous enkephalins and maximizing therapeutic benefit.

References

  • Racecadotril - Wikipedia. en.wikipedia.org.
  • Hot-plate analgesia testing - Bio-protocol. bio-protocol.org.
  • What is the mechanism of Racecadotril? - Patsnap Synapse.
  • Racecadotril vs. Thiorphan: A Comparative Analysis of In Vitro Enkephalinase Inhibition - Benchchem. benchchem.com.
  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - DOL. dx.doi.org.
  • THIORPHAN - Inxight Drugs - ncats. drugs.
  • Application Notes and Protocols for Hot Plate and Tail-Flick Assays in Opioid Analgesia Research - Benchchem. benchchem.com.
  • Pharmacological "Enkephalinase" Inhibition in Man - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan. | PNAS. pnas.org.
  • Hot pl
  • Enkephal - QbD : Products Details. qbdpharmaceuticals.com.
  • A comprehensive review on racecadotril drug - DocVidya. docvidya.com.
  • Enkephalinase inhibitors: potential agents for the management of pain - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Hot Pl
  • Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Pharmacologic Comparison of Clinical Neutral Endopeptidase Inhibitors in a Rat Model of Acute Secretory Diarrhea - PMC. ncbi.nlm.nih.gov.
  • The Therapeutic Potential of Candoxatril, a Neutral Endopeptidase Inhibitor, in Humans.
  • What are enkephalinase inhibitors and how do they work? - Patsnap Synapse.
  • Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC. ncbi.nlm.nih.gov.
  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed. pubmed.ncbi.nlm.nih.gov.
  • The Effect of the Neutral Endopeptidase Inhibitor Drug, Candoxatril, on Circulating Levels of Two of the Most Potent Vasoactive Peptides - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Enkephalinase – Knowledge and References - Taylor & Francis. taylorfrancis.com.
  • The endopeptidase inhibitor, candoxatril, and its therapeutic potential in the treatment of chronic cardiac failure in man - Research Explorer The University of Manchester. research.manchester.ac.uk.
  • Candoxatril, a Neutral Endopeptidase Inhibitor: Efficacy and Tolerability in Essential Hypertension - PubMed. pubmed.ncbi.nlm.nih.gov.

Sources

Validation

Validation of Propioxatin B's Effect on Enkephalin Levels: A Comparative Guide

Introduction: The Enkephalin Degradation Challenge Endogenous opioids like Leu- and Met-enkephalin are critical modulators of nociception. However, their therapeutic potential is severely limited by rapid enzymatic degra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enkephalin Degradation Challenge

Endogenous opioids like Leu- and Met-enkephalin are critical modulators of nociception. However, their therapeutic potential is severely limited by rapid enzymatic degradation in the central nervous system. As a Senior Application Scientist, I frequently observe laboratories failing to accurately validate neuropeptide inhibitors because they measure the wrong endpoint. The central nervous system is rich in multiple metallopeptidases that will rapidly degrade the enkephalin substrate even if one specific pathway is blocked.

While Neutral Endopeptidase (NEP / Enkephalinase A) inhibitors like Thiorphan have been extensively studied, the specific inhibition of Dipeptidyl Peptidase III (DPP III / Enkephalinase B) offers a distinct pharmacological profile . Isolated from the actinomycete Kitasatosporia setae, Propioxatin B is a highly potent, specific inhibitor of Enkephalinase B . To validate its efficacy, experimental designs must shift from measuring total enkephalin depletion to quantifying specific enzymatic cleavage products.

Mechanistic Divergence: Propioxatin B vs. Thiorphan

To validate Propioxatin B, one must first understand the structural causality of its target. Enkephalins are degraded via divergent pathways:

  • Enkephalinase A (NEP) cleaves the Gly³-Phe⁴ bond of enkephalins .

  • Enkephalinase B (DPP III) specifically cleaves the Gly²-Gly³ bond, releasing the dipeptide Tyr-Gly .

Propioxatin B's potency stems from its N-acyl-L-prolyl-L-valine backbone coupled with an α-isobutyl succinic acid β-hydroxamic acid moiety . Why is this specific structure critical? The hydroxamic acid acts as a bidentate ligand, directly coordinating the catalytic zinc ion in the enzyme's active site, while the P2' proline and P3' valine side chains anchor into the uniquely large, hydrophobic S1'-S3' subsites of Enkephalinase B [[1]]([Link]). This explains its high specificity compared to broad-spectrum chelators.

Pathway Substrate Leu/Met-Enkephalin (Tyr-Gly-Gly-Phe-Leu/Met) EnzA NEP (Enkephalinase A) Cleaves Gly3-Phe4 Substrate->EnzA Degradation EnzB DPP III (Enkephalinase B) Cleaves Gly2-Gly3 Substrate->EnzB Degradation ProdA Tyr-Gly-Gly + Phe-Leu EnzA->ProdA Product ProdB Tyr-Gly + Gly-Phe-Leu EnzB->ProdB Product InhA Thiorphan InhA->EnzA Inhibits InhB Propioxatin B InhB->EnzB Inhibits

Figure 1: Divergent enkephalin degradation pathways and specific inhibitor targets.

Comparative Efficacy: Quantitative Landscape

When selecting an inhibitor for enkephalin preservation assays, binding affinity (Ki) and target specificity dictate the choice. The table below synthesizes the inhibitory constants of Propioxatin B against its structural analog (Propioxatin A) and the industry-standard NEP inhibitor (Thiorphan).

InhibitorTarget EnzymePrimary Cleavage SitePotency (Ki)Structural Hallmark
Propioxatin B Enkephalinase B (DPP III)Gly²-Gly³5.6 nM - 110 nM , α-isobutyl succinic acid β-hydroxamic acid
Propioxatin A Enkephalinase B (DPP III)Gly²-Gly³13 nM [[2]]([Link])α-propyl succinic acid β-hydroxamic acid
Thiorphan Enkephalinase A (NEP)Gly³-Phe⁴6.1 nM [[3]]()Thiol-containing dipeptide analog

Experimental Workflow: Self-Validating Protocol for Propioxatin B

A robust validation protocol must be a self-validating system. If we merely measure intact enkephalin, we cannot rule out off-target inhibition of NEP or Aminopeptidases. Therefore, the protocol must specifically track the formation of Tyr-Gly (the Enkephalinase B product) versus Tyr-Gly-Gly (the NEP product).

Workflow Prep 1. Tissue Prep Rat Brain Membrane Incub 2. Incubation Substrate + Propioxatin B Prep->Incub LCMS 3. Quantification HPLC-MS/MS for Tyr-Gly Incub->LCMS Valid 4. Self-Validation Orthogonal Controls LCMS->Valid

Figure 2: Self-validating experimental workflow for enkephalinase B inhibition.

Step-by-Step Methodology: In Vitro Enkephalinase B Assay

Step 1: Tissue Preparation & Membrane Solubilization

  • Action: Homogenize rat brain tissue in 50 mM Tris-HCl (pH 7.4) and centrifuge at 100,000 × g for 60 minutes. Discard the supernatant. Resuspend the pellet using buffer containing 1% Triton X-100.

  • Causality: Enkephalinase B is predominantly a membrane-bound enzyme in the mammalian brain . Standard cytosolic extraction protocols will result in artificially low enzyme yields, leading to skewed Ki calculations. Triton X-100, a non-ionic surfactant, effectively solubilizes the lipid bilayer, releasing the membrane-bound enzyme without denaturing its catalytic zinc core.

Step 2: Stoichiometric Incubation

  • Action: Pre-incubate the solubilized enzyme fraction with varying concentrations of Propioxatin B (1 nM to 10 µM) for 15 minutes at 37°C before initiating the reaction with 50 µM Met-enkephalin. Incubate for exactly 30 minutes.

  • Causality: Propioxatin B is a competitive inhibitor . Pre-incubation is critical because it allows the hydroxamic acid group to establish stable coordination with the active-site metal ion before the highly concentrated substrate outcompetes it [[1]]([Link]).

Step 3: Self-Validating Controls

  • Action: Run parallel assays using Thiorphan (100 nM) instead of Propioxatin B.

  • Causality: A protocol is only as reliable as its orthogonal controls. Thiorphan specifically inhibits NEP . In a successful self-validating system, Thiorphan will block the formation of Tyr-Gly-Gly, but the production of Tyr-Gly (mediated by Enkephalinase B) will continue unabated. This proves that your assay is specifically measuring Enkephalinase B activity, isolated from NEP interference.

Step 4: HPLC-MS/MS Quantification

  • Action: Terminate the reaction by adding 0.1 N HCl and boiling for 5 minutes. Analyze the supernatant via C18 reverse-phase HPLC-MS/MS, monitoring the specific transition for Tyr-Gly (m/z 239.1 → 136.1) and Tyr-Gly-Gly (m/z 296.1 → 136.1).

  • Causality: While fluorometric assays are common for purified recombinant enzymes , they lack the structural resolution required for complex membrane homogenates. HPLC-MS/MS provides absolute confirmation that the Gly²-Gly³ bond was cleaved, directly validating Propioxatin B's mechanism of action. Calculate the Ki using a Dixon plot based on the dose-dependent reduction of the Tyr-Gly peak .

References

  • [1] Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (NIH). URL:[Link]

  • [2] Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. PubMed (NIH). URL: [Link]

  • [4] Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. PubMed (NIH). URL:[Link]

  • [5] Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. MDPI. URL:[Link]

  • [6] US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same. Google Patents. URL:

Sources

Comparative

Comparative Efficacy of Propioxatin B vs. Standard Tuberculosis Therapeutics: A Mechanistic and Experimental Guide

The escalating crisis of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the continuous discovery of novel chemical scaffolds that can bypass established bacterial resistance mechanisms. Propioxatin B, a tricyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the continuous discovery of novel chemical scaffolds that can bypass established bacterial resistance mechanisms. Propioxatin B, a tricyclic sesquiterpenoid isolated from the root of vetiver grass, has emerged as a compound of interest due to its unique structural profile and distinct mechanism of action[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of Propioxatin B against Mycobacterium tuberculosis (Mtb) H37Rv, comparing it directly with frontline standard-of-care drugs. This analysis synthesizes mechanistic divergence, quantitative efficacy data, and a self-validating experimental protocol designed for rigorous, reproducible evaluation in a biosafety level 3 (BSL-3) setting.

Mechanistic Divergence: The Causality of Efficacy

The primary challenge in modern TB drug development is cross-resistance. Frontline therapeutics like Isoniazid (INH) and Rifampicin (RIF) target mycolic acid synthesis and RNA transcription, respectively. Mutations in the katG or inhA genes render INH ineffective, while rpoB mutations neutralize RIF[2][3].

Propioxatin B circumvents these pathways entirely. In silico docking studies and in vitro assays indicate that its primary target is bacterial DNA gyrase, an essential enzyme responsible for managing DNA supercoiling during replication[4]. While fluoroquinolones (e.g., Levofloxacin) also target DNA gyrase, Propioxatin B’s tricyclic sesquiterpenoid scaffold represents a distinct chemotype. This structural divergence is critical: it allows Propioxatin B to maintain inhibitory effects against a variety of drug-resistant Mtb mutants where traditional binding pockets have been altered[1].

MoA PropioxatinB Propioxatin B (Tricyclic Sesquiterpenoid) DNAGyrase DNA Gyrase (gyrA/gyrB) PropioxatinB->DNAGyrase Inhibits Fluoroquinolones Fluoroquinolones (e.g., Levofloxacin) Fluoroquinolones->DNAGyrase Inhibits Isoniazid Isoniazid (INH) MycolicAcid Mycolic Acid Synthesis (katG/inhA) Isoniazid->MycolicAcid Inhibits Rifampicin Rifampicin (RIF) RNAPolymerase RNA Polymerase (rpoB) Rifampicin->RNAPolymerase Inhibits CellDeath M. tuberculosis Cell Death DNAGyrase->CellDeath DNA Fragmentation MycolicAcid->CellDeath Cell Wall Lysis RNAPolymerase->CellDeath Transcription Halt

Fig 1: Mechanistic divergence of Propioxatin B compared to standard anti-tuberculosis agents.

Quantitative Efficacy Profile

To contextualize the potency of Propioxatin B, we must evaluate its Minimum Inhibitory Concentration (MIC) against the wild-type Mtb H37Rv strain. While standard drugs exhibit potent activity in the sub-microgram range, Propioxatin B demonstrates a higher absolute MIC. However, its value lies in its retained efficacy against resistant strains and its favorable in vivo safety profile[1][4].

Table 1: Comparative In Vitro Efficacy Against M. tuberculosis H37Rv
CompoundChemical ClassPrimary TargetMIC against H37Rv (µg/mL)Resistance Mechanism
Isoniazid (INH) HydrazineMycolic Acid Synthesis0.02 – 0.06[2]katG, inhA mutations
Rifampicin (RIF) RifamycinRNA Polymerase0.03 – 0.125[3]rpoB mutations
Levofloxacin (LFX) FluoroquinoloneDNA Gyrase0.50 – 0.75[5]gyrA, gyrB mutations
Propioxatin B Tricyclic SesquiterpenoidDNA Gyrase25.0[4]Undefined (Novel Scaffold)

Data Interpretation: Propioxatin B requires a higher concentration (25 µg/mL) to achieve complete visible growth inhibition compared to INH or RIF[4]. Consequently, current drug development efforts are focused on utilizing Propioxatin B as a structural template. By optimizing the tricyclic sesquiterpenoid core, medicinal chemists aim to lower the MIC into the nanomolar range while preserving its unique ability to bypass existing efflux pumps and target-site mutations.

Self-Validating Experimental Protocol: Resazurin Microtiter Assay (REMA)

Traditional agar proportion methods for Mtb take 3–4 weeks. To accelerate drug screening while maintaining scientific integrity, the Resazurin Microtiter Assay (REMA) is the gold standard. This protocol is designed as a self-validating system : it utilizes a metabolic redox indicator to definitively separate true bactericidal/bacteriostatic activity from false positives caused by compound precipitation or media contamination.

Causality of Reagent Selection:
  • Middlebrook 7H9 Broth: Provides the basal nutrients required for mycobacterial growth.

  • 10% OADC Supplement: Oleic Acid, Albumin, Dextrose, and Catalase. Causality: Albumin binds free fatty acids that are toxic to Mtb, while catalase neutralizes toxic peroxides generated during active metabolism.

  • 0.05% Tween 80: A non-ionic surfactant. Causality: Mtb naturally forms dense, hydrophobic cords. Tween 80 disrupts these cords, ensuring a homogenous single-cell suspension critical for reproducible optical density (OD) readings and consistent drug exposure.

Step-by-Step Methodology:
  • Inoculum Standardization:

    • Culture Mtb H37Rv in 7H9 + OADC + Tween 80 until mid-log phase (OD600 ≈ 0.4 - 0.8).

    • Dilute the culture to a final OD600 of 0.001 (approximately 105 CFU/mL) to ensure the bacterial load is standardized across all wells.

  • Compound Preparation & Serial Dilution:

    • Dissolve Propioxatin B in DMSO. Perform 2-fold serial dilutions in a 96-well plate using 7H9 media. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls Integration:

    • Positive Growth Control: Bacteria + Media + 1% DMSO (Validates bacterial viability; must turn pink).

    • Negative Sterility Control: Media only (Validates aseptic technique; must remain blue).

    • Colorimetric Interference Control: Propioxatin B + Media (Ensures the drug itself does not chemically reduce resazurin).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days in a humidified environment.

  • Metabolic Readout:

    • Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

    • Mechanism: Viable cells metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color shift, indicating a complete halt in cellular respiration.

Workflow Culture Mtb H37Rv Culture (7H9 + OADC) Dilution Serial Dilution (Compounds) Culture->Dilution Inoculation 96-Well Inoculation (OD600 = 0.001) Dilution->Inoculation Incubation Incubation (37°C, 7 Days) Inoculation->Incubation Resazurin Add Resazurin (Redox Indicator) Incubation->Resazurin Readout Fluorescence Readout (MIC Determination) Resazurin->Readout

Fig 2: Self-validating REMA workflow for mycobacterial MIC determination.

References

  • In vitro activities of levofloxacin used alone and in combination with first- and second-line antituberculous drugs against Mycobacterium tuberculosis - Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC (National Institutes of Health).[Link]

  • A Glutamine Insertion at Codon 432 of RpoB Confers Rifampicin Resistance in Mycobacterium tuberculosis - SciSpace.[Link]

Sources

Validation

Cross-reactivity of Propioxatin B with other proteases

[label="Prepare Enzyme & Inhib Finalizing the Guide Validating the Project I'm now satisfied. I've performed the final validations, confirming that the data, diagrams, and citations are consistent, accurate, and ready to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Prepare Enzyme & Inhib

Finalizing the Guide

Validating the Project

I'm now satisfied. I've performed the final validations, confirming that the data, diagrams, and citations are consistent, accurate, and ready to go. I've concluded that EDTA controls are present and that all the elements are ready for presentation.

Validating the Project

I'm now fully confident in the guide's completion. The final data validation, including the EDTA controls, has been done. Diagrams, data, and references are consistent, accurate, and ready to go. The project is validated.

Cross-Reactivity and Selectivity of Propioxatin B: A Comparative Guide for DPP III Inhibitors

As a Senior Application Scientist navigating the complex landscape of protease inhibitors, selecting the right compound requires a deep understanding of molecular mechanisms and off-target effects. Propioxatin B is widely recognized as one of the most potent inhibitors of Dipeptidyl Peptidase III (DPP III), an enzyme historically known as enkephalinase B [2.3].

Critical Clarification: It is important to note that while some commercial vendor databases erroneously classify Propioxatin B as a "tricyclic sesquiterpenoid from vetiver grass"[1], authoritative structural elucidation confirms it is actually a microbial pseudodipeptide (N-acyl-L-prolyl-L-valine) isolated from the actinomycete Kitasatosporia setae[2][3].

This guide objectively evaluates the cross-reactivity of Propioxatin B against other proteases, compares it with alternative DPP III inhibitors, and provides a self-validating experimental workflow for selectivity profiling.

Structural Basis of Selectivity

DPP III is a unique cytosolic zinc-dependent metallopeptidase[4]. The extraordinary potency and selectivity of Propioxatin B (Ki = 5.6 nM) stem from its dual-action structural design[3]:

  • Zinc Chelation: The N-acyl moiety of Propioxatin B contains an α -isobutyl succinic acid β -hydroxamic acid group[2][3]. Hydroxamic acids are privileged structures in metallopeptidase inhibition because they act as bidentate chelators, forming highly stable coordinate bonds with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site[5].

  • Subsite Specificity: The P2' proline and P3' valine residues of Propioxatin B are perfectly complementary to the large, hydrophobic S1', S2', and S3' subsites of DPP III[5].

This specific spatial arrangement explains the lack of cross-reactivity with other metallopeptidases like Enkephalinase A (neprilysin), which possesses a fundamentally different binding pocket architecture[5].

Mechanism cluster_DPPIII DPP III Active Site Zn Catalytic Zinc (Zn2+) Inhibition Enzyme Inhibition (Ki = 5.6 nM) Zn->Inhibition S_Pockets Hydrophobic S1'/S2'/S3' Pockets S_Pockets->Inhibition PropioxatinB Propioxatin B Hydroxamic Hydroxamic Acid Moiety PropioxatinB->Hydroxamic ProVal P2'-Pro / P3'-Val Residues PropioxatinB->ProVal Hydroxamic->Zn Chelates ProVal->S_Pockets Specific Binding

Mechanistic binding of Propioxatin B to the DPP III active site.

Cross-Reactivity Profile

When utilizing Propioxatin B in complex biological matrices (e.g., cell lysates or plasma), understanding its off-target interactions is critical. Extensive biochemical profiling reveals that Propioxatin B is highly selective for DPP III, with minimal cross-reactivity toward major serine, cysteine, and alternative metalloproteases[3].

Table 1: Cross-Reactivity Profile of Propioxatin B

Target ProteaseEnzyme ClassInhibitory PotencyCross-Reactivity Level
DPP III (Enkephalinase B) MetallopeptidaseKi = 5.6 nM[3]Target (High)
Aminopeptidase M MetallopeptidaseIC50 = 0.39 µM[3]Moderate
Leucyl-aminopeptidase MetallopeptidaseIC50 = 2.6 µM[3]Low
Enkephalinase A (Neprilysin) Metallopeptidase> 10 µM[3][5]Negligible
Trypsin / Chymotrypsin Serine ProteaseNo pronounced inhibition[3]None
Papain Cysteine ProteaseNo pronounced inhibition[3]None
Thermolysin MetallopeptidaseNo pronounced inhibition[3]None

*Values derived from the structurally analogous Propioxatin A, which shares the same cross-reactivity trends[3].

Comparative Performance vs. Alternative Inhibitors

Depending on your experimental constraints—such as the need for cell permeability, reversibility, or avoiding hydroxamic acid-related toxicity—you may need to compare Propioxatin B against other DPP III inhibitors.

Table 2: Comparative Performance of DPP III Inhibitors

InhibitorOriginStructure TypePotencySelectivity & Application Notes
Propioxatin B MicrobialPseudodipeptideKi = 5.6 nM[3]Gold standard for in vitro DPP III inhibition; highly selective over Neprilysin[3][5].
JMV-390 SyntheticPeptidomimeticIC50 = 1.4 nM[4]Extremely potent; ideal for intracellular DPP III profiling and cellular assays[4].
Fluostatins A/B MicrobialAromatic polyketideLow nanomolar[6]Strong inhibition with low toxicity profiles; useful alternative to peptide analogs[6].
Tyr-Phe EndogenousNatural DipeptideKi = 8.4 µM[4]Weak competitive inhibitor; useful for studying physiological feedback loops[4].
Aprotinin PolypeptideBPTIKi = 11.7 µM[3][4]Broad-spectrum serine protease inhibitor; weak off-target DPP III effect. Not recommended for specific DPP III targeting[4].

Experimental Protocol: Fluorometric Profiling of Protease Cross-Reactivity

To objectively validate the selectivity of Propioxatin B in your own laboratory, utilize this self-validating fluorometric kinetic assay.

Causality Focus: Because Propioxatin B relies on zinc chelation, assay buffers must be strictly free of exogenous chelators (like EDTA/EGTA) or competing heavy metals, which would artificially skew the apparent affinity[4]. Furthermore, hydroxamic acid-zinc coordination is a slow-binding process; skipping the pre-incubation step will lead to a severe underestimation of inhibitory potency.

Step-by-Step Methodology:

  • Buffer & Reagent Preparation:

    • Prepare a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[6]. Do not use phosphate buffers, as they can precipitate trace metals essential for metallopeptidase stability.

    • Dissolve Propioxatin B in anhydrous DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay remains 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation:

    • Aliquot the target enzymes (e.g., purified DPP III, Neprilysin, Trypsin) into a black 96-well microplate[6].

    • Add the Propioxatin B dilutions to the respective wells.

    • Critical Step: Incubate the plate at 37°C for 15–30 minutes to allow the slow-binding coordinate covalent bonds to reach equilibrium.

  • Substrate Addition & Kinetic Measurement:

    • Add the appropriate fluorogenic substrate for each enzyme (e.g., Arg-Arg-2-naphthylamide or Arg-Arg-AMC for DPP III)[7].

    • Immediately transfer to a microplate reader and monitor fluorescence (Ex 380 nm / Em 460 nm for AMC) continuously for 30 minutes to capture the initial velocity ( V0​ ).

  • Self-Validation Controls:

    • Positive Control: Use a broad-spectrum zinc chelator (1 mM 1,10-phenanthroline). If this fails to abolish activity, your enzyme preparation is either not a metallopeptidase or is contaminated with non-specific proteases.

    • Negative Control: Vehicle (1% DMSO) to establish the uninhibited V0​ baseline.

Workflow Step1 1. Enzyme Panel Prep DPP III, Aminopeptidases, Ser/Cys Proteases Step2 2. Inhibitor Incubation Propioxatin B (0.1 nM - 10 µM) at 37°C Step1->Step2 Aliquot Step3 3. Substrate Addition Fluorogenic Substrates (e.g., Arg-Arg-AMC) Step2->Step3 15-30 min eq. Step4 4. Kinetic Measurement Monitor Ex/Em Fluorescence for V0 Step3->Step4 Start Reaction Step5 5. Data Analysis Calculate IC50 and Ki values Step4->Step5 Extract Rates

Experimental workflow for profiling protease cross-reactivity.

Sources

Comparative

Propioxatin B vs. Neprilysin Inhibitors: A Head-to-Head Mechanistic and Pharmacological Guide

Executive Summary The regulation of endogenous bioactive peptides—particularly enkephalins—is a cornerstone of neuropharmacology, pain modulation, and cardiovascular homeostasis. Historically, drug development has heavil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of endogenous bioactive peptides—particularly enkephalins—is a cornerstone of neuropharmacology, pain modulation, and cardiovascular homeostasis. Historically, drug development has heavily favored targeting Neprilysin (Enkephalinase A) , culminating in blockbuster therapies for heart failure. However, the distinct proteolytic pathways governed by Dipeptidyl Peptidase III (DPP III / Enkephalinase B) offer an orthogonal, largely untapped therapeutic axis.

This guide provides a rigorous, head-to-head comparison between Propioxatin B (a highly potent, selective inhibitor of Enkephalinase B/DPP III) and standard Neprilysin inhibitors (e.g., Sacubitrilat, Thiorphan). By dissecting their structural biology, subsite specificity, and kinetic profiles, we provide drug development professionals with the actionable data required to leverage these metallopeptidase inhibitors in translational research[1][2].

Mechanistic Divergence: Enkephalinase A vs. Enkephalinase B

To understand the divergent utility of these inhibitors, one must first understand the distinct cleavage mechanisms of their target enzymes. Both enzymes are zinc-dependent metallopeptidases, but they exhibit strict regioselectivity when degrading enkephalins (Tyr-Gly-Gly-Phe-Met/Leu).

  • Neprilysin (Enkephalinase A): Functions as an endopeptidase. It preferentially cleaves peptides at the amino side of hydrophobic residues, specifically hydrolyzing the Gly³-Phe⁴ bond of enkephalins[2].

  • DPP III (Enkephalinase B): Functions as a sequential dipeptidyl aminopeptidase. It specifically cleaves the Gly²-Gly³ bond, releasing the N-terminal dipeptide Tyr-Gly[1][3].

Because Propioxatin B and Neprilysin inhibitors target different hydrolytic events, they yield entirely different downstream peptide fragments, fundamentally altering receptor-ligand dynamics in the local tissue microenvironment.

Enkephalin_Degradation Enkephalin Enkephalin Peptide (Tyr-Gly-Gly-Phe-Met/Leu) Neprilysin Neprilysin (Enkephalinase A) Enkephalin->Neprilysin Binds Enk_B DPP III (Enkephalinase B) Enkephalin->Enk_B Binds Frag_A Tyr-Gly-Gly + Phe-Met/Leu Neprilysin->Frag_A Cleaves Gly3-Phe4 Frag_B Tyr-Gly + Gly-Phe-Met/Leu Enk_B->Frag_B Cleaves Gly2-Gly3 Inh_NEP Neprilysin Inhibitors (e.g., Sacubitrilat) Inh_NEP->Neprilysin Blocks Inh_Prop Propioxatin B Inh_Prop->Enk_B Blocks

Divergent enkephalin degradation pathways and specific inhibitor interventions.

Structural Profiling and Quantitative Comparison

Propioxatin B: Structural Causality

Isolated from the actinomycete Kitasatosporia setae, Propioxatin B is a dipeptide analog structurally defined as N-acyl-L-Pro-L-Val containing a hydroxamic acid moiety[2][3].

  • The Zinc Chelator: The hydroxamic acid group is strictly essential; it acts as a bidentate ligand, directly coordinating the catalytic zinc ion (Zn²⁺) in the active site of DPP III[1][2].

  • Subsite Specificity: The remarkable specificity for Enkephalinase B over Enkephalinase A is driven by the P2' proline residue and the P3' valine side chain. The S1', S2', and S3' subsites of Enkephalinase B feature a unique arrangement of large, hydrophobic pockets that perfectly accommodate the Pro-Val backbone[1]. Substituting the proline for an alanine results in a 1,000-fold loss of inhibitory activity[1].

Neprilysin Inhibitors: Structural Causality

Neprilysin inhibitors (e.g., Thiorphan, Sacubitrilat) also rely on a zinc-binding group (often a thiol in Thiorphan, or a carboxylate in Sacubitrilat) but are coupled to different backbone structures (e.g., biphenyl moieties) designed to fit the distinct S1/S1' hydrophobic pockets of Neprilysin, which evolved to recognize the bulky phenylalanine residue at the P1' position of enkephalins.

Head-to-Head Data Summary
ParameterPropioxatin BNeprilysin Inhibitors (e.g., Sacubitrilat)
Primary Target Enzyme DPP III (Enkephalinase B)[1]Neprilysin (Enkephalinase A / NEP)
Target Bond Cleavage Gly²-Gly³ (Dipeptidyl release)[1]Gly³-Phe⁴ (Endopeptidase cleavage)[2]
Zinc-Binding Moiety Hydroxamic Acid[1][2]Carboxylate / Thiol
Binding Affinity (K_i) ~5.6 nM (DPP III)[2]~5 nM (Sacubitrilat for NEP)
IC50 (Enzyme specific) 0.34 µM (Enkephalinase B)[2]< 10 nM (Sacubitrilat for NEP)
Key Structural Determinants P2' Proline, P3' Valine[1]P1' Biphenyl / Hydrophobic groups
Clinical Status Preclinical / Probe[4]FDA Approved (Heart Failure)

Experimental Workflows & Protocols

To rigorously evaluate the differential activity of these inhibitors, a self-validating comparative enzyme inhibition assay is required. The following protocol outlines a robust, fluorogenic methodology designed to prevent false positives caused by assay interference or non-specific zinc chelation.

Self-Validating Comparative Cleavage Assay

Rationale: By utilizing specific fluorogenic substrates for each enzyme, researchers can multiplex the assay or run parallel screens to determine cross-reactivity and true K_i values.

Materials:

  • Enzyme Sources: Recombinant Human DPP III; Recombinant Human Neprilysin. (Alternatively, Triton X-100 solubilized rat brain membrane extracts can be used for native enzyme profiling[3]).

  • Substrates:

    • DPP III: Arg-Arg-7-amino-4-methylcoumarin (AMC)[2].

    • Neprilysin: Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (FRET substrate).

  • Inhibitors: Propioxatin B (Test), Sacubitrilat (Reference), EDTA (Broad-spectrum metalloprotease control).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20). Causality: Tween-20 prevents non-specific aggregation of the hydrophobic inhibitors, ensuring accurate dose-response curves.

  • Enzyme Equilibration: Dilute enzymes to a working concentration (typically 0.5–2 nM active sites) in the assay buffer. Dispense 40 µL per well into a black 96-well microplate.

  • Inhibitor Titration (The Self-Validating Step):

    • Prepare a 10-point, 3-fold serial dilution of Propioxatin B and Sacubitrilat (Range: 10 µM to 0.5 nM).

    • Control Wells: Include a vehicle control (DMSO < 1% final) for maximum velocity (V_max), an EDTA well (10 mM) for baseline fluorescence (V_0), and a substrate-only blank.

    • Add 10 µL of inhibitors to the respective wells. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical for hydroxamic acids, as zinc coordination can exhibit slow-binding kinetics.

  • Reaction Initiation: Add 50 µL of the respective fluorogenic substrates (final concentration at or below the K_m to ensure the IC50 approximates the K_i via the Cheng-Prusoff equation).

  • Kinetic Readout: Immediately monitor fluorescence continuously for 45 minutes at 37°C.

    • AMC Readout: Excitation 380 nm / Emission 460 nm.

    • Dansyl/Dabcyl Readout: Excitation 340 nm / Emission 530 nm.

  • Data Analysis: Calculate initial velocities (RFU/min) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) equation to derive IC50 values. Convert to K_i.

Workflow Prep Enzyme Prep (Recombinant/Native) Incubate Inhibitor Incubation (30 min, 37°C) Prep->Incubate Substrate Substrate Addition (Fluorogenic) Incubate->Substrate Readout Kinetic Readout (Continuous FRET) Substrate->Readout Analysis Data Analysis (4PL Fit for Ki) Readout->Analysis

Self-validating high-throughput kinetic workflow for metallopeptidase profiling.

Translational Perspectives

While Neprilysin inhibitors have successfully transitioned into the clinic for cardiovascular indications (by preventing the degradation of natriuretic peptides alongside enkephalins), the therapeutic horizon for Propioxatin B and DPP III inhibitors is rapidly expanding into novel territories:

  • Endogenous Pain Modulation: By specifically blocking Enkephalinase B, Propioxatin B prolongs the half-life of enkephalins in the central nervous system without the off-target cardiovascular effects associated with systemic Neprilysin inhibition[3][4].

  • Oxidative Stress & Oncology: Recent structural biology has revealed that DPP III interacts directly with Keap1, a master regulator of the Nrf2 antioxidant response[2][4]. Overexpression of DPP III correlates with poor prognosis in breast and colorectal cancers[2]. Propioxatin B serves as a critical chemical probe to map the DPP III-Keap1 axis, offering a potential avenue for sensitizing chemoresistant tumors by modulating intracellular peptide catabolism[2][4].

Through meticulous structural design—anchored by its zinc-chelating hydroxamic acid and subsite-optimized Pro-Val backbone—Propioxatin B remains the gold standard for isolating Enkephalinase B activity in complex biological systems[1][2].

References

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (NIH). Available at:[Link]

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. PMC (NIH). Available at: [Link]

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. ResearchGate. Available at:[Link]

  • US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same.Google Patents.

Sources

Validation

A Researcher's Guide to Benchmarking Propioxatin B Against Established Bacterial DNA Gyrase Inhibitors

In the relentless pursuit of novel antibacterial agents to combat the rising tide of antibiotic resistance, the bacterial DNA gyrase remains a cornerstone target for drug discovery.[1][2] This essential enzyme, a type II...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antibacterial agents to combat the rising tide of antibiotic resistance, the bacterial DNA gyrase remains a cornerstone target for drug discovery.[1][2] This essential enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription.[3] Its absence in higher eukaryotes makes it an attractive and selective target for antimicrobial therapy. This guide provides a comprehensive framework for evaluating Propioxatin B, a natural product with putative DNA gyrase inhibitory activity, against two classes of well-established gyrase inhibitors: the fluoroquinolones and the aminocoumarins.

While Propioxatin B, a compound produced by Kitasatosporia setae, has been primarily characterized as an enkephalinase B inhibitor, recent in silico docking studies suggest a binding affinity for bacterial DNA gyrase, indicating its potential as a novel antibacterial scaffold.[4][5][6] This guide moves beyond theoretical speculation to provide a rigorous experimental roadmap for researchers to validate this hypothesis and benchmark its performance. We will delve into the mechanisms of action of comparator compounds, provide detailed protocols for head-to-head evaluation, and establish a clear framework for data interpretation.

Part 1: Understanding the Benchmarks: Established DNA Gyrase Inhibitors

A robust comparison requires a deep understanding of the standards. Fluoroquinolones and aminocoumarins represent two distinct and highly successful classes of DNA gyrase inhibitors, each with a unique mechanism of action.

The Fluoroquinolones: Poisons of the Gyrase-DNA Complex

Ciprofloxacin, a widely used fluoroquinolone, functions not by inhibiting the catalytic activity of gyrase directly, but by trapping the enzyme in a transient state of its catalytic cycle. These drugs are known as "topoisomerase poisons." They bind to the complex formed between DNA gyrase and the cleaved DNA strands.[1] This stabilizes the cleavage complex, preventing the re-ligation of the DNA backbone and leading to an accumulation of lethal double-strand breaks.[1] The primary interaction site for fluoroquinolones is on the GyrA subunit of the enzyme, in close proximity to the DNA.

Fluoroquinolone_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase DNA Gyrase Gyrase_DNA_Complex Gyrase-DNA Complex Gyrase->Gyrase_DNA_Complex Binds DNA Relaxed DNA DNA->Gyrase_DNA_Complex Cleavage_Complex Cleavage Complex (Transient State) Gyrase_DNA_Complex->Cleavage_Complex DNA Cleavage Religation DNA Re-ligation Cleavage_Complex->Religation Normal Cycle Stabilized_Complex Stabilized Ternary Complex (Gyrase-DNA-Drug) Cleavage_Complex->Stabilized_Complex Supercoiled_DNA Supercoiled DNA Religation->Supercoiled_DNA Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->Stabilized_Complex Binds & Traps DSB Double-Strand Breaks (Cell Death) Stabilized_Complex->DSB Leads to

Figure 1: Mechanism of Fluoroquinolone Action.
The Aminocoumarins: ATP-Competitive Catalytic Inhibitors

Novobiocin, a classic aminocoumarin antibiotic, operates via a different mechanism. It is a catalytic inhibitor that targets the ATPase activity of the GyrB subunit.[7] DNA gyrase requires the energy from ATP hydrolysis to drive the DNA supercoiling reaction. Novobiocin competitively binds to the ATP-binding pocket on GyrB, preventing ATP from binding and thereby inhibiting the enzyme's catalytic cycle at its energy-requiring step.[7] This halts DNA supercoiling without inducing double-strand breaks.

Aminocoumarin_Mechanism cluster_Gyrase DNA Gyrase (GyrB subunit) GyrB_ATP_Site GyrB ATP-Binding Site No_Hydrolysis No ATP Hydrolysis GyrB_ATP_Site->No_Hydrolysis Leads to ATP ATP ATP->GyrB_ATP_Site Binds (Normal Function) Novobiocin Novobiocin Novobiocin->GyrB_ATP_Site Competitively Binds & Blocks ATP No_Supercoiling Inhibition of DNA Supercoiling No_Hydrolysis->No_Supercoiling

Figure 2: Mechanism of Aminocoumarin Action.

Part 2: Propioxatin B - A Candidate for Evaluation

Propioxatin B is a dipeptide derivative containing a hydroxamic acid moiety.[6][8] Its structure is N-(α-isobutyl succinic acid β-hydroxamic acid)-L-prolyl-L-valine.[4][6] While its potential interaction with DNA gyrase is currently based on computational models, its natural product origin and unique chemical features make it an intriguing candidate for investigation as a novel antibacterial agent.[1][5] The hydroxamic acid group, in particular, is known for its metal-chelating properties, a feature that could be relevant for interaction with the gyrase enzyme, which requires a magnesium ion for its function.

Part 3: Experimental Framework for Benchmarking

To objectively assess Propioxatin B, a series of standardized in vitro assays must be performed. These experiments will not only quantify its inhibitory potency but also elucidate its mechanism of action, allowing for a direct comparison with ciprofloxacin and novobiocin.

DNA Gyrase Supercoiling Assay

This is the foundational assay to determine if a compound inhibits the primary catalytic function of DNA gyrase. The assay measures the conversion of relaxed plasmid DNA into its supercoiled form. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing 1x Gyrase Reaction Buffer, 1 mM ATP, and 300 ng of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of Propioxatin B (typically from 0.1 µM to 100 µM), ciprofloxacin (as a positive control for a poison), and novobiocin (as a positive control for a catalytic inhibitor). Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of purified E. coli or S. aureus DNA gyrase. The final reaction volume should be 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye.

  • Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Data Interpretation: Quantify the band intensities for relaxed and supercoiled DNA. The IC50 value is the concentration of the inhibitor that reduces supercoiling activity by 50%.

Supercoiling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Mix Combine DNA, Buffer, ATP, and Inhibitor Relaxed_DNA->Mix Buffer_ATP Buffer + ATP Buffer_ATP->Mix Inhibitors Serial Dilutions of Propioxatin B & Controls Inhibitors->Mix Gyrase DNA Gyrase Enzyme Incubate Add Gyrase & Incubate at 37°C Gyrase->Incubate Mix->Incubate Stop_Reaction Stop Reaction (SDS/Dye) Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Visualize & Quantify Bands Gel->Visualize IC50 Calculate IC50 Visualize->IC50 Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Supercoiled_DNA Supercoiled Plasmid DNA Mix Combine DNA, Buffer, and Inhibitor Supercoiled_DNA->Mix Buffer_No_ATP Buffer (No ATP) Buffer_No_ATP->Mix Inhibitors Propioxatin B & Ciprofloxacin Inhibitors->Mix Gyrase DNA Gyrase Enzyme Incubate Add Gyrase & Incubate at 37°C Gyrase->Incubate Mix->Incubate Trap_Complex Add SDS & Proteinase K Incubate->Trap_Complex Gel Agarose Gel Electrophoresis Trap_Complex->Gel Visualize Observe for Linear DNA Gel->Visualize

Figure 4: DNA Gyrase Cleavage Assay Workflow.
DNA Gyrase ATPase Assay

This assay specifically tests for inhibition of the GyrB subunit, the mechanism of action for aminocoumarins.

Experimental Protocol:

  • Reaction Setup: Use a commercial ATPase assay kit, which often couples ATP hydrolysis to a change in fluorescence or absorbance. The reaction should contain DNA gyrase, its DNA substrate (which stimulates ATPase activity), and ATP.

  • Inhibitor Addition: Add varying concentrations of Propioxatin B and novobiocin (positive control).

  • Incubation: Incubate at 37°C for the time specified by the kit manufacturer.

  • Detection: Measure the signal (e.g., absorbance at 340 nm for a PK/LDH-linked assay) using a plate reader.

  • Data Interpretation: A decrease in signal indicates inhibition of ATPase activity. Calculate the IC50 value for the inhibition of ATP hydrolysis.

Minimum Inhibitory Concentration (MIC) Testing

While enzyme assays are critical for mechanistic understanding, the ultimate measure of an antibiotic's utility is its ability to inhibit bacterial growth. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol (Broth Microdilution):

  • Prepare Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Dilution Series: In a 96-well microtiter plate, prepare two-fold serial dilutions of Propioxatin B, ciprofloxacin, and novobiocin.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Part 4: Data Interpretation and Comparative Analysis

The data gathered from these experiments will allow for a multi-faceted comparison of Propioxatin B to the benchmark inhibitors. The results should be summarized in clear, comparative tables.

Table 1: In Vitro Enzyme Inhibition Data (IC50, µM)

Compound DNA Supercoiling Inhibition (IC50) DNA Cleavage Induction ATPase Inhibition (IC50)
Propioxatin B Experimental Value Yes/No Experimental Value
Ciprofloxacin Reference Value Yes >100 (or Not Applicable)

| Novobiocin | Reference Value | No | Reference Value |

Table 2: Antibacterial Activity (MIC, µg/mL)

Compound Escherichia coli Staphylococcus aureus Methicillin-Resistant S. aureus (MRSA)
Propioxatin B Experimental Value Experimental Value Experimental Value
Ciprofloxacin Reference Value Reference Value Reference Value

| Novobiocin | Reference Value | Reference Value | Reference Value |

Analysis Logic:

  • If Propioxatin B shows a potent IC50 in the supercoiling assay , induces DNA cleavage , and has a weak or no effect in the ATPase assay , its mechanism is likely similar to fluoroquinolones (a topoisomerase poison).

  • If Propioxatin B has potent IC50 values in both the supercoiling and ATPase assays but does not induce DNA cleavage , its mechanism is likely similar to the aminocoumarins (an ATP-competitive catalytic inhibitor).

  • If Propioxatin B inhibits supercoiling but does not fit neatly into either category, it may represent a novel mechanism of action, warranting further investigation.

  • The MIC values will determine its real-world potential. A low MIC value, especially against resistant strains like MRSA, would be highly significant.

Conclusion

The discovery of novel antibacterial scaffolds is of paramount importance. While the evidence for Propioxatin B as a DNA gyrase inhibitor is currently nascent and based on computational data, its unique chemical structure justifies a thorough experimental investigation. By employing the rigorous benchmarking framework outlined in this guide, researchers can systematically validate its proposed activity, elucidate its mechanism of action, and objectively compare its performance against clinically relevant drugs. This structured approach ensures scientific integrity and provides a clear path to determine if Propioxatin B holds true promise as a lead compound in the fight against bacterial infections.

References

  • (2026, February 9). A Comprehensive Review on DNA Gyrase Inhibitors. ResearchGate. [Link]

  • Inaoka, Y., & Naruto, S. (1988). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of Biochemistry, 104(5), 706–711. [Link]

  • Inaoka, Y., Takahashi, S., & Sato, S. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A. The Journal of Antibiotics, 39(10), 1382–1385. [Link]

  • (2026, February 9). A Comprehensive Review on DNA Gyrase Inhibitors. PubMed. [Link]

  • (n.d.). PROPIOXATINS A AND B, NEW ENKEPHALINASE B INHIBITORS. J-Stage. [Link]

  • Takahashi, S., Sato, S., & Inaoka, Y. (1986). Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation. The Journal of Antibiotics, 39(10), 1378–1381. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2021). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PLoS ONE, 16(5), e0251108. [Link]

  • (2022, September 2). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. [Link]

  • (2024, September 11). Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. MDPI. [Link]

Sources

Comparative

Propioxatin B and Its Analogues: A Structural and Kinetic Comparison Guide

Dipeptidyl peptidase III (DPP III), historically classified as enkephalinase B, is a highly conserved zinc-metallopeptidase involved in the degradation of bioactive peptides such as enkephalins and angiotensin. Dysregula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dipeptidyl peptidase III (DPP III), historically classified as enkephalinase B, is a highly conserved zinc-metallopeptidase involved in the degradation of bioactive peptides such as enkephalins and angiotensin. Dysregulation of DPP III is implicated in pain modulation, blood pressure anomalies, and the progression of ovarian and endometrial malignancies .

For drug development professionals targeting metallopeptidases, Propioxatin B —a secondary metabolite isolated from the actinomycete Kitasatosporia setae—remains a premier benchmark. This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of Propioxatin B and its synthetic analogues, detailing the mechanistic causality behind its low-nanomolar affinity and providing a self-validating protocol for kinetic evaluation.

Structural Anatomy and SAR Causality

Propioxatin B is a dipeptide derivative chemically defined as N-(α-isobutyl succinyl β-hydroxamate)-L-prolyl-L-valine . Its exceptional inhibitory constant ( Ki​=5.6 nM ) is not merely a product of general hydrophobicity, but rather a highly coordinated, three-point binding mechanism within the DPP III active site .

The Zinc-Binding Pharmacophore (Hydroxamic Acid)

Causality: Like all zinc-metallopeptidases, DPP III relies on a catalytic Zn2+ ion to polarize the water molecule necessary for peptide bond hydrolysis. The β-hydroxamic acid moiety in Propioxatin B acts as a potent bidentate chelator. By directly coordinating the Zn2+ ion, it displaces the catalytic water, effectively neutralizing the enzyme's hydrolytic machinery. Without this moiety, binding affinity collapses .

The P2' Subsite Specificity (L-Proline)

Causality: The S2' subsite of DPP III features a distinct, large hydrophobic pocket. The L-Proline residue at the P2' position of Propioxatin B provides a rigid pyrrolidine ring that locks the inhibitor's conformation, perfectly complementing this pocket. Experimental substitution of Proline with Alanine increases molecular flexibility and reduces the hydrophobic contact surface, resulting in a staggering 1,000-fold loss in inhibitory activity. Furthermore, this rigid conformation prevents off-target binding to enkephalinase A (neprilysin) .

The P3' Anchoring Mechanism (L-Valine & Free Carboxylic Acid)

Causality: The S3' subsite accommodates the P3' residue. The branched isopropyl side chain of L-Valine establishes vital van der Waals interactions, while the free C-terminal carboxylic acid forms an essential electrostatic salt bridge with the enzyme. Amidation of this carboxylic acid or substitution of the valine side chain disrupts this anchoring, causing up to a 400-fold decrease in DPP III affinity and inadvertently inducing off-target enkephalinase A inhibition .

Mechanistic Pathway Diagram

The following diagram illustrates the tripartite binding logic that dictates the high affinity and specificity of Propioxatin B compared to its analogues.

SAR_Mechanism cluster_DPPIII DPP III (Enkephalinase B) Active Site cluster_PropB Propioxatin B Pharmacophores Zn Catalytic Zn2+ Ion (S1' Proximity) S2 S2' Subsite (Hydrophobic Pocket) S3 S3' Subsite (Hydrophobic Pocket) Hydroxamate beta-Hydroxamic Acid (N-acyl moiety) Hydroxamate->Zn Bidentate Chelation Proline L-Proline (P2' Residue) Proline->S2 Rigid Hydrophobic Fit Valine L-Valine & Free COOH (P3' Residue) Valine->S3 Anchoring & Specificity

Bipartite mapping of Propioxatin B pharmacophores coordinating with the DPP III active site.

Comparative Performance Analysis

To guide lead optimization, the table below synthesizes the kinetic performance of Propioxatin B against its natural precursor (Propioxatin A), synthetic analogues, and alternative DPP III inhibitors , .

CompoundP1' N-Acyl MoietyP2' ResidueP3' ResidueC-Terminus Ki​ for DPP III (nM)Specificity Profile
Propioxatin B α-isobutyl succinyl hydroxamateL-ProlineL-ValineFree COOH5.6 Highly specific to DPP III
Propioxatin A α-propyl succinyl hydroxamateL-ProlineL-ValineFree COOH13.0 Highly specific to DPP III
Ala-Analogue α-propyl succinyl hydroxamateL-AlanineL-ValineFree COOH>13,000 Complete loss of DPP III specificity
Val-Amide Analogue α-propyl succinyl hydroxamateL-ProlineL-ValineAmide ( CONH2​ )~2,600 Inhibits both DPP III & Neprilysin
JMV-390 Hydroxamate derivative-L-Leucine-1.4 Non-specific metallopeptidase inhibitor
Tynorphin Val-Val-Tyr-Pro-Trp (Pentapeptide)ProlineTryptophanFree COOH~1,000 Poor substrate / competitive inhibitor

Data Interpretation: The transition from an α-propyl group (Propioxatin A) to an α-isobutyl group (Propioxatin B) increases steric bulk and hydrophobicity, yielding a >2-fold improvement in Ki​ . Conversely, altering the rigid Proline or the negatively charged C-terminus catastrophically degrades target affinity.

Self-Validating Experimental Protocol for Ki​ Determination

To objectively validate the performance of synthesized Propioxatin analogues, researchers must employ a rigorous enzyme kinetics workflow. The following protocol utilizes Dixon plot analysis to confirm competitive inhibition and calculate precise Ki​ values.

Step 1: System Calibration and Enzyme Preparation
  • Action: Reconstitute recombinant human DPP III in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT).

  • Causality: DPP III possesses highly reactive cysteine residues and a flexible 3D structure. DTT prevents artifactual oxidation, ensuring the enzyme remains in its native, active conformation.

  • Validation: Run a baseline assay using a reference inhibitor (e.g., JMV-390) to confirm the enzyme's specific activity matches literature specifications before testing novel analogues.

Step 2: Substrate and Inhibitor Titration
  • Action: Prepare the fluorogenic substrate Arg-Arg-β-naphthylamide (Arg-Arg-βNA) at two distinct concentrations (e.g., 20 µM and 40 µM) flanking the known Km​ . Prepare serial dilutions of the Propioxatin analogue (0.1 nM to 100 nM).

  • Causality: Using multiple substrate concentrations is a mathematical requirement for Dixon plot analysis, allowing the definitive differentiation between competitive, uncompetitive, and non-competitive inhibition modes.

Step 3: Kinetic Cleavage Assay
  • Action: In a 96-well black microplate, combine 10 µL of inhibitor, 10 µL of enzyme, and 70 µL of assay buffer. Incubate for 10 minutes at 37°C to allow equilibrium binding. Initiate the reaction by adding 10 µL of the substrate.

  • Causality: Propioxatin B is a high-affinity inhibitor. Such molecules often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate introduces competitive pressure, preventing the underestimation of the inhibitor's potency.

  • Validation: Include a "no-enzyme" blank to subtract the background auto-hydrolysis of the fluorogenic substrate.

Step 4: Continuous Fluorescence Monitoring
  • Action: Measure the release of β-naphthylamine dynamically using a microplate reader (Excitation: 340 nm, Emission: 410 nm) over 15 minutes.

  • Causality: Continuous monitoring ensures that the initial velocity ( v0​ ) is calculated strictly from the linear phase of the reaction, avoiding artifacts caused by substrate depletion or product inhibition.

Step 5: Dixon Plot Analysis (Data Synthesis)
  • Action: Plot the reciprocal of the initial velocity ( 1/v ) on the y-axis against the inhibitor concentration ( [I] ) on the x-axis for both substrate concentrations.

  • Validation: For a true competitive inhibitor like Propioxatin B, the lines will intersect in the upper-left quadrant (above the x-axis). The x-coordinate of this intersection point mathematically validates the mechanism and directly represents the negative Ki​ value ( −Ki​ ).

References

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues Source: The Journal of Biochemistry (Oxford Academic) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation Source: The Journal of Antibiotics (Tokyo) URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin Source: Molecules (MDPI) URL: [Link]

Validation

Comparative analysis of Propioxatin B and thiorphan

An Objective Technical Guide for Researchers and Drug Development Professionals The pharmacological modulation of the endogenous opioid system relies heavily on preventing the rapid enzymatic degradation of enkephalins....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Technical Guide for Researchers and Drug Development Professionals

The pharmacological modulation of the endogenous opioid system relies heavily on preventing the rapid enzymatic degradation of enkephalins. While early research treated "enkephalinase" as a single entity, we now understand that enkephalin signaling is terminated by distinct metallopeptidases with divergent cleavage specificities.

This guide provides a comprehensive comparative analysis of two highly potent, targeted inhibitors: Thiorphan , the classic inhibitor of Neprilysin (Enkephalinase A), and Propioxatin B , a highly specific inhibitor of Dipeptidyl Peptidase III (DPP III / Enkephalinase B).

To understand why these two inhibitors cannot be used interchangeably, we must first examine the structural causality of their target enzymes. Both targets are zinc-dependent metallopeptidases, but they belong to different families and attack different peptide bonds within the enkephalin sequence (e.g., Met-enkephalin: Tyr-Gly-Gly-Phe-Met).

  • Neprilysin (NEP / Enkephalinase A): A membrane-bound M13 family metalloendopeptidase. NEP terminates opioid signaling by cleaving the Gly3-Phe4 bond of enkephalins[1].

  • Dipeptidyl Peptidase III (DPP III / Enkephalinase B): A cytosolic M49 family metalloexopeptidase. DPP III cleaves dipeptides sequentially from the N-terminus. For enkephalins, it specifically cleaves the Gly2-Gly3 bond, releasing the inactive dipeptide Tyr-Gly[2].

Pathway Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) NEP Neprilysin (NEP) Enkephalinase A Enk->NEP Cleaves Gly3-Phe4 DPPIII DPP III Enkephalinase B Enk->DPPIII Cleaves Gly2-Gly3 FragmentsA Tyr-Gly-Gly + Phe-Met (Inactive) NEP->FragmentsA FragmentsB Tyr-Gly + Gly-Phe-Met (Inactive) DPPIII->FragmentsB Thiorphan Thiorphan Thiorphan->NEP Inhibits PropioxatinB Propioxatin B PropioxatinB->DPPIII Inhibits

Caption: Enkephalin degradation pathways and targeted inhibition by Thiorphan and Propioxatin B.

Structural Basis of Inhibition

The design of both inhibitors relies on chelating the catalytic zinc ion ( Zn2+ ) in the enzyme's active site, but they achieve specificity through different structural moieties that mimic the distinct transition states of their respective targets.

Thiorphan (N-[(R,S)-3-mercapto-2-benzylpropanoyl]glycine): Thiorphan was rationally designed based on the active site of thermolysin[3]. It utilizes a sulfhydryl (mercapto) group to form a strong coordination bond with the zinc ion in NEP. The benzyl group occupies the hydrophobic S1' subsite of NEP, mimicking the phenylalanine residue of enkephalins, leading to a highly potent inhibition ( Ki​ ~ 3.5 nM)[1].

Propioxatin B: Isolated from the actinomycete Kitasatosporia setae, Propioxatin B is a dipeptide analog consisting of an N-acyl-L-Pro-L-Val backbone[4]. Instead of a thiol, it utilizes a hydroxamic acid moiety (specifically, α -isobutyl succinic acid β -hydroxamic acid) to chelate the zinc ion in the M49 active site of DPP III[4]. The L-Pro-L-Val sequence perfectly aligns with the large, unique hydrophobic pockets (S1', S2', S3') of DPP III, explaining its extreme specificity and inability to inhibit NEP[5].

Comparative Performance & Kinetic Data

When selecting an inhibitor for in vitro or in vivo studies, researchers must account for the distinct kinetic profiles and target specificities summarized below.

PropertyPropioxatin BThiorphan
Primary Target DPP III (Enkephalinase B)Neprilysin (Enkephalinase A)
Enzyme Family M49 MetallopeptidaseM13 Metalloendopeptidase
Target Cleavage Site Gly2-Gly3 (Releases N-terminal dipeptide)Gly3-Phe4
Zinc-Binding Moiety Hydroxamic AcidThiol (Mercapto group)
Structural Class Dipeptide analog (N-acyl-L-Pro-L-Val)Amino acid derivative
Inhibitory Potency ( Ki​ ) 5.6 nM to 110 nM (Species/Tissue dependent)[4],[2]2.0 nM to 6.1 nM[6],[3]
Off-Target Activity Slight inhibition of some aminopeptidases[7]Weak inhibition of ACE ( Ki​ = 140 nM)[1]

Experimental Workflows: A Self-Validating Protocol

To objectively compare the performance of these inhibitors in your own laboratory, you must utilize a self-validating kinetic assay. Because NEP and DPP III have different cleavage specificities, you cannot use the same substrate to measure both.

The following protocol establishes a rigorous, internally controlled system to calculate the half-maximal inhibitory concentration ( IC50​ ) and inhibition constant ( Ki​ ).

Workflow Step1 1. Enzyme & Buffer Prep (Include Zn2+ cofactor) Step2 2. Inhibitor Titration (Log-scale concentration) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic specific peptide) Step2->Step3 Step4 4. Kinetic Readout (Continuous fluorescence) Step3->Step4 Step5 5. Non-linear Regression (Determine IC50 / Ki) Step4->Step5 Control1 Positive Control (EDTA: Pan-Metallo-Inhibitor) Control1->Step2 Control2 Vehicle Control (1% DMSO: Baseline V0) Control2->Step2

Caption: Self-validating experimental workflow for determining metallopeptidase inhibitor kinetics.

Step-by-Step Methodology

Step 1: Assay Buffer & Enzyme Preparation

  • Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA and 10 µM ZnCl2​ . The inclusion of zinc is critical to prevent apoenzyme formation during dilution.

  • Enzyme: Dilute purified recombinant human NEP (for Thiorphan) or human DPP III (for Propioxatin B) to a final working concentration of 0.5–1.0 nM.

Step 2: Inhibitor Preparation & Controls (The Self-Validation Step)

  • Test Compounds: Prepare 10-point, 3-fold serial dilutions of Thiorphan and Propioxatin B in DMSO. Final assay DMSO concentration must not exceed 1%.

  • Vehicle Control ( V0​ ): 1% DMSO in buffer. This establishes the uninhibited maximum velocity.

  • Positive Control (Assay Validation): 10 mM EDTA. Because both targets are zinc-dependent, EDTA will completely strip the metal ion and abolish activity. If EDTA fails to reduce fluorescence to baseline, your substrate is being cleaved by a non-metalloprotease contaminant.

Step 3: Substrate Selection & Addition To ensure target specificity, add the appropriate fluorogenic substrate at a concentration equal to its Michaelis constant ( Km​ ):

  • For NEP (Thiorphan testing): Use Suc-Ala-Ala-Phe-AMC or a specific internally quenched FRET enkephalin analog.

  • For DPP III (Propioxatin B testing): Use Arg-Arg-AMC. DPP III will cleave the dipeptide, releasing the fluorescent AMC group[4].

Step 4: Kinetic Monitoring

  • Immediately transfer the microplate to a fluorescence reader (Ex/Em = 380/460 nm for AMC).

  • Read continuously for 30 minutes at 37°C. Causality note: Endpoint assays are prone to false negatives if substrate depletion occurs. Continuous kinetic monitoring ensures you are calculating rates from the linear initial velocity ( V0​ ) phase.

Step 5: Data Synthesis

  • Plot the initial velocities against the log of the inhibitor concentration.

  • Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

References

  • Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed. National Institutes of Health.[Link]

  • Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed. National Institutes of Health.[Link]

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. FULIR.[Link]

  • US4804676A - Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same.
  • Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan. Proceedings of the National Academy of Sciences.[Link]

Sources

Safety & Regulatory Compliance

Safety

Propioxatin B proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers regarding the safe handling and disposal of highly potent enzyme inhibitors. Propioxatin B, a specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers regarding the safe handling and disposal of highly potent enzyme inhibitors. Propioxatin B, a specialized metalloprotease inhibitor, requires stringent disposal protocols due to its high biological activity at nanomolar concentrations.

This guide provides a self-validating framework for the chemical inactivation and logistical disposal of Propioxatin B, ensuring laboratory safety, environmental compliance, and scientific integrity.

Chemical Profile & Hazard Rationale

Propioxatin B is a biologically active secondary metabolite originally isolated from the culture filtrate of the actinomycete Kitasatosporia setae[1]. It is a highly potent inhibitor of Dipeptidyl Peptidase III (DPP III) and enkephalinase B, exhibiting a Ki​ of 5.6 nM against DPP III[1]. Structurally, it is a dipeptide analog (N-acyl-L-Pro-L-Val) featuring an α -isobutyl succinic acid β -hydroxamic acid moiety[1].

Because it is a potent, biologically active small molecule, unmitigated release into the environment or standard wastewater streams can disrupt microbial and aquatic ecosystems.

Table 1: Physicochemical Properties of Propioxatin B

PropertyValueSource
CAS Number 102962-95-8[2]
Molecular Formula C18H31N3O6[2]
Primary Targets DPP III, Enkephalinase B[3],[1]
Pharmacophore Hydroxamic acid (Metal chelator)[3]
Solubility DMSO, Methanol, EthanolStandard Organic

The Chemistry of Inactivation: Causality Behind the Protocol

Standard disposal of biologically active small molecules often relies on off-site incineration. However, for aqueous benchtop waste (such as assay buffers), on-site chemical inactivation is a critical first line of defense.

Why do we use oxidative or alkaline hydrolysis for Propioxatin B? The inhibitory potency of Propioxatin B relies entirely on its hydroxamic acid group, which coordinates the metal ion (typically zinc) in the active site of target metalloproteases[3]. Hydroxamic acids and related nitrogenous precursors are highly susceptible to oxidation and hydrolysis[4].

  • Oxidative Cleavage: Treating aqueous solutions with sodium hypochlorite (bleach) rapidly oxidizes the hydroxamic acid pharmacophore[4], permanently destroying its metal-chelating capability and rendering the molecule biologically inert.

  • Alkaline Hydrolysis: Exposure to strong bases (e.g., 1M NaOH) hydrolyzes both the hydroxamic acid moiety and the internal Pro-Val peptide bonds, irreversibly degrading the molecule into inactive fragments.

Standard Operating Procedures for Disposal

Solid Waste (Powders and Contaminated Consumables)

Scope: Lyophilized powders, empty compound vials, pipette tips, and weighing boats.

  • Primary Containment: Place all solid waste directly into a puncture-resistant, sealable chemical waste bag inside the fume hood to prevent inhalation exposure.

  • Secondary Containment: Double-bag the waste to prevent the aerosolization of residual powders during transit.

  • Labeling: Affix a hazardous waste label specifying: "Biologically Active Solid Waste: Propioxatin B (Contains Hydroxamic Acid Derivative)."

  • Final Disposal: Route exclusively to Environmental Health and Safety (EHS) for high-temperature incineration.

    • Causality: Do not autoclave this waste. Applying heat without degradation chemicals may simply volatilize the compound or spread the active pharmaceutical ingredient (API) inside the autoclave chamber.

Aqueous Liquid Waste (Chemical Inactivation)

Scope: Assay buffers, cell culture media, or aqueous dilutions containing <5% organic solvents.

  • Volume Assessment: Determine the total volume of the aqueous Propioxatin B waste in your collection flask.

  • Oxidative Treatment: Add fresh, concentrated sodium hypochlorite (household bleach, ~5-6% active Cl) to achieve a final concentration of 10% (v/v) bleach in the waste solution. Alternatively, add 10N NaOH to achieve a final concentration of 1M NaOH.

  • Incubation: Invert gently to mix and allow the solution to sit at room temperature for a minimum of 60 minutes.

    • Causality: This incubation period provides the necessary kinetic window for complete oxidative or hydrolytic cleavage of the hydroxamic acid pharmacophore.

  • Neutralization & Validation: If using NaOH, validate the degradation process by neutralizing the solution to pH 6-8 using 1M HCl. A stable pH confirms the cessation of the hydrolytic reaction.

  • Transfer: Pour the inactivated solution into the designated "Aqueous Hazardous Waste" carboy for standard EHS pickup.

Organic Liquid Waste (Stock Solutions)

Scope: High-concentration stock solutions dissolved in DMSO, methanol, or ethanol.

  • Segregation: Transfer organic stocks directly into a "Non-Halogenated Organic Waste" container.

  • Avoid Oxidants (Critical Safety Step): Do NOT add bleach or strong oxidants to organic waste streams.

    • Causality: Mixing sodium hypochlorite with DMSO or primary alcohols can trigger violent exothermic reactions and generate highly toxic gases (e.g., dimethyl sulfone derivatives or chloroform). Organic stocks must bypass chemical inactivation and go straight to incineration.

  • EHS Hand-off: Label clearly and store in a flammable safety cabinet until EHS pickup for chemical incineration.

Disposal Workflow Visualization

PropioxatinDisposal Start Propioxatin B Waste Solid Solid Waste (Powders, Plastics) Start->Solid Liquid Liquid Waste (Solutions, Buffers) Start->Liquid Solid_Disposal Double-bag & Label Send for Incineration Solid->Solid_Disposal Aqueous Aqueous Solutions (<5% Organics) Liquid->Aqueous Organic Organic Stocks (DMSO, MeOH) Liquid->Organic Inactivation Chemical Inactivation (10% Bleach or 1M NaOH) Aqueous->Inactivation Organic_Waste Transfer to Non-Halogenated Organic Waste (No Bleach) Organic->Organic_Waste Aqueous_Waste Neutralize & Transfer to Aqueous Hazardous Waste Inactivation->Aqueous_Waste

Figure 1: Decision tree for the safe segregation, inactivation, and disposal of Propioxatin B.

References

  • [3] Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. PubMed (NIH).3

  • [2] propioxatin B — Chemical Substance Information. NextSDS.2

  • [1] Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. MDPI. 1

  • [4] Nitrones: Comprehensive Review on Synthesis and Applications. PMC (NIH). 4

Sources

Handling

Personal protective equipment for handling Propioxatin B

Advanced Laboratory Safety and Operational Protocol for Handling Propioxatin B As a Senior Application Scientist, I frequently observe that the most profound laboratory risks stem not from acute toxicity, but from the mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for Handling Propioxatin B

As a Senior Application Scientist, I frequently observe that the most profound laboratory risks stem not from acute toxicity, but from the mishandling of highly potent, biologically active small molecules. Propioxatin B is a prime example. This guide provides a self-validating, field-proven system for the safe handling, preparation, and disposal of Propioxatin B, moving beyond basic safety data to explain the causality behind every operational choice.

Chemical Profile & Hazard Causality

Propioxatin B is a potent, naturally occurring dipeptide derivative (N-acyl-L-Pro-L-Val containing a hydroxamic acid moiety) originally isolated from the culture filtrate of the actinomycete Kitasatosporia setae[1].

While not traditionally classified alongside acutely lethal toxins, Propioxatin B is a profound inhibitor of Dipeptidyl Peptidase III (DPP III) and enkephalinase B[2]. Because DPP III plays a critical role in the renin-angiotensin system, endogenous pain modulation (via enkephalin degradation), and oxidative stress regulation (via the Keap1-Nrf2 pathway), accidental systemic exposure poses a severe biological hazard[2]. The hydroxamic acid moiety directly binds the active-site zinc ion of the DPP III metallopeptidase, exerting effects at extremely low concentrations[2].

Pathway PB Propioxatin B Exposure (Hazard Source) DPPIII Dipeptidyl Peptidase III (DPP III) Inhibition PB->DPPIII Binds Zinc Active Site Enk Accumulation of Enkephalins DPPIII->Enk Prevents Degradation Keap Keap1-Nrf2 Pathway Dysregulation DPPIII->Keap Alters Interaction Tox Neurological & Cellular Stress Enk->Tox Keap->Tox

Propioxatin B biological hazard pathway via DPP III inhibition.

Quantitative Risk Metrics

To properly assess the operational risk, researchers must evaluate the physicochemical and inhibitory metrics of Propioxatin B. The table below summarizes the critical data driving our safety protocols.

Property / MetricValue / DataOperational & Safety Implication
Molecular Formula C18H31N3O6Lipophilic dipeptide structure; high potential for dermal penetration if solubilized[1].
Source Organism Kitasatosporia setaeHandle as a highly potent microbial secondary metabolite[3].
DPP III Inhibition (Ki) 5.6 nMExtremely high potency; microgram quantities can trigger physiological pathway disruption[2].
Enkephalinase B (IC50) 0.34 µMSecondary target; accidental exposure may disrupt pain modulation pathways[2].
Physical State Lyophilized PowderHigh aerosolization risk. Powders must never be handled on an open benchtop.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the compound. Lyophilized powders present an inhalation hazard , whereas solubilized forms (e.g., in DMSO) present a severe dermal penetration hazard .

  • Respiratory & Environmental Protection: The dry powder must be handled exclusively within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. If a closed system is compromised, an N95 or P100 particulate respirator is mandatory.

  • Hand Protection (Context-Dependent):

    • For dry powder: Standard double-layered nitrile gloves.

    • For DMSO solutions: The outer glove must be a chemical-resistant polymer (e.g., neoprene or heavy-duty nitrile). Causality: DMSO acts as a carrier solvent, rapidly transporting dissolved lipophilic solutes like Propioxatin B through standard thin nitrile gloves and directly into the bloodstream.

  • Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient when handling highly concentrated DMSO stock solutions due to the risk of capillary splash during pipetting.

  • Body Protection: A closed-front, fluid-resistant lab coat with knit cuffs to prevent wrist exposure.

Step-by-Step Operational Workflow: Stock Solution Preparation

This protocol ensures a self-validating safety loop by eliminating powder transfer steps outside of containment, thereby neutralizing the aerosolization risk.

Workflow Prep 1. PPE & Hood Preparation Weigh 2. In-Vial Solvent Addition Prep->Weigh Dissolve 3. Vortex & Dissolution Weigh->Dissolve Aliquoting 4. Aliquoting on Ice Dissolve->Aliquoting Store 5. -80°C Storage Aliquoting->Store

Safe operational workflow for Propioxatin B stock preparation.

Detailed Methodology:

  • Preparation and Containment: Don all required PPE. Clear a Class II BSC or chemical fume hood and place a disposable, absorbent spill mat on the work surface.

  • In-Vial Solubilization (Risk Mitigation Step):

    • Causality: Do not attempt to weigh the dry powder on an analytical balance if it is supplied in a pre-weighed vial (e.g., 1 mg). Transferring dry powder with a spatula generates invisible, highly potent aerosols.

    • Calculate the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., for a 10 mM stock, 1 mg of Propioxatin B requires ~259 µL DMSO).

    • Carefully uncap the vial inside the hood and slowly inject the DMSO directly into the original supplier vial.

  • Dissolution and Verification: Replace the cap tightly. Vortex the vial gently for 30 seconds. Visually inspect the bottom of the vial to validate complete dissolution; the solution must be entirely clear with no particulate matter.

  • Aliquoting:

    • Keep the stock solution on ice to maintain thermodynamic stability.

    • Using filtered pipette tips, dispense 10 µL to 20 µL aliquots into pre-labeled, sterile microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Temperature fluctuations can rapidly degrade the critical hydroxamic acid moiety, destroying the compound's inhibitory efficacy and ruining downstream experiments.

  • Storage: Store aliquots immediately at -80°C.

Spill Response and Disposal Plan

  • Dry Powder Spill: Do not sweep or brush. Cover the spill with damp absorbent paper towels to trap the powder and prevent aerosolization. Wipe the area inward from the edges. Place all contaminated materials into a sealed hazardous waste bag.

  • Liquid Spill (DMSO Stock): Cover with an absorbent spill pad. Because DMSO penetrates standard gloves, ensure outer heavy-duty neoprene gloves are worn during cleanup. Wash the area with a 10% bleach solution followed by water; oxidative agents help degrade the organic dipeptide structure of Propioxatin B.

  • Disposal: All Propioxatin B waste—including empty vials, pipette tips, and spill cleanup materials—must be treated as toxic chemical waste. Collect in a rigid, leak-proof container labeled "Toxic Organic Waste - Contains Propioxatin B / DMSO" and dispose of via your institution's Environmental Health and Safety (EHS) department.

References

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation Source: PubMed (nih.gov) URL: [Link]

  • Title: Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin Source: MDPI (mdpi.com) URL: [Link]

  • Title: Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties Source: PubMed (nih.gov) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propioxatin B
Reactant of Route 2
Propioxatin B
© Copyright 2026 BenchChem. All Rights Reserved.